molecular formula C12H27BO3 B086811 Triisobutyl borate CAS No. 13195-76-1

Triisobutyl borate

Cat. No.: B086811
CAS No.: 13195-76-1
M. Wt: 230.15 g/mol
InChI Key: LHJSLDBKUGXPMI-UHFFFAOYSA-N
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Description

Triisobutyl borate is a useful research compound. Its molecular formula is C12H27BO3 and its molecular weight is 230.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tris(2-methylpropyl) borate
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InChI

InChI=1S/C12H27BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJSLDBKUGXPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(C)C)(OCC(C)C)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157278
Record name Boric acid, triisobutyl ester
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Molecular Weight

230.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13195-76-1
Record name Boric acid (H3BO3), tris(2-methylpropyl) ester
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Record name Triisobutyl borate
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Record name Triisobutyl borate
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Record name Boric acid, triisobutyl ester
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Record name TRIISOBUTYL BORATE
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Foundational & Exploratory

Triisobutyl Borate (CAS No. 13195-76-1): A Technical Guide for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutyl borate, with the CAS registry number 13195-76-1, is an organic chemical compound classified as a borate ester. It is a colorless liquid at room temperature and is utilized in various chemical applications, including as a reagent in organic synthesis, a catalyst, and as a flame retardant.[1][2][] This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and safety considerations of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is characterized by the chemical formula C₁₂H₂₇BO₃ and a molecular weight of approximately 230.15 g/mol .[2][] While experimental data for some of its physical properties show slight variations across different sources, the following tables summarize the most commonly cited values.

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₂H₂₇BO₃[2][]
Molecular Weight 230.15 g/mol [2][]
Appearance Colorless liquid[2]
Boiling Point 193.3 °C to 207 °C[2][]
Density 0.843 - 0.856 g/cm³[2][]
Refractive Index ~1.407[2]
Flash Point 43.7 °C[2]
Vapor Pressure 0.652 mmHg at 25 °C[2]

Table 2: Chemical Identifiers

IdentifierValueReferences
CAS Number 13195-76-1[2][]
IUPAC Name tris(2-methylpropyl) borate[]
Synonyms Boric acid, triisobutyl ester; Triisobutoxyborane[2][]
InChI Key LHJSLDBKUGXPMI-UHFFFAOYSA-N[]
SMILES B(OCC(C)C)(OCC(C)C)OCC(C)C[]

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the isobutyl group protons. The ¹³C NMR would similarly display peaks for the carbon atoms of the isobutyl chains. Due to the influence of the boron atom, the signals for the atoms closest to the oxygen (e.g., the -O-CH₂- protons and carbon) would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of trialkyl borates is characterized by strong absorption bands corresponding to the B-O and C-O stretching vibrations. For this compound, a strong B-O stretching band is expected in the region of 1300-1400 cm⁻¹.[4][5]

Mass Spectrometry (MS)

The mass spectrum of this compound would likely not show a prominent molecular ion peak due to fragmentation. Common fragmentation patterns would involve the loss of isobutoxy groups or isobutene.[6][7]

Synthesis and Experimental Protocols

This compound is typically synthesized by the esterification of boric acid with isobutanol. The reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation.[8]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from boric acid and isobutanol.

Materials:

  • Boric acid (H₃BO₃)

  • Isobutanol ((CH₃)₂CHCH₂OH)

  • Toluene (as an azeotropic solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add boric acid and an excess of isobutanol.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. The water-toluene azeotrope will distill and be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

  • After cooling the reaction mixture to room temperature, remove the excess isobutanol and toluene under reduced pressure using a rotary evaporator.

  • The remaining liquid is crude this compound, which can be further purified by vacuum distillation.

Applications in Research and Drug Development

While this compound has applications as a flame retardant and a catalyst in polymer production, its primary relevance to the pharmaceutical industry lies in its role as a precursor in organic synthesis.[2][]

Precursor to Boronic Acids for Suzuki-Miyaura Coupling

Trialkyl borates, including this compound, are key starting materials for the synthesis of boronic acids and their esters. These organoboron compounds are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).[9][10]

The general workflow involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with the trialkyl borate to form a boronate ester, which is then hydrolyzed to the corresponding boronic acid.

Suzuki_Coupling_Workflow Start Aryl/Heteroaryl Halide (R-X) Grignard Grignard Reagent (R-MgX) Start->Grignard Mg Boronate Boronate Ester R-B(OiBu)₂ Grignard->Boronate Reaction with TIBB TIBB This compound B(OiBu)₃ TIBB->Boronate Hydrolysis Hydrolysis (H₃O⁺) Boronate->Hydrolysis BoronicAcid Boronic Acid R-B(OH)₂ Hydrolysis->BoronicAcid Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki CouplingPartner Coupling Partner (Ar-X') CouplingPartner->Suzuki Product Biaryl Product (R-Ar) Suzuki->Product

Workflow for Boronic Acid Synthesis and Suzuki-Miyaura Coupling.

Catalysis

This compound can also act as a Lewis acid catalyst in various organic transformations, such as esterifications and condensations. Its catalytic activity stems from the electron-deficient nature of the boron atom.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][11][12]

Table 3: Hazard Information

HazardDescription
Flammability Flammable liquid and vapor.
Health Hazards May cause eye, skin, and respiratory tract irritation.
Reactivity Reacts with water and moisture. Incompatible with strong oxidizing agents.

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Disposal:

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical reagent with important applications in organic synthesis, particularly as a precursor to boronic acids for use in carbon-carbon bond-forming reactions that are crucial in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research and development setting. While experimental data for this specific borate ester is not as abundant as for some of its analogues, its chemical behavior can be reliably predicted based on the well-established chemistry of this class of compounds.

References

Synthesis and characterization of Triisobutyl borate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Triisobutyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 13195-76-1) is an organoboron compound and a member of the borate ester class of molecules.[1][2][] It is a colorless liquid at room temperature and finds application as an intermediate in organic synthesis, as a catalyst in the production of resins, and as a flame retardant in plastics and textiles.[1] Structurally, it consists of a central boron atom bonded to three isobutoxy groups.[4] Its molecular formula is C₁₂H₂₇BO₃, with a corresponding molecular weight of approximately 230.15 g/mol .[1][2][4] This document provides a comprehensive overview of its synthesis via direct esterification and details the analytical methods used for its characterization.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the direct esterification of boric acid with isobutanol (2-methyl-1-propanol).[5] The reaction involves the condensation of one equivalent of boric acid with three equivalents of isobutanol. To drive the equilibrium towards the product, the water formed during the reaction is typically removed continuously using azeotropic distillation, often with a solvent such as toluene.[6]

B(OH)₃ + 3 (CH₃)₂CHCH₂OH ⇌ B(OCH₂CH(CH₃)₂)₃ + 3 H₂O

Detailed Experimental Protocol: Direct Esterification

This protocol is a representative procedure based on established methods for borate ester synthesis.[5][6]

Materials:

  • Boric Acid (H₃BO₃)

  • Isobutanol ((CH₃)₂CHCH₂OH)

  • Toluene (as azeotropic solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with temperature control

  • Distillation apparatus for purification

Procedure:

  • Reaction Setup: To a 1 L round-bottom flask, add boric acid (61.8 g, 1.0 mol) and isobutanol (244.4 g, 3.3 mol). Add 250 mL of toluene to the flask to facilitate azeotropic water removal.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (approximately 3-5 hours). The theoretical amount of water to be collected is 54 mL.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Reconfigure the apparatus for simple distillation to remove the toluene and any excess isobutanol.

  • Purification: The crude this compound residue is purified by vacuum distillation. The final product is a colorless, moisture-sensitive liquid.

  • Storage: The purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis from atmospheric moisture.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Reactants Reactants: Boric Acid (1 eq) Isobutanol (3.3 eq) Toluene Azeotropic_Reflux Azeotropic Reflux (Dean-Stark Trap) Reactants->Azeotropic_Reflux Water_Removal Water Removal Azeotropic_Reflux->Water_Removal Solvent_Removal Solvent Removal (Distillation) Azeotropic_Reflux->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Product Pure this compound Vacuum_Distillation->Product

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound is characterized by its physical properties and various spectroscopic techniques to confirm its structure and purity.

Physical Properties

The key physical properties of this compound are summarized in the table below. Note that reported values can vary slightly between sources.

PropertyValueReference(s)
CAS Number 13195-76-1[1][2][]
Molecular Formula C₁₂H₂₇BO₃[1][4]
Molecular Weight 230.15 g/mol [1][4]
Appearance Colorless liquid[1]
Boiling Point 193 - 213 °C at 760 mmHg[1][2][][7]
Density 0.839 - 0.864 g/cm³ at 25 °C[1][2][][7]
Refractive Index ~1.407 at 20 °C[1][2][7]
Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

3.2.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for B-O and C-H bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2960-2870C-H (sp³) stretchStrong
~1470-1450C-H bend (CH₂, CH₃)Medium
~1380-1320 B-O stretch Very Strong
~1250-1000C-O stretchStrong

Note: The B-O stretching vibration is the most characteristic peak for borate esters.[8]

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts (δ) in ppm, referenced to tetramethylsilane (TMS), based on the known structure and data from similar compounds.[9][10]

¹H NMR:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.6 - 3.8 Doublet (d) 6H -O-CH ₂-
~1.8 - 2.0 Multiplet (m) 3H -CH -(CH₃)₂

| ~0.9 - 1.0 | Doublet (d) | 18H | -CH(CH ₃)₂ |

¹³C NMR:

Chemical Shift (δ, ppm) Assignment
~72 - 74 -O-C H₂-
~28 - 30 -C H-(CH₃)₂

| ~19 - 21 | -CH(C H₃)₂ |

¹¹B NMR: The ¹¹B NMR spectrum is expected to show a single, broad peak characteristic of a tri-coordinated borate ester.

Chemical Shift (δ, ppm) Assignment

| ~18 - 19 | B (OR)₃ |

Characterization Workflow Diagram

Characterization_Workflow cluster_0 Sample cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Confirmation Sample Purified This compound Phys_Props Physical Properties (BP, Density, nD) Sample->Phys_Props IR_Spec IR Spectroscopy Sample->IR_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR_Spec Data_Analysis Spectral Interpretation & Data Comparison Phys_Props->Data_Analysis IR_Spec->Data_Analysis NMR_Spec->Data_Analysis Confirmation Structural Confirmation & Purity Assessment Data_Analysis->Confirmation

Caption: Analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Triisobutyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutyl borate, an organoborate ester, serves as a significant reagent and intermediate in various chemical syntheses. Its utility in organic chemistry, particularly in the formation of boronic acids and as a Lewis acid catalyst, necessitates a thorough understanding of its molecular characteristics. This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis are outlined, and expected spectroscopic and structural data are presented in a clear, tabular format for ease of reference. Furthermore, a visualization of its synthesis pathway is provided to facilitate a deeper understanding of its formation.

Molecular Structure and Formula

This compound is a trialkyl borate with the chemical formula C₁₂H₂₇BO₃ .[1][] Its structure consists of a central boron atom bonded to three isobutoxy groups. The IUPAC name for this compound is tris(2-methylpropyl) borate.[]

Key Identifiers:

  • Molecular Formula: C₁₂H₂₇BO₃[1][]

  • Molecular Weight: 230.15 g/mol [1][]

  • CAS Number: 13195-76-1[3]

  • SMILES: CC(C)COB(OCC(C)C)OCC(C)C[1][]

  • InChI Key: LHJSLDBKUGXPMI-UHFFFAOYSA-N[1][]

The molecule is achiral and possesses a trigonal planar geometry around the central boron atom, typical for tricoordinate boron compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and purification.

PropertyValueReference(s)
Appearance Colorless liquid[3]
Boiling Point 193.3 °C at 760 mmHg[]
Density 0.856 g/cm³[]
Solubility Decomposes in water. Miscible with common organic solvents.

Table 1: Physicochemical properties of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of boric acid with isobutyl alcohol. The reaction involves the removal of water to drive the equilibrium towards the product.

Materials:

  • Boric acid (H₃BO₃)

  • Isobutyl alcohol (2-methyl-1-propanol)

  • An azeotropic solvent (e.g., toluene or benzene)

  • Dean-Stark apparatus

  • Reaction flask, condenser, and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add boric acid and a 3 to 9-fold molar excess of isobutyl alcohol.[4]

  • Add an azeotropic solvent such as toluene to the flask. The solvent facilitates the removal of water formed during the reaction.

  • Heat the reaction mixture to reflux. The water-solvent azeotrope will collect in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, indicating the completion of the reaction.

  • After cooling the reaction mixture to room temperature, remove the excess isobutyl alcohol and the azeotropic solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by fractional distillation under reduced pressure to yield the pure product.

Quantitative Molecular Data

ParameterExpected Value (Å or °)Basis of Expectation
B-O Bond Length ~1.37 ÅBased on computational studies of similar borate esters.
C-O Bond Length ~1.43 ÅTypical C-O single bond length.
C-C Bond Length ~1.53 ÅTypical C-C single bond length in an alkyl chain.
O-B-O Bond Angle ~120°Consistent with the trigonal planar geometry of boron.
B-O-C Bond Angle ~120°Influenced by the sp² hybridization of the oxygen atom.

Table 2: Expected bond lengths and angles for this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables summarize the expected chemical shifts and key spectral features based on the analysis of its structural components and data from similar compounds.

¹H NMR Spectroscopy
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂- (methylene protons adjacent to oxygen)3.5 - 3.8Doublet (d)~6-7
-CH- (methine proton)1.8 - 2.1Nonet (n)~6-7
-CH₃ (methyl protons)0.8 - 1.0Doublet (d)~6-7

Table 3: Expected ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopy
Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CH₂- (methylene carbon adjacent to oxygen)70 - 75
-CH- (methine carbon)28 - 32
-CH₃ (methyl carbons)18 - 22

Table 4: Expected ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration Type
2850 - 3000C-H stretching (alkyl)
1350 - 1480B-O stretching (strong, broad)
1150 - 1250C-O stretching
700 - 800O-B-O bending

Table 5: Expected major IR absorption bands for this compound.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 230. Common fragmentation patterns for alkyl borates involve the loss of alkoxy groups and alkyl chains.[5] Expected fragments include:

  • [M - C₄H₉O]⁺: m/z = 157

  • [M - C₄H₉]⁺: m/z = 173

  • [B(OC₄H₉)₂]⁺: m/z = 157

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound from boric acid and isobutyl alcohol.

Triisobutyl_Borate_Synthesis cluster_reactants Reactants cluster_products Products BoricAcid Boric Acid (H₃BO₃) TriisobutylBorate This compound BoricAcid->TriisobutylBorate + Isobutyl Alcohol - H₂O IsobutylAlcohol Isobutyl Alcohol (3 equiv.) IsobutylAlcohol->TriisobutylBorate Water Water (3 H₂O)

Caption: Synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and properties of this compound. While specific experimental data for some molecular parameters are limited, this document consolidates the available information and provides well-grounded estimations based on analogous compounds. The outlined experimental protocol and workflow visualization offer practical guidance for its synthesis and application in a research and development setting. A comprehensive understanding of these fundamental characteristics is crucial for the effective utilization of this compound in the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Triisobutyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutyl borate, with the CAS registry number 13195-76-1, is an organoboron compound that serves as a versatile intermediate and reagent in organic synthesis.[1] As a borate ester, it exhibits characteristic reactivity, particularly as a Lewis acid and a precursor for the formation of boronic acids and their derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visual representations of its key chemical transformations. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other areas of chemical synthesis.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueReference
Molecular Formula C₁₂H₂₇BO₃[1]
Molecular Weight 230.15 g/mol [1]
Appearance Colorless, oily liquid[2]
Odor Faint, sweet[2]
Boiling Point 207 °C[1]
Density 0.8430 g/mL[1]
Refractive Index (n20/D) 1.407[2]

Chemical Properties

This compound's chemical behavior is dictated by the electron-deficient nature of the boron atom and the reactivity of the borate ester functional group.

PropertyDescriptionReference
Reactivity Acts as a Lewis acid, reacting with nucleophiles. It is a key reagent in organic synthesis, for example, in the formation of boronic acids.
Hydrolysis Reacts with water to hydrolyze back to boric acid and isobutanol. This reaction is typically slow with moisture.
Solubility Miscible with many organic solvents such as ether, ethanol, and isopropanol. It is insoluble in water and decomposes in its presence.[3]
Flammability Flammable liquid.[2]

Experimental Protocols

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from boric acid and isobutanol.

Materials:

  • Boric acid

  • Isobutanol

  • A suitable solvent that forms an azeotrope with water (e.g., toluene or the reactant isobutanol itself can be used as the water-carrying agent)[4]

  • Dean-Stark apparatus

  • Reaction flask, condenser, and heating mantle

Procedure:

  • In a round-bottomed flask equipped with a Dean-Stark apparatus and a condenser, combine boric acid and an excess of isobutanol.[5] The molar ratio of isobutanol to boric acid should be at least 3:1, with an excess of the alcohol often used to drive the reaction to completion.[5]

  • If using a co-solvent like toluene, add it to the reaction mixture.

  • Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope with isobutanol or the co-solvent and collected in the Dean-Stark trap.[4][5]

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess isobutanol and any solvent can be removed by distillation.

  • The remaining crude this compound is then purified by vacuum distillation to yield the final product.[5]

Determination of Physical Properties

Boiling Point Determination (Thiele Tube Method): The boiling point can be determined using a Thiele tube.[6]

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[6]

Density Measurement (Digital Density Meter): The density of this compound can be accurately measured using a digital density meter according to ASTM D4052.[2][7][8]

  • The instrument, which contains an oscillating U-tube, is calibrated with a reference standard of known density.[8][9]

  • A small volume of the this compound sample is injected into the U-tube.[9]

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.[8][9]

  • The measurement is typically performed at a controlled temperature, such as 20 °C or 25 °C.

Refractive Index Measurement (Abbe Refractometer): The refractive index is measured using an Abbe refractometer.[10][11][12]

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed, and light is passed through the sample.

  • By adjusting the instrument, a boundary line between light and dark fields is brought into the center of the crosshairs in the eyepiece.[13]

  • The refractive index is then read directly from the instrument's scale.[13] The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Investigation of Chemical Properties

Hydrolysis Study: The hydrolysis of this compound can be monitored by observing the formation of boric acid.

  • A known amount of this compound is mixed with water, potentially in the presence of a co-solvent to ensure miscibility.

  • The reaction can be followed over time by taking aliquots of the mixture.

  • The concentration of unhydrolyzed ester can be determined by titrating the boric acid formed with a standard solution of sodium hydroxide in the presence of mannitol.[14] The mannitol forms a complex with the boric acid, allowing it to be titrated as a monobasic acid.

Visualizations

The following diagrams illustrate the key chemical transformations of this compound.

Synthesis_of_Triisobutyl_borate BoricAcid B(OH)₃ Boric Acid TIBB B(OCH₂CH(CH₃)₂)₃ This compound BoricAcid->TIBB + 3 Isobutanol - 3 H₂O Isobutanol 3 (CH₃)₂CHCH₂OH Isobutanol Water 3 H₂O Water

Synthesis of this compound via Esterification.

Hydrolysis_of_Triisobutyl_borate TIBB B(OCH₂CH(CH₃)₂)₃ This compound BoricAcid B(OH)₃ Boric Acid TIBB->BoricAcid + 3 H₂O Water 3 H₂O Water Isobutanol 3 (CH₃)₂CHCH₂OH Isobutanol

Hydrolysis of this compound.

References

An In-depth Technical Guide to the Solubility of Triisobutyl Borate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of triisobutyl borate in organic solvents. Recognizing the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing general solubility characteristics based on related compounds and presents a robust experimental protocol to empower researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound (CAS No. 13195-76-1) is an organoboron compound with significant utility in organic synthesis. Like other borate esters, it serves as a key intermediate and reagent, particularly in the formation of boronic acids and their derivatives, which are crucial building blocks in pharmaceuticals and agrochemicals. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

This guide consolidates available information and provides the necessary tools for researchers to overcome the current data gap in the literature.

Solubility Data

Quantitative solubility data for this compound is not widely available in peer-reviewed journals or chemical databases. However, the solubility characteristics of the structurally similar compound, triisopropyl borate, are well-documented and can provide a useful, albeit preliminary, guide. Borate esters with simple alkyl groups are generally characterized by their high solubility in a range of common organic solvents.

Note: The data for triisopropyl borate should be used as an estimation. Experimental verification is crucial for any application.

Table 1: Solubility of this compound (CAS: 13195-76-1)

SolventQuantitative SolubilityQualitative Observation
Common Organic SolventsData Not AvailableExpected to have high solubility/be miscible
WaterData Not AvailableExpected to decompose/hydrolyze

Table 2: Reported Solubility of the Related Compound Triisopropyl Borate (CAS: 5419-55-6)

SolventReported Solubility / MiscibilityCitation
EtherMiscible[1][2]
EthanolMiscible[1][2]
IsopropanolMiscible[1][2]
BenzeneMiscible[1][2]
ChloroformSoluble[3]
MethanolSoluble[3]
WaterDecomposes[1][2]

Experimental Protocol for Solubility Determination (Dynamic Method)

For researchers requiring precise solubility data, the following experimental methodology, adapted from dynamic methods for determining the solubility of boronic and borinic acid esters, is recommended. This method involves observing the temperature at which a known concentration of the solute completely dissolves.

3.1. Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Programmable temperature-controlled heating/cooling system (e.g., water bath, oil bath, or cryostat)

  • Magnetic stirrer and stir bars

  • Calibrated temperature probe (precision ±0.1 °C)

  • Luminance probe or laser-based turbidity meter (optional, for automated detection)

3.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into a glass vial. Seal the vial to prevent solvent evaporation and atmospheric moisture contamination.

  • Heating and Mixing: Place the vial in the temperature-controlled system. Begin stirring to ensure the mixture is homogeneous.

  • Controlled Heating: Gradually increase the temperature of the system at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium is maintained.

  • Dissolution Point Determination: Continuously monitor the solution's clarity. The solubility temperature is the point at which the last solid particle of the solute disappears, resulting in a perfectly clear solution. This can be determined by visual inspection or with an automated turbidity sensor.

  • Data Recording: Record the temperature at which complete dissolution occurs.

  • Curve Generation: Repeat steps 1-5 with several different, accurately known concentrations of this compound in the same solvent.

  • Data Analysis: Plot the dissolution temperature (T) as a function of the mole fraction (x) of this compound. The resulting graph is the solubility curve, which provides the equilibrium solubility over a range of temperatures.

3.3. Considerations for Moisture-Sensitive Compounds this compound is sensitive to moisture.[2] All experimental steps should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. Solvents must be thoroughly dried and degassed, and all glassware should be flame-dried prior to use.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes related to the use and analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis weigh_solute Weigh Triisobutyl Borate weigh_solvent Weigh Organic Solvent weigh_solute->weigh_solvent mix_seal Combine and Seal Vial weigh_solvent->mix_seal heat_stir Heat and Stir at Controlled Rate mix_seal->heat_stir observe Observe for Complete Dissolution heat_stir->observe record_temp Record Temperature (T) observe->record_temp repeat_conc Repeat for Multiple Concentrations (x) record_temp->repeat_conc plot_data Plot T vs. x repeat_conc->plot_data curve Generate Solubility Curve plot_data->curve

Caption: Experimental workflow for determining the solubility curve of this compound.

logical_relationship reagent_1 Organometallic Reagent (e.g., Grignard, Organolithium) intermediate Boronic Ester Intermediate R-B(OiBu)2 reagent_1->intermediate reagent_2 This compound B(OiBu)3 reagent_2->intermediate hydrolysis Hydrolysis (+ H2O) intermediate->hydrolysis product Boronic Acid R-B(OH)2 hydrolysis->product

Caption: Synthesis of boronic acids using this compound as a key reagent.

References

Hydrolysis Rate and Stability of Triisobutyl Borate in Aqueous Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis rate and stability of triisobutyl borate in aqueous environments. Due to the limited availability of direct kinetic data for this compound, this guide synthesizes known information on its stability with comparative data from other alkyl borates to offer a thorough understanding for researchers and professionals in drug development and other scientific fields.

Introduction: The Chemistry of this compound and Its Hydrolytic Susceptibility

This compound, an ester of boric acid and isobutanol, is characterized by a central boron atom bonded to three isobutoxy groups. The electron-deficient nature of the boron atom makes it a Lewis acid, rendering it susceptible to nucleophilic attack by water.[1] This inherent reactivity is the primary driver for the hydrolysis of this compound in aqueous conditions, a critical consideration for its application in formulations, synthesis, and biological systems. The general instability of borate esters in the presence of moisture is a well-documented phenomenon.

Quantitative Data on the Hydrolysis of this compound

Direct and extensive quantitative data on the hydrolysis rate of this compound in purely aqueous conditions is scarce in publicly available literature. However, a key study by Steinberg and Hunter (1957) provides a crucial data point for its stability in a mixed solvent system.

Table 1: Half-Life of this compound and Other Boric Acid Esters in 60% (v/v) Aqueous Dioxane at 21°C

Boric Acid EsterInitial Ester Concentration (mol/L)Half-Life (t½, seconds)
This compound0.0252>6930
Trimethyl borate0.0238Too fast to measure
Triethyl borate0.0216Too fast to measure
Tri-n-propyl borate0.0246Too fast to measure
Triisopropyl borate0.0231Too fast to measure
Tri-n-butyl borate0.0238Too fast to measure

Source: Steinberg and Hunter, Industrial & Engineering Chemistry, 1957.[2]

This data indicates that this compound is significantly more stable towards hydrolysis compared to its straight-chain isomer, tri-n-butyl borate, and other lower alkyl borates under these specific conditions. The steric hindrance provided by the isobutyl groups likely contributes to this increased stability by impeding the approach of water molecules to the electrophilic boron center.

Experimental Protocols for Determining Hydrolysis Rate

The following is a detailed methodology adapted from the work of Steinberg and Hunter (1957) for determining the hydrolysis rate of borate esters.[2] This method can be applied to study the hydrolysis of this compound under various conditions.

Objective: To determine the half-life of a borate ester in an aqueous or aqueous-organic solvent system.

Materials:

  • Borate ester (e.g., this compound)

  • Purified dioxane (or other suitable organic solvent)

  • Deionized water

  • Mannitol

  • Phenolphthalein indicator

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)

Procedure:

  • Preparation of the Reaction Mixture:

    • A weighed sample of the borate ester (e.g., 0.4 to 1.2 millimoles) is dissolved in a specific volume of the chosen solvent (e.g., 15 mL of purified dioxane).

    • A second solution is prepared containing the aqueous component, a complexing agent for the resulting boric acid (mannitol), and an indicator. For example, a solution of 10 mL of dioxane, 15 mL of a 9.09 wt % aqueous mannitol solution, and 3 drops of phenolphthalein.

  • Initiation of Hydrolysis:

    • At time zero, the two solutions are mixed.

    • Simultaneously, a predetermined amount of standardized sodium hydroxide solution is added. This amount is typically half of the molar equivalent of the borate ester, which will be neutralized upon 50% hydrolysis.

    • The resulting solution is swirled to ensure homogeneity.

  • Determination of Half-Life:

    • The time taken for the phenolphthalein indicator to fade from pink to colorless is recorded. This time point represents the half-life (t½) of the hydrolysis reaction under the specified conditions. The fading of the indicator signifies that the initially added NaOH has been consumed by the boric acid produced from the hydrolysis of half of the borate ester.

Analytical Principle: The boric acid formed upon hydrolysis is a weak acid. The addition of mannitol forms a borate-mannitol complex, which is a much stronger acid. This allows for the sharp and accurate titration of the boric acid with a standard solution of sodium hydroxide using phenolphthalein as an indicator.

Reaction Mechanism and Stability Factors

The hydrolysis of this compound proceeds via a nucleophilic attack of water on the electron-deficient boron atom. The reaction can be described in the following steps:

  • Nucleophilic Attack: A water molecule attacks the boron atom of the this compound.

  • Formation of a Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.

  • Leaving Group Departure: An isobutanol molecule is eliminated, and a B-OH bond is formed.

  • Subsequent Hydrolysis Steps: The process repeats two more times until all three isobutoxy groups are replaced by hydroxyl groups, yielding boric acid and three molecules of isobutanol.

Factors Influencing Stability:

  • Steric Hindrance: As observed in the comparative data, the bulky isobutyl groups sterically hinder the approach of water to the boron atom, slowing down the rate of hydrolysis compared to less hindered alkyl borates.

  • Temperature: As with most chemical reactions, an increase in temperature is expected to increase the rate of hydrolysis.

Visualizations

The following diagrams illustrate the key processes involved in the study and mechanism of this compound hydrolysis.

Hydrolysis_Reaction_Pathway cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 TIBB This compound B(O-iBu)₃ Intermediate1 Tetrahedral Intermediate TIBB->Intermediate1 + H2O1 H₂O H2O1->Intermediate1 Isobutanol1 Isobutanol (i-BuOH) Intermediate1->Isobutanol1 - Diisobutylborinic_acid Diisobutylborinic Acid Derivative (HO)B(O-iBu)₂ Intermediate1->Diisobutylborinic_acid Intermediate2 Tetrahedral Intermediate Diisobutylborinic_acid->Intermediate2 + H2O2 H₂O H2O2->Intermediate2 Isobutanol2 Isobutanol (i-BuOH) Intermediate2->Isobutanol2 - Isobutylboronic_acid Isobutylboronic Acid Derivative (HO)₂B(O-iBu) Intermediate2->Isobutylboronic_acid Intermediate3 Tetrahedral Intermediate Isobutylboronic_acid->Intermediate3 + H2O3 H₂O H2O3->Intermediate3 Isobutanol3 Isobutanol (i-BuOH) Intermediate3->Isobutanol3 - Boric_acid Boric Acid B(OH)₃ Intermediate3->Boric_acid

Caption: Stepwise hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ester_Solution Dissolve this compound in Dioxane Mix Mix Solutions at Time t=0 Ester_Solution->Mix Aqueous_Solution Prepare Aqueous Dioxane with Mannitol & Phenolphthalein Aqueous_Solution->Mix Add_NaOH Add 0.5 Molar Equivalent of Standardized NaOH Mix->Add_NaOH Stir Swirl to Homogenize Add_NaOH->Stir Monitor Monitor for Phenolphthalein Color Fade Stir->Monitor Record_Time Record Time for Color Fade (t = t½) Monitor->Record_Time

Caption: Experimental workflow for hydrolysis rate determination.

Conclusion

This compound exhibits greater hydrolytic stability than many other simple alkyl borates, a characteristic attributed to the steric hindrance of its isobutyl groups. While quantitative data in purely aqueous systems remains limited, the established methodologies for studying borate ester hydrolysis can be readily applied to generate more comprehensive stability profiles for this compound under various pharmaceutically and industrially relevant conditions. Understanding the factors that influence its hydrolysis is paramount for the successful formulation and application of this compound. Further research into the pH-rate profile and the influence of temperature in aqueous solutions would be highly valuable to the scientific community.

References

An In-depth Technical Guide to the Spectroscopic Data of Triisobutyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for triisobutyl borate (C₁₂H₂₇BO₃). Due to the limited availability of published experimental spectra for this compound, this guide presents data from its close structural analogs, triisopropyl borate and tributyl borate, to offer a reliable predictive framework. The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a clear, structured format for easy reference and comparison.

Introduction to this compound

This compound is the ester formed from boric acid and isobutanol. It belongs to the family of trialkyl borates, which are widely used in organic synthesis, polymer chemistry, and materials science. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of such compounds in research and development settings. This guide serves as a practical resource for professionals working with or synthesizing this compound and similar borate esters.

Predicted Spectroscopic Data of this compound

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. The data for the analogs provide a strong basis for predicting the spectral features of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

CompoundNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
This compound (Predicted) ¹H~3.6d~6.5O-CH₂ -CH(CH₃)₂-
~1.9m-O-CH₂-CH (CH₃)₂-
~0.9d~6.7O-CH₂-CH(CH₃ )₂-
¹³C~75--C H₂-
~28--C H-
~19--C H₃-
¹¹B~18s--[1]
Triisopropyl Borate¹H4.33m-O-CH (CH₃)₂[2]
1.12d-O-CH(CH₃ )₂[2]
¹³C64.8--C H[2]
24.4--C H₃[2]
Tributyl Borate¹H3.82t6.5O-CH₂ -(CH₂)₂-CH₃-
1.55m-O-CH₂-CH₂ -CH₂-CH₃-
1.39m-O-(CH₂)₂-CH₂ -CH₃-
0.92t7.3O-(CH₂)₃-CH₃ -

Table 2: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)IntensityAssignmentReference
This compound (Predicted) ~2960-2870StrongC-H stretching (alkyl)-
~1470-1450MediumC-H bending (CH₂, CH₃)-
~1380-1340Very StrongB-O asymmetric stretching[3]
~1100-1050StrongC-O stretching[3]
Triisopropyl BorateNot specified--[2][4]
Tributyl Borate2960, 2930, 2870StrongC-H stretching[5]
1460MediumC-H bending[5]
1350Very StrongB-O stretching[5]
1070StrongC-O stretching[5]

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Mode | m/z | Relative Intensity (%) | Assignment | Reference | |---|---|---|---|---| | This compound (Predicted) | EI | 230 | - | [M]⁺ | - | | | | 173 | - | [M - C₄H₉]⁺ | - | | | | 117 | - | [M - C₄H₉O - C₄H₈]⁺ | - | | | | 57 | - | [C₄H₉]⁺ | - | | Triisopropyl Borate | EI | 188 | - | [M]⁺ |[4] | | | | 173 | - | [M - CH₃]⁺ |[4] | | | | 129 | - | [M - C₃H₇O]⁺ |[4] | | | | 87 | 100 | [B(OCH(CH₃)₂)₂]⁺ |[4] | | | | 45 | - | [C₃H₇O]⁺ |[4] | | Tributyl Borate | EI | 230 | - | [M]⁺ |[6][7] | | | | 173 | - | [M - C₄H₉]⁺ |[6][7] | | | | 57 | 100 | [C₄H₉]⁺ |[6][7] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for liquid organic compounds and can be specifically adapted for the analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[8]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a clean, dry vial.[8][9] Ensure complete dissolution, using gentle vortexing if necessary.[8]

    • The solution must be free of any particulate matter.[10] If solids are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[11]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[8][10]

    • Cap the NMR tube securely to prevent solvent evaporation.[8] For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[11][12]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.[8]

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[8]

    • Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).[8] For ¹¹B NMR, a wider spectral width is necessary due to the large chemical shift range of boron compounds.[12]

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid Film):

    • Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[13]

    • Place a single drop of liquid this compound onto the center of one plate.[13]

    • Carefully place the second plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[13] Avoid introducing air bubbles.

    • The resulting "sandwich" should be transparent or slightly cloudy.[13]

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[13]

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the this compound sample.

    • After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to the desiccator.[13]

3.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • This compound, being a volatile liquid, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

    • Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) into the GC inlet.

    • The sample is vaporized in the heated inlet and separated by the GC column before entering the mass spectrometer's ion source.[14]

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and subsequent fragmentation.[14][15]

  • Mass Analysis and Detection:

    • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.[14]

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15]

    • A detector records the abundance of each ion, generating a mass spectrum.[16]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a liquid organic compound such as this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy (FT-IR) Sample->IR Prepare neat liquid film MS Mass Spectrometry (GC-MS, EI) Sample->MS Inject into GC-MS NMR_Data NMR Spectra (Chemical Shift, Multiplicity, Integration, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure_Confirmation Structure Elucidation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Triisobutyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Triisobutyl borate, a reagent used in organic synthesis. The following sections detail the substance's properties, potential hazards, and recommended safety protocols to ensure its safe use in a laboratory setting.

Section 1: Substance Identification and Physicochemical Properties

This compound is a colorless liquid with an acrid odor.[1] It is recognized by several synonyms, including Boric acid, triisobutyl ester. It is crucial to be aware of its physical and chemical properties to handle it safely.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₇BO₃
Molecular Weight 230.20 g/mol
Appearance Colorless liquid[1][2]
Boiling Point 139-141 °C[3][4]
Melting Point -59 °C[1][3]
Flash Point 17 °C (62.6 °F) - Closed Cup[1][5]
Density 0.815 g/mL at 25 °C[3][4]
Vapor Pressure 8.6 mmHg[2]
Solubility Decomposes in water. Miscible with ether, ethanol, isopropanol, and benzene.[1][3][6][7]

Section 2: Hazard Identification and Toxicity Data

This compound is classified as a highly flammable liquid and vapor.[2][8][9][10] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][8] It is also corrosive and can cause burns.[11]

Health Hazards:

  • Eye Contact: Causes serious eye irritation.[2] It is recommended to flush eyes with water for at least 15 minutes following contact.[11][12]

  • Skin Contact: May cause skin irritation and dermatitis.[12] It is advised to wash the affected area with soap and water.[11][13]

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, or suffocation.[2][8][12] High concentrations may lead to central nervous system depression.[12] In case of inhalation, the individual should be moved to fresh air.[11][12]

  • Ingestion: Ingestion can cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[12] Ingestion of large amounts may cause CNS depression and potential damage to the liver and kidneys.[12] Vomiting should not be induced if ingested.[11][12]

Table 2: Acute Toxicity Data

Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50 (Lethal Dose, 50% kill)OralMouse2400 mg/kgDetails of toxic effects not reported other than lethal dose value
Standard Draize testEyeRabbit100 mgMild irritation

Section 3: Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited are not publicly available. However, the methodologies for such toxicological assessments generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Methodology for an Oral LD50 Study (Based on OECD Guideline 423):

  • Test Animals: Healthy, young adult rodents (e.g., mice or rats) are used. They are acclimated to laboratory conditions before the study.

  • Dosage: A single dose of the test substance is administered orally to the animals. The dose is determined based on a preliminary range-finding study.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Section 4: Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

    • Use spark-proof tools and explosion-proof equipment.[1][12]

    • Ground and bond containers when transferring material to prevent static discharge.[12][14]

    • Avoid contact with eyes, skin, and clothing.[12]

    • Wash hands thoroughly after handling.[11][12]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][12]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

    • Store away from incompatible substances such as strong oxidizing agents.[1][15]

    • The substance is moisture-sensitive; store protected from moisture.[12]

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

  • Engineering Controls:

    • Facilities should be equipped with an eyewash station and a safety shower.[1][12]

    • Use adequate general or local explosion-proof ventilation.[12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical splash goggles.[12]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing.[11][12][14]

    • Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA-approved respirator.[12][14]

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess Task and Potential for Exposure (e.g., small scale transfer vs. large scale reaction) start->task_assessment ppe_base Minimum PPE: - Lab coat - Chemical-resistant gloves - Safety glasses with side shields task_assessment->ppe_base splash_risk Is there a risk of splashing? vapor_risk Is there a risk of vapor or aerosol generation? splash_risk->vapor_risk No ppe_goggles Upgrade to Chemical Splash Goggles splash_risk->ppe_goggles Yes ventilation_check Is the work being done in a certified chemical fume hood? vapor_risk->ventilation_check Yes ppe_respirator Use NIOSH-approved respirator with organic vapor cartridges ventilation_check->ppe_respirator No end Proceed with Task ventilation_check->end Yes ppe_base->splash_risk ppe_goggles->vapor_risk ppe_respirator->end

Caption: Personal Protective Equipment (PPE) decision workflow.

Section 6: First Aid and Fire-Fighting Measures

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11][12]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[2][11][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[11][12]

Fire-Fighting:

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2][8][11] Water spray may be used to cool closed containers but may be inefficient at extinguishing the fire.[2][8]

  • Specific Hazards: The substance is highly flammable and vapors can form explosive mixtures with air.[2][8] Containers may explode when heated.[2][8] Fire will produce irritating, corrosive, and/or toxic gases.[2][8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][11][12]

Section 7: Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition (no smoking, flares, sparks, or flames) from the area.[2][8]

  • Ventilate: Ensure adequate ventilation of the spill area.[11]

  • Containment: Stop the leak if it can be done without risk. Prevent entry into waterways, sewers, basements, or confined areas.[2][8] A vapor-suppressing foam may be used to reduce vapors.[2][12]

  • Clean-up: Absorb the spill with an inert, non-combustible material such as dry earth, sand, or vermiculite.[2][8][11] Use clean, non-sparking tools to collect the absorbed material and place it into a suitable container for disposal.[2][8]

  • Personal Protection: Wear appropriate personal protective equipment during clean-up, including a respirator, rubber boots, and heavy rubber gloves.[11]

Spill_Response_Workflow start Spill of this compound Detected evacuate Evacuate non-essential personnel and secure the area start->evacuate ppe Don appropriate PPE (gloves, goggles, respirator, protective clothing) evacuate->ppe ignition Eliminate all ignition sources (sparks, flames, heat) ppe->ignition ventilate Ensure adequate ventilation (open sashes, increase exhaust) ignition->ventilate contain Contain the spill using inert absorbent material (sand, vermiculite) ventilate->contain cleanup Collect absorbed material using non-sparking tools contain->cleanup dispose Place waste in a sealed, labeled container for hazardous disposal cleanup->dispose decontaminate Decontaminate the spill area and equipment used dispose->decontaminate end Spill Response Complete decontaminate->end

References

A Technical Guide to Triisobutyl Borate: Commercial Availability, Purity, and Experimental Protocols for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triisobutyl borate (CAS No. 13195-76-1), a versatile boric acid ester utilized in various research and industrial applications. This document details its commercial availability, typical purity levels, and provides adaptable experimental protocols for its synthesis and purity analysis, which are critical for its effective use in research and development.

Commercial Availability and Purity

This compound is commercially available from a range of chemical suppliers, catering to different research and production scales. The purity of commercially available this compound typically ranges from 95% to over 99%. For research purposes, higher purity grades are recommended to ensure reproducibility and avoid interference from impurities in sensitive applications.

Key physical and chemical properties of this compound are summarized below:

PropertyValue
CAS Number 13195-76-1
Molecular Formula C₁₂H₂₇BO₃[][2][3]
Molecular Weight 230.15 g/mol [][2][3]
Appearance Colorless liquid[2]
Boiling Point ~207 °C[2]
Density ~0.843 g/cm³[2]

A summary of commercially available grades of this compound from various suppliers is presented in the table below. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.

SupplierPurity SpecificationNotes
BOC Sciences95%[]Offers a range of research chemicals and pharmaceutical ingredients.
ChemicalBook≥98% (HPLC), 99%[3]Lists various suppliers with different stated purities.
ECHEMI99% (Pharmaceutical Grade)[4]Supplier specializing in pharmaceutical intermediates.

Potential Impurities: The most common impurities in this compound are likely to be residual isobutyl alcohol (from the synthesis process) and boric acid (due to hydrolysis upon exposure to moisture). A detailed impurity profile should be obtained from the supplier's Certificate of Analysis.

Experimental Protocols

Synthesis of this compound (Adapted from a procedure for n-Butyl Borate)

This protocol is adapted from a well-established procedure for the synthesis of n-butyl borate and can be applied to the synthesis of this compound by substituting n-butanol with isobutanol. The reaction involves the esterification of boric acid with isobutyl alcohol, with the removal of water to drive the reaction to completion.

Materials:

  • Boric acid

  • Isobutyl alcohol (Isobutanol)

  • A suitable solvent for azeotropic removal of water (e.g., toluene or the excess of isobutanol itself can serve as the water-carrying agent)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine boric acid and an excess of isobutyl alcohol. If using a separate azeotroping agent like toluene, it should be added at this stage.

  • Esterification: Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with isobutanol or toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

  • Work-up: Cool the reaction mixture to room temperature. If a separate solvent was used, remove it by distillation.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A gas chromatography-mass spectrometry (GC-MS) method can be developed for the quantitative analysis of this compound and the identification of volatile impurities. As this compound is a volatile liquid, direct injection is feasible without the need for derivatization.

Proposed GC-MS Method:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of the borate ester from potential alcohol impurities.

  • Injector: Split/splitless injector, operated in split mode.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 220-250 °C.

    • Hold at the final temperature for 2-5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 30-300.

Analysis:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Data Analysis:

    • The purity of this compound can be determined by the area percentage of its peak in the chromatogram.

    • Impurities can be identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Common expected impurities to look for include isobutanol and boric acid (which may not be volatile enough to be observed directly by GC without derivatization, but its presence can be inferred from the presence of excess isobutanol or through wet chemistry methods).

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification, as well as the quality control analysis of this compound.

Synthesis_and_Purification_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Esterification Reaction cluster_workup Work-up cluster_purification Purification reactants Boric Acid + Isobutyl Alcohol (with Toluene as azeotrope) reflux Heat to Reflux reactants->reflux dean_stark Azeotropic Removal of Water (Dean-Stark Trap) reflux->dean_stark cool Cool Reaction Mixture dean_stark->cool solvent_removal Remove Toluene (Distillation) cool->solvent_removal distillation Fractional Distillation (Reduced Pressure) solvent_removal->distillation product Pure this compound distillation->product QC_Analysis_Workflow Quality Control Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in Volatile Solvent (e.g., Dichloromethane) sample->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect chromatogram Analyze Chromatogram (Area % for Purity) detect->chromatogram mass_spectra Analyze Mass Spectra (Identify Impurities) detect->mass_spectra report Generate Certificate of Analysis chromatogram->report mass_spectra->report

References

Methodological & Application

Application Notes and Protocols: Triisobutyl Borate as a Potential Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymeric materials are integral to countless applications, yet their inherent flammability poses significant safety risks. Flame retardants are crucial additives that inhibit or delay the combustion of these materials. Boron-containing compounds, in particular, are recognized for their effectiveness as flame retardants, often functioning through mechanisms that promote char formation and release water upon decomposition.[1][2][3] This application note explores the potential use of triisobutyl borate, a borate ester, as a flame retardant in polymer formulations. While specific performance data for this compound as a primary flame retardant is not extensively documented in publicly available literature, this document provides a generalized framework based on the known properties of borate esters and standard flame retardancy testing protocols.

General Principles of Borate Ester Flame Retardancy

Borate esters, as a class of boron compounds, are anticipated to contribute to flame retardancy through a combination of condensed-phase and gas-phase mechanisms.[4]

  • Condensed-Phase Mechanism: Upon heating, borate esters can decompose to form a glassy layer of boric oxide (B₂O₃) on the polymer surface.[5] This layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and promoting the formation of a stable char.[1][3] The char layer further restricts the release of flammable volatile compounds.

  • Gas-Phase Mechanism: The decomposition of borate esters can also release water and other non-combustible gases, which dilute the flammable gases and oxygen in the surrounding atmosphere, thereby inhibiting combustion.

The effectiveness of a borate ester as a flame retardant is influenced by its boron content, thermal stability, and interaction with the specific polymer matrix.

Experimental Protocols

The following protocols are generalized methodologies for incorporating and evaluating this compound as a flame retardant in a polymer matrix. Researchers should adapt these protocols based on the specific polymer and processing equipment used.

Synthesis of this compound (for laboratory-scale preparation)

This compound can be synthesized via the esterification of boric acid with isobutanol.

Materials:

  • Boric acid (H₃BO₃)

  • Isobutanol

  • Toluene (as an azeotropic solvent)

  • Dean-Stark apparatus

  • Reaction flask, condenser, and heating mantle

Procedure:

  • Combine boric acid and a molar excess of isobutanol in a reaction flask equipped with a Dean-Stark apparatus and condenser.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Remove the solvent and excess isobutanol under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation.

Incorporation of this compound into a Polymer Matrix (Example: Polypropylene)

Materials:

  • Polypropylene (PP) pellets

  • This compound

  • Twin-screw extruder

  • Injection molding machine or compression molder

Procedure:

  • Dry the polypropylene pellets in an oven to remove any residual moisture.

  • In a high-intensity mixer, blend the dried PP pellets with the desired concentration of this compound (e.g., 5, 10, 15 wt%).

  • Feed the mixture into a twin-screw extruder with a set temperature profile appropriate for polypropylene.

  • The extruded strands are then cooled in a water bath and pelletized.

  • The resulting pellets of the PP/triisobutyl borate composite are dried and then used for injection molding or compression molding to produce specimens for flammability testing.

Characterization and Performance Evaluation

The flame retardancy of the polymer composites should be evaluated using standard testing methods.

Flammability Testing

Table 1: Standard Flammability Tests for Polymers

Test MethodDescriptionKey Parameters Measured
Limiting Oxygen Index (LOI) Measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample.[6]LOI value (%)
UL-94 Vertical Burn Test A small-scale test to assess the self-extinguishing properties of a material after exposure to a flame.V-0, V-1, or V-2 rating
Cone Calorimetry A bench-scale test that measures the heat release rate and other combustion parameters of a material when exposed to a controlled level of radiant heat.[7]Time to Ignition (TTI), Peak Heat Release Rate (pHRR), Total Heat Release (THR), Smoke Production Rate (SPR)
Thermal Analysis

Table 2: Thermal Analysis Techniques

TechniqueDescriptionInformation Obtained
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Onset of decomposition, thermal stability, char yield
Differential Scanning Calorimetry (DSC) Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.Melting temperature (Tm), glass transition temperature (Tg), crystallization temperature (Tc)

Data Presentation (Hypothetical)

The following table presents hypothetical data to illustrate how the performance of this compound as a flame retardant could be summarized. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 3: Hypothetical Flame Retardancy Performance of Polypropylene with this compound

FormulationLOI (%)UL-94 RatingpHRR (kW/m²)Char Yield (%)
Neat PP18No Rating1200<1
PP + 5% TIBB22V-29505
PP + 10% TIBB25V-170010
PP + 15% TIBB28V-055015

TIBB: this compound

Visualizations

The following diagrams illustrate the proposed flame retardancy mechanism and experimental workflow.

flame_retardancy_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer + TIBB Polymer + TIBB Heat Heat Decomposition Products Decomposition Products Polymer + TIBB->Decomposition Products Volatilization B2O3 Glassy Layer B2O3 Glassy Layer Heat->B2O3 Glassy Layer Decomposition Char Formation Char Formation B2O3 Glassy Layer->Char Formation Promotes Insulation Insulation Char Formation->Insulation Provides Water Vapor Water Vapor Decomposition Products->Water Vapor Non-combustible Gases Non-combustible Gases Decomposition Products->Non-combustible Gases Dilution of Flammables Dilution of Flammables Water Vapor->Dilution of Flammables Non-combustible Gases->Dilution of Flammables

Caption: Proposed flame retardancy mechanism of this compound.

experimental_workflow Start Start Polymer Drying Polymer Drying Start->Polymer Drying Blending Blending with This compound Polymer Drying->Blending Extrusion Extrusion Blending->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Molding Injection/Compression Molding Pelletizing->Molding Specimen Preparation Specimen Preparation Molding->Specimen Preparation Flammability Testing LOI, UL-94, Cone Calorimetry Specimen Preparation->Flammability Testing Thermal Analysis TGA, DSC Specimen Preparation->Thermal Analysis End End Flammability Testing->End Thermal Analysis->End

Caption: Experimental workflow for evaluating flame retardant polymers.

Conclusion

While this compound is not a widely documented standalone flame retardant for polymers, the general principles of borate ester chemistry suggest its potential for this application. The provided protocols offer a foundational approach for researchers to investigate its efficacy. Further research is needed to generate specific quantitative data on the flame retardant performance of this compound in various polymer systems and to elucidate its precise mechanism of action. Synergistic studies with other flame retardants, such as phosphorus-containing compounds or mineral fillers, may also reveal enhanced performance.

References

Application Notes and Protocols: Mechanism of Triisobutyl Borate as a Flame Retardant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutyl borate (TIBB) is an organoboron compound with the formula B(OCH(CH₃)₂)₃. While primarily used in organic synthesis and as a precursor to other boron compounds, its chemical nature suggests potential as a halogen-free flame retardant additive in polymeric materials. This document outlines the theoretical mechanism of action of this compound as a flame retardant, provides detailed protocols for its evaluation, and presents illustrative data. It is important to note that while the mechanisms described are based on the established behavior of similar boron-based flame retardants, specific quantitative performance data for this compound is not widely available in published literature. The data presented herein is hypothetical and for illustrative purposes.

Mechanism of Action

The flame retardant mechanism of this compound is presumed to occur through a combination of condensed-phase and gas-phase actions, similar to other borate esters and boron-containing flame retardants.[1]

Condensed-Phase Mechanism

The primary flame retardant activity of boron compounds typically occurs in the condensed phase (i.e., within the polymer matrix).[2][3]

  • Formation of a Protective Glassy Layer: Upon heating, this compound is expected to decompose. The isobutyl groups will likely undergo pyrolysis, leaving behind boric acid (B(OH)₃) intermediates. With further heating, boric acid dehydrates to form boron trioxide (B₂O₃).[4] Boron trioxide is a glassy substance at high temperatures, which can form a protective, insulating layer on the surface of the polymer.[4] This glassy layer serves multiple functions:

    • It acts as a physical barrier, shielding the underlying polymer from the heat of the flame.

    • It inhibits the release of flammable volatile decomposition products from the polymer into the gas phase, where they would otherwise fuel the fire.[3]

    • It restricts the flow of oxygen to the polymer surface, thus impeding combustion.[1]

  • Char Promotion: Boron compounds are known to promote the formation of a stable carbonaceous char layer.[2][3] this compound, through the formation of boric acid, can act as a catalyst for dehydration reactions in the polymer. This process encourages the polymer to cross-link and form a char layer rather than undergoing chain scission to produce flammable volatiles. A well-formed char layer further insulates the underlying material and reduces the amount of fuel available for combustion.[4]

Gas-Phase Mechanism

While the condensed-phase actions are considered dominant for boron-based retardants, some gas-phase activity may also contribute to flame inhibition.

  • Release of Non-Combustible Gases: The decomposition of the isobutyl groups of this compound will release water vapor and other non-combustible gases. These gases can dilute the concentration of flammable gases and oxygen in the flame zone, thereby reducing the efficiency of combustion.[1]

  • Radical Trapping (Hypothesized): While less documented for boron compounds compared to phosphorus or halogenated flame retardants, it is plausible that boron-containing species released into the gas phase could interfere with the high-energy radicals (such as H• and OH•) that propagate the combustion chain reactions in the flame. However, the primary gas-phase action is more likely due to dilution effects.[2]

Illustrative Quantitative Data

Table 1: Limiting Oxygen Index (LOI) Data

MaterialAdditive Concentration (wt%)LOI (%)
Polypropylene (PP)018.5
PP + TIBB1022.0
PP + TIBB2025.5
PP + TIBB3028.0

Table 2: UL-94 Vertical Burn Test Results

MaterialAdditive Concentration (wt%)Thickness (mm)UL-94 Rating
Polypropylene (PP)03.0No Rating
PP + TIBB103.0V-2
PP + TIBB203.0V-1
PP + TIBB303.0V-0

Table 3: Cone Calorimeter Data (Heat Flux: 35 kW/m²)

MaterialAdditive Conc. (wt%)TTI (s)pHRR (kW/m²)THR (MJ/m²)Char Yield (%)
Polypropylene (PP)0601200110<1
PP + TIBB1075950955
PP + TIBB20907008012
PP + TIBB301105507020

TTI: Time to Ignition; pHRR: Peak Heat Release Rate; THR: Total Heat Release

Experimental Protocols

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589-2

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.

Methodology:

  • Specimen Preparation: Prepare vertically oriented rectangular specimens of the polymer with and without this compound. The typical dimensions are 80-150 mm long, 10 ± 0.5 mm wide, and 4 ± 0.25 mm thick.

  • Apparatus: Use a standard LOI apparatus consisting of a vertical, heat-resistant glass column, a specimen holder, and a system for precisely controlling and measuring the flow of oxygen and nitrogen into the bottom of the column.

  • Procedure: a. Place the specimen vertically in the center of the glass column. b. Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate. c. Ignite the top of the specimen using a suitable igniter. d. Observe the burning behavior of the specimen. e. Systematically vary the oxygen concentration in the gas mixture for subsequent specimens until the minimum concentration that supports combustion for a specified time or a specified length of the specimen is determined.

  • Calculation: The LOI is calculated as the percentage of oxygen in the gas mixture: LOI = [O₂] / ([O₂] + [N₂]) * 100

UL-94 Vertical Burn Test

Standard: ANSI/UL 94

Objective: To evaluate the burning characteristics of a plastic material when subjected to a small open flame in a vertical orientation.

Methodology:

  • Specimen Preparation: Prepare rectangular bar specimens (typically 125 ± 5 mm long, 13 ± 0.5 mm wide, and in the desired thickness) of the polymer with and without this compound.

  • Apparatus: A test chamber free from drafts, a specimen holder to clamp the specimen vertically, a Bunsen burner with a specified barrel diameter, a timer, and a layer of dry absorbent surgical cotton placed 300 mm below the specimen.

  • Procedure: a. Mount the specimen vertically in the clamp. b. Apply a 20 mm high blue flame from the Bunsen burner to the center of the bottom edge of the specimen for 10 seconds. c. Remove the flame and record the afterflame time (t1). d. As soon as flaming combustion ceases, immediately reapply the flame for another 10 seconds. e. Remove the flame and record the afterflame time (t2) and the afterglow time (t3). f. Record whether any dripping particles ignite the cotton below.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton, according to the criteria specified in the UL 94 standard.[5][6][7][8][9]

Cone Calorimetry

Standard: ASTM E1354 / ISO 5660

Objective: To determine the heat release rate and other flammability properties of materials when exposed to a controlled level of radiant heat.[10][11]

Methodology:

  • Specimen Preparation: Prepare square specimens (typically 100 mm x 100 mm with a thickness up to 50 mm) of the polymer with and without this compound.

  • Apparatus: A cone calorimeter, which includes a conical radiant electric heater, a specimen holder, a load cell to measure mass loss, an ignition system, and an exhaust system with gas analysis (for oxygen, carbon monoxide, and carbon dioxide).

  • Procedure: a. Mount the specimen in the holder and place it on the load cell below the conical heater. b. Expose the specimen to a pre-set radiant heat flux (e.g., 35 or 50 kW/m²). c. A spark igniter is positioned above the specimen to ignite the flammable gases that are evolved. d. Record the time to ignition (TTI). e. Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust flow rate throughout the test.

  • Data Analysis: The instrument's software calculates several parameters based on the principle of oxygen consumption, including:

    • Heat Release Rate (HRR) and Peak Heat Release Rate (pHRR)

    • Total Heat Release (THR)

    • Mass Loss Rate

    • Effective Heat of Combustion

    • Smoke Production Rate

Visualizations

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase TIBB This compound Decomposition Thermal Decomposition TIBB->Decomposition Heat BoricAcid Boric Acid Intermediate Decomposition->BoricAcid NonCombustible Non-Combustible Gases Decomposition->NonCombustible B2O3 Boron Trioxide (B₂O₃) BoricAcid->B2O3 Dehydration Char Char Formation BoricAcid->Char Catalyzes GlassyLayer Protective Glassy Layer B2O3->GlassyLayer Volatiles Flammable Volatiles GlassyLayer->Volatiles Blocks Release Char->Volatiles Reduces Formation Flame Flame Volatiles->Flame Fuels Dilution Dilution Effect NonCombustible->Dilution Dilution->Flame Inhibits Polymer Polymer Polymer->Volatiles Pyrolysis Experimental_Workflow cluster_prep Material Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Evaluation Start Polymer Resin Compounding Melt Compounding Start->Compounding Additive This compound Additive->Compounding SpecimenPrep Specimen Preparation (Injection Molding / Compression) Compounding->SpecimenPrep LOI LOI Test (ASTM D2863) SpecimenPrep->LOI UL94 UL-94 Test SpecimenPrep->UL94 Cone Cone Calorimeter (ASTM E1354) SpecimenPrep->Cone LOI_Data LOI Value (%) LOI->LOI_Data UL94_Data V-0, V-1, V-2 Rating UL94->UL94_Data Cone_Data HRR, THR, TTI Cone->Cone_Data Evaluation Evaluate Flame Retardant Performance LOI_Data->Evaluation UL94_Data->Evaluation Cone_Data->Evaluation

References

Application Notes and Protocols: Triisobutyl Borate as a Plasticizer for Industrial Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of triisobutyl borate as a plasticizer for industrial polymers. While direct, extensive research on this compound as a primary plasticizer is limited, existing studies on related borate compounds, particularly in poly(vinyl acetate) (PVAc) and poly(vinyl chloride) (PVC), suggest its utility as a functional additive to modify polymer properties. This document outlines the theoretical mechanism of action, presents available data on the effects of borate additives, and provides detailed experimental protocols for the incorporation and evaluation of this compound in various polymer matrices.

Introduction to this compound as a Plasticizer

This compound, an organoborate ester, is a colorless liquid with potential applications as a specialty additive in polymer formulations. While borates are more commonly known as flame retardants and crosslinking agents, under certain conditions, they can exhibit plasticizing effects. Plasticizers are additives that increase the flexibility, workability, and elongation of a polymer by reducing the intermolecular forces between polymer chains. This is typically observed as a decrease in the glass transition temperature (Tg), tensile strength, and elastic modulus of the material.

The dual functionality of borate additives, acting as either a plasticizer or a crosslinking agent, is often dependent on the chemical environment, such as the pH of the system[1][2]. In acidic conditions, borate esters may act as plasticizers, whereas in alkaline conditions, they tend to promote crosslinking[1][2]. This tunable behavior makes them interesting candidates for developing "smart" polymer systems with tailored properties.

Mechanism of Action

The plasticizing effect of this compound is believed to stem from its ability to disrupt the polymer chain packing and increase the free volume within the polymer matrix. The bulky isobutyl groups of the borate ester can create spacing between polymer chains, reducing the cohesive energy density and allowing for greater chain mobility.

In polymers with functional groups capable of hydrogen bonding, such as the acetate groups in PVAc, this compound can interfere with these interactions, further enhancing flexibility. The boron atom in the borate ester is a Lewis acid and can interact with electron-rich sites on the polymer chain, which may also contribute to the plasticizing effect.

Applications in Specific Polymers

Poly(vinyl acetate) (PVAc)

Studies on partially hydrolyzed PVAc have shown that borate additives (in the form of borax) can induce a significant plasticizing effect under acidic conditions (pH 4)[1][2]. This results in a decrease in tensile strength, elastic modulus, and thermal stability[1][2]. It is plausible that this compound, as a borate ester, would exhibit a similar pH-dependent plasticizing behavior in PVAc.

Table 1: Effect of Borax Additive on the Properties of PVAc Films at pH 4 [1]

Borax Content (wt%)Glass Transition Temperature (Tg) (°C)Ultimate Tensile Strength (MPa)Elastic Modulus (MPa)
025.818.5750
124.515.2600
223.712.8450
323.511.5380
Poly(vinyl chloride) (PVC)

Research has indicated that boric acid esters can be used as secondary plasticizers in PVC formulations[3]. In this role, they can improve properties such as electrical resistance and heat stability[3]. While they may have limited compatibility as primary plasticizers, their use in combination with conventional plasticizers could offer synergistic benefits. The incorporation of this compound could potentially reduce the migration of primary plasticizers and enhance the overall performance of the PVC compound.

Other Industrial Polymers (Polyethylene, Polyesters)

There is currently a lack of specific data on the use of this compound as a plasticizer for polyethylene (PE) and polyesters. Due to the non-polar nature of polyethylene, the compatibility and plasticizing efficiency of a polar molecule like this compound may be limited. For polyesters, the potential for transesterification reactions between the borate ester and the ester groups of the polymer at processing temperatures should be considered. This could lead to changes in the polymer's molecular weight and properties. Further research is needed to evaluate the suitability of this compound for these polymer systems.

Experimental Protocols

The following protocols provide general methodologies for incorporating and evaluating this compound as a plasticizer in industrial polymers. These should be adapted based on the specific polymer and experimental setup.

Incorporation of this compound into Polymer Matrices

a) Solvent Casting (for PVAc, PMMA, and some Polyesters)

This method is suitable for polymers that are soluble in a common volatile solvent.

  • Dissolution: Dissolve the polymer resin in a suitable solvent (e.g., acetone, methyl ethyl ketone, or toluene) to a concentration of 10-20% (w/v).

  • Addition of Plasticizer: Add the desired amount of this compound to the polymer solution and stir until a homogeneous mixture is obtained. For studies on pH effects, a small amount of a suitable acid (e.g., acetic acid) can be added.

  • Casting: Pour the solution into a flat, level petri dish or onto a glass plate.

  • Drying: Allow the solvent to evaporate slowly in a fume hood at ambient temperature for 24 hours, followed by drying in a vacuum oven at a temperature below the boiling point of the plasticizer and the Tg of the polymer until a constant weight is achieved.

b) Melt Blending (for PVC, PE, and Polyesters)

This method is suitable for thermoplastic polymers and simulates industrial processing.

  • Premixing: In a high-speed mixer, blend the polymer powder or pellets with any other solid additives (e.g., stabilizers, fillers).

  • Liquid Addition: Slowly add the liquid this compound to the powder blend while mixing to ensure even distribution.

  • Melt Compounding: Process the blend using a two-roll mill or a twin-screw extruder at a temperature above the polymer's melting or softening point. The processing temperature should be carefully controlled to avoid degradation of the polymer or the plasticizer.

  • Sheet Formation: The compounded material can be compression molded into sheets of a desired thickness for subsequent testing.

Evaluation of Plasticizer Efficiency

a) Thermal Analysis: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the plasticized polymer. A decrease in Tg indicates a plasticizing effect.

  • Procedure:

    • Prepare a small sample (5-10 mg) of the polymer film or sheet.

    • Place the sample in an aluminum DSC pan and seal it.

    • Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Cool the sample rapidly.

    • Reheat the sample at the same rate. The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

b) Mechanical Testing: Tensile Properties

  • Objective: To measure the effect of the plasticizer on the polymer's tensile strength, elastic modulus, and elongation at break.

  • Procedure (ASTM D638 / ISO 527):

    • Cut dumbbell-shaped specimens from the prepared polymer sheets.

    • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours.

    • Measure the dimensions of the specimen's narrow section.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and extension data to generate a stress-strain curve.

    • Calculate the ultimate tensile strength, Young's modulus, and elongation at break.

c) Plasticizer Leaching and Migration

  • Objective: To assess the permanence of the plasticizer within the polymer matrix.

  • Procedure (based on ASTM D1203):

    • Cut circular specimens of the plasticized polymer and weigh them accurately.

    • Place the specimens in a container with a chosen extraction solvent (e.g., distilled water, hexane, or ethanol) at a specified temperature.

    • After a set period (e.g., 24 hours), remove the specimens, gently wipe them dry, and allow them to condition at room temperature.

    • Reweigh the specimens. The weight loss corresponds to the amount of plasticizer leached out.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound shows potential as a functional additive in industrial polymers, particularly as a pH-responsive plasticizer in polar polymers like PVAc and as a secondary plasticizer in PVC. Its effectiveness in non-polar polymers like polyethylene and its reactivity with polyesters require further investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate the plasticizing effects of this compound and to develop novel polymer formulations with tailored properties.

References

The Untapped Potential of Triisobutyl Borate as a Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutyl borate, a readily available and cost-effective borate ester, presents significant potential as a mild Lewis acid catalyst for a variety of organic transformations. While specific literature on its catalytic applications is limited, its structural similarity to the well-studied triisopropyl borate suggests its utility in key reactions such as direct amidation, esterification, and condensation reactions. This document provides a comprehensive overview of the catalytic potential of trialkyl borates, with a focus on protocols and data from analogous systems that can serve as a foundational guide for the investigation and application of this compound in organic synthesis.

Introduction: The Lewis Acidity of Borate Esters

Trialkyl borates, including this compound, function as Lewis acids due to the electron-deficient nature of the central boron atom. This allows them to activate carbonyl groups and other Lewis basic functionalities, thereby facilitating nucleophilic attack and promoting a range of chemical reactions. The general mechanism involves the coordination of the borate ester to a Lewis basic site on a substrate, enhancing its electrophilicity.

Key Advantages of Trialkyl Borate Catalysts:

  • Mild Lewis Acidity: Compared to stronger Lewis acids, trialkyl borates can offer improved selectivity and tolerance of sensitive functional groups.[1]

  • Homogeneous Catalysis: These catalysts are typically soluble in common organic solvents, leading to uniform reaction conditions and simplified work-up procedures.

  • Cost-Effectiveness: Trialkyl borates are generally inexpensive and readily available, making them attractive for large-scale applications.

Applications in Organic Synthesis

Based on the reactivity of analogous trialkyl borates, this compound is anticipated to be an effective catalyst in the following key organic reactions.

Direct Amidation of Carboxylic Acids

The direct formation of amides from carboxylic acids and amines is a cornerstone of organic and medicinal chemistry. Borate esters have emerged as highly efficient catalysts for this transformation, offering a significant improvement over traditional methods that often require harsh conditions or stoichiometric activating agents.[2]

Proposed Catalytic Cycle for Borate-Catalyzed Amidation:

The catalytic cycle is believed to involve the activation of the carboxylic acid by the borate ester, followed by nucleophilic attack of the amine. The removal of water, typically through azeotropic distillation with a Dean-Stark apparatus, drives the reaction to completion.

Amidation_Cycle cluster_0 Catalytic Cycle A RCOOH + B(OiBu)3 B Acyloxyborate Intermediate [RCOOB(OiBu)2] A->B Coordination & Dealkoxylation C Tetrahedral Intermediate B->C + R'NH2 D Amide Product (RCONHR') C->D Collapse & Proton Transfer E H2O + B(OiBu)2(OH) C->E Release of Water & Hydroxylated Borate D->A Regeneration of Catalyst E->A - H2O

Figure 1: Proposed catalytic cycle for the direct amidation of carboxylic acids catalyzed by this compound.

Quantitative Data for Analogous Borate Ester Catalysts in Amidation:

CatalystCarboxylic AcidAmineSolventTemp. (°C)Time (h)Yield (%)Reference
B(OCH₂CF₃)₃ (5 mol%)Benzoic acid4-PhenylbutylamineTolueneReflux20>95%[Science, 2017 , 357, 1138-1142]
B(OCH₂CF₃)₃ (5 mol%)Phenylacetic acid2-Aminopyridinetert-Butyl AcetateReflux20>80%[Org. Biomol. Chem., 2018 , 16, 5345-5350]
B(OMe)₃ (10 mol%)Benzoic acidBenzylamineTolueneReflux2485%[Science, 2017 , 357, 1138-1142]

Experimental Protocol (General, adapted from analogous systems):

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add the carboxylic acid (1.0 equiv), the amine (1.0-1.2 equiv), and a suitable solvent (e.g., toluene or tert-butyl acetate).

  • Add this compound (1-10 mol%) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by direct crystallization, filtration, or after an appropriate work-up procedure, which may include washing with aqueous solutions and purification by column chromatography.[2]

Esterification of Carboxylic Acids

Trialkyl borates can catalyze the esterification of carboxylic acids with alcohols. The Lewis acidic boron center activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]

Mechanism of Borate-Catalyzed Esterification:

Esterification_Mechanism cluster_0 Esterification Pathway RCOOH R-COOH ACTIVATED Activated Complex RCOOH->ACTIVATED BORATE B(OiBu)3 BORATE->ACTIVATED TETRAHEDRAL Tetrahedral Intermediate ACTIVATED->TETRAHEDRAL + R'-OH ROH R'-OH ESTER R-COOR' TETRAHEDRAL->ESTER WATER H2O TETRAHEDRAL->WATER HYDROXY_BORATE B(OiBu)2(OH) TETRAHEDRAL->HYDROXY_BORATE Condensation_Workflow START Start REACTANTS Combine Aldehyde, Amine/Sulfinamide, and this compound in an Anhydrous Solvent START->REACTANTS REACTION Stir at Room Temperature or Heat as Required REACTANTS->REACTION MONITORING Monitor Reaction by TLC/LC-MS REACTION->MONITORING WORKUP Aqueous Work-up MONITORING->WORKUP Reaction Complete PURIFICATION Purification (e.g., Column Chromatography) WORKUP->PURIFICATION PRODUCT Isolated Imine Product PURIFICATION->PRODUCT

References

Application Notes and Protocols: Triisobutyl Borate in the Synthesis of Boronic Acids and Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their corresponding esters are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are also crucial intermediates in the development of pharmaceuticals, with bortezomib, a dipeptide boronic acid, being a prominent example of a successful drug used in chemotherapy.[1] The synthesis of boronic acids is a fundamental transformation, and a widely employed method involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate.[3] Triisobutyl borate serves as a cost-effective and efficient electrophilic boron source for this transformation.

This document provides detailed application notes and protocols for the synthesis of boronic acids and esters using this compound. It is intended for researchers, scientists, and professionals in drug development who are looking to utilize this versatile reagent in their synthetic endeavors.

Reaction Mechanism and Key Considerations

The synthesis of boronic acids using this compound and an organometallic reagent proceeds through a two-step process:

  • Formation of a Boronate Ester: An organometallic reagent (R-M, where M is typically MgX or Li) acts as a nucleophile, attacking the electrophilic boron atom of this compound. This forms a tetracoordinate boronate intermediate, which then rearranges to a trialkoxyborane. This process can theoretically happen up to three times, but in practice, the reaction is typically controlled to favor the formation of the desired boronic ester.

  • Hydrolysis: The resulting boronic ester is then hydrolyzed under acidic conditions to yield the final boronic acid.

Key considerations for a successful synthesis include:

  • Anhydrous Conditions: Organometallic reagents are highly reactive towards water and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[4] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The addition of the organometallic reagent to the trialkyl borate is often performed at low temperatures (e.g., -78 °C) to prevent multiple additions of the organometallic reagent to the boron center, which would lead to the formation of borinic acids and boranes as byproducts.[5]

  • Stoichiometry: The stoichiometry of the reactants is crucial. An excess of the trialkyl borate is often used to minimize the formation of over-addition byproducts.

  • Work-up Procedure: The work-up procedure is critical for isolating the boronic acid. Acidic hydrolysis is necessary to convert the boronic ester to the boronic acid. Subsequent extraction and purification steps are required to obtain the final product in high purity.

Experimental Protocols

The following are generalized protocols for the synthesis of boronic acids using this compound with either a Grignard reagent or an organolithium reagent.

Protocol 1: Synthesis of a Boronic Acid from a Grignard Reagent

This protocol describes the synthesis of a generic aryl or alkyl boronic acid from the corresponding Grignard reagent.

Materials:

  • Aryl or alkyl halide (e.g., bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • This compound

  • Hydrochloric acid (e.g., 1 M or 2 M solution)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve the aryl or alkyl halide in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation Reaction:

    • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the this compound solution via a cannula or the dropping funnel, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of hydrochloric acid.

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) two to three times.

    • Combine the organic layers and wash them with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude boronic acid.

  • Purification:

    • The crude boronic acid can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water, hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Synthesis of a Boronic Acid from an Organolithium Reagent

This protocol outlines the synthesis of a generic aryl or heteroaryl boronic acid via a lithium-halogen exchange followed by borylation.

Materials:

  • Aryl or heteroaryl halide (e.g., 3-bromopyridine)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • This compound

  • Hydrochloric acid (e.g., 1 M or 2 M solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Lithium-Halogen Exchange:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, dissolve the aryl or heteroaryl halide in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Borylation Reaction:

    • In a separate flame-dried flask, dissolve this compound in anhydrous THF and cool to -78 °C.

    • Transfer the freshly prepared organolithium reagent to the this compound solution via a cannula, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Hydrolysis and Work-up:

    • Follow the same hydrolysis and work-up procedure as described in Protocol 1, steps 3 and 4.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various boronic acids using trialkyl borates, analogous to this compound. The yields can vary depending on the substrate, reaction conditions, and purification method.

Starting MaterialOrganometallic ReagentTrialkyl BorateProductYield (%)Reference
3-Bromopyridinen-BuLiTriisopropyl borate3-Pyridylboronic acid80-95%[6]
3-Bromoindolen-BuLiTriisopropyl borate3-Indolylboronic acid45% (overall)[2]
Methyl Grignard-Trimethyl borateMethylboronic acid62-73%[3]
Aryl BromidesiPrMgCl·LiClTriisopropyl borateVarious Arylboronic acidsExcellent[7]

Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of boronic acids using this compound.

Reaction_Mechanism cluster_step1 Step 1: Boronate Ester Formation cluster_step2 Step 2: Hydrolysis R-M R-M (M = MgX or Li) Borate B(OiBu)₃ (this compound) R-M->Borate Nucleophilic Attack Intermediate [R-B(OiBu)₃]⁻ M⁺ (Tetracoordinate Intermediate) Borate->Intermediate Boronic_Ester R-B(OiBu)₂ (Boronic Ester) Intermediate->Boronic_Ester - MOiBu Boronic_Ester2 R-B(OiBu)₂ Boronic_Acid R-B(OH)₂ (Boronic Acid) Boronic_Ester2->Boronic_Acid Acidic Work-up H3O H₃O⁺ Experimental_Workflow A 1. Preparation of Organometallic Reagent (Grignard or Organolithium) B 2. Borylation Reaction with this compound (Low Temperature) A->B C 3. Quenching and Acidic Hydrolysis B->C D 4. Aqueous Work-up and Extraction C->D E 5. Drying and Solvent Removal D->E F 6. Purification (Recrystallization or Chromatography) E->F G Final Product: Boronic Acid F->G

References

Application Notes and Protocols for Triisobutyl Borate in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of triisobutyl borate in Suzuki-Miyaura cross-coupling reactions. This methodology is particularly advantageous for the coupling of sensitive or unstable heterocyclic compounds, offering a stable and efficient alternative to traditional boronic acids.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity.[1][2][3] A key challenge in this reaction is the stability of the organoboron reagent, as many boronic acids, especially those of five-membered heterocycles, are prone to decomposition via protodeboronation.[4][5] The in situ generation of boronic acids from stable precursors like trialkyl borates offers a robust solution to this problem. This compound, and its close analog triisopropyl borate, can be used to generate lithium trialkyl borate salts, which are stable, storable, and highly effective nucleophilic partners in Suzuki-Miyaura couplings.[4][5]

This protocol details the preparation of the active borate species and its subsequent use in a one-pot Suzuki-Miyaura coupling procedure, leveraging the stability and reactivity of these intermediates for the synthesis of a wide array of biaryl and heteroaryl compounds.

Advantages of Using Trialkyl Borate Precursors
  • Enhanced Stability: Lithium trialkyl borates are significantly more stable towards protodeboronation than their corresponding boronic acids, allowing for convenient storage at room temperature.[4][5]

  • Mild Reaction Conditions: The use of specific precatalysts, such as those based on the XPhos ligand, allows for efficient coupling under mild temperatures (e.g., 40 °C), preserving sensitive functional groups.[4][5]

  • Broad Substrate Scope: This method is applicable to a wide range of aryl and heteroaryl halides, including chlorides, bromides, and triflates, as well as various heterocyclic nucleophiles.[4][5]

  • One-Pot Procedure: The lithiation, borylation, and coupling steps can be performed sequentially in a single reaction vessel, improving efficiency and reducing handling of sensitive intermediates.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Lithium Triisopropyl Borates

This protocol describes the synthesis of lithium triisopropyl borate from an aryl bromide, which can then be isolated or used directly in the subsequent coupling reaction. While the user requested information on this compound, the available literature provides a well-established protocol for the closely related and functionally similar triisopropyl borate.

Materials:

  • Aryl bromide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Triisopropyl borate (1.1 equiv)

Procedure:

  • To a solution of the aryl bromide (3.16 mmol) in a mixture of THF (3 mL) and toluene (12 mL) at -78 °C, add n-BuLi (1.4 mL, 2.5 M in hexanes, 3.48 mmol) dropwise.

  • Stir the mixture at -78 °C for the appropriate time to ensure complete lithiation.

  • Add triisopropyl borate (0.75 mL, 3.48 mmol) to the solution at -78 °C.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 8 hours.

  • The resulting solution containing the lithium triisopropyl borate can be used directly in the Suzuki-Miyaura coupling or the solvent can be removed under vacuum, and the crude borate salt dried for storage.[4][5]

Protocol 2: One-Pot Lithiation, Borylation, and Suzuki-Miyaura Coupling

This one-pot procedure is highly efficient for the synthesis of biaryl and heteroaryl compounds, especially with sensitive heterocyclic substrates.

Materials:

  • Heteroarene (starting material for the boronate, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (3.3 equiv)

  • Triisopropyl borate (3.3 equiv)

  • Aryl halide (electrophile, 1.0 equiv)

  • XPhos precatalyst (e.g., Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) (3 mol %)

  • Aqueous Potassium Phosphate (K₃PO₄) solution (0.5 M)

Procedure:

  • To a solution of the heteroarene (0.75 mmol) in THF (1.0 mL) at -78 °C, add n-BuLi (0.83 mmol, 2.5 M in hexanes).

  • Stir for 1 hour at -78 °C to ensure complete lithiation.

  • Add triisopropyl borate (0.83 mmol) to the reaction mixture at -78 °C.

  • To this crude solution of the newly formed lithium triisopropyl borate, add the aqueous K₃PO₄ solution (2.0 mL, 0.5 M).

  • Add the aryl halide (0.25 mmol) and the XPhos precatalyst (3 mol %).

  • Stir the reaction mixture at 40 °C for 2-5 hours, monitoring the reaction progress by a suitable method (e.g., TLC, GC-MS).[4][5]

  • Upon completion, the reaction is worked up using standard extraction procedures.

Data Presentation

The following tables summarize the yields of Suzuki-Miyaura coupling reactions using lithium triisopropyl borates with various aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of Heteroaryl Triisopropyl Borates with Aryl Halides [4][5]

EntryHeteroaryl BorateAryl HalideProductYield (%)
12-Furanyl4-Bromobenzonitrile2-(4-Cyanophenyl)furan96
22-Thienyl4-Bromobenzonitrile2-(4-Cyanophenyl)thiophene95
3N-Boc-2-pyrrolyl4-BromobenzonitrileN-Boc-2-(4-cyanophenyl)pyrrole88
42-Pyridinyl4-Bromotoluene2-(p-Tolyl)pyridine92
53-Thienyl1-Bromo-4-methoxybenzene3-(4-Methoxyphenyl)thiophene91
62-Furanyl4-Chlorotoluene2-(p-Tolyl)furan84 (1 mol% catalyst)

Reaction conditions: Aryl halide (0.25 mmol, 1.0 equiv), heteroaryl triisopropyl borate (1.5-3.0 equiv), XPhos precatalyst (3 mol %), THF/0.5 M aq. K₃PO₄ (1:2), 40 °C, 2 h. Yields are for isolated products.

Table 2: One-Pot Lithiation/Borylation/Suzuki-Miyaura Coupling of Heteroarenes [4][5]

EntryHeteroareneAryl HalideProductYield (%)
1Benzothiophene4-Bromoacetophenone2-(4-Acetylphenyl)benzothiophene85
2Benzofuran4-Bromoacetophenone2-(4-Acetylphenyl)benzofuran78
3Thiophene4-Bromobenzonitrile2-(4-Cyanophenyl)thiophene82
4N-SEM-pyrazole4-BromobenzonitrileN-SEM-4-(4-cyanophenyl)pyrazole75
51,3-Difluorobenzene4-Bromobenzonitrile2,6-Difluoro-4'-cyanobiphenyl68

Reaction conditions: Heteroarene (3.0 equiv), n-BuLi (3.3 equiv), B(OiPr)₃ (3.3 equiv) in THF at -78 °C for 1 h; then aryl halide (1.0 equiv), XPhos precatalyst (3 mol %), and 0.5 M aq. K₃PO₄ at 40 °C for 2 h. Yields are for isolated products.

Diagrams

Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction. The use of a trialkyl borate requires an initial step to form the active boronate species.

Suzuki_Mechanism cluster_borate_activation Borate Activation cluster_catalytic_cycle Catalytic Cycle Ar-B(OR)3Li Ar-B(OR)₃⁻Li⁺ (from Trialkyl Borate) Ar-B(OH)2 Ar-B(OH)₂ Ar-B(OR)3Li->Ar-B(OH)2 Hydrolysis Ar-B(OH)3- Ar-B(OH)₃⁻ Ar-B(OH)2->Ar-B(OH)3- + Base (OH⁻) Transmetal Transmetalation Ar-B(OH)3-->Transmetal Transfers 'Ar' Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar'-Pd(II)(X)L2 Ar'-Pd(II)(X)L₂ OxAdd->Ar'-Pd(II)(X)L2 Ar'-X Ar'-Pd(II)(X)L2->Transmetal Ar'-Pd(II)(Ar)L2 Ar'-Pd(II)(Ar)L₂ Transmetal->Ar'-Pd(II)(Ar)L2 RedElim Reductive Elimination Ar'-Pd(II)(Ar)L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with prior borate activation.

Experimental Workflow

The diagram below outlines the one-pot experimental workflow for the Suzuki-Miyaura coupling using a trialkyl borate.

One_Pot_Workflow start Start: Heteroarene in THF lithiation 1. Add n-BuLi (-78 °C, 1 h) start->lithiation borylation 2. Add Triisopropyl Borate (-78 °C) lithiation->borylation coupling_setup 3. Add Aq. Base, Aryl Halide, & Pd Catalyst borylation->coupling_setup reaction 4. Heat to 40 °C (2-5 h) coupling_setup->reaction workup 5. Aqueous Workup & Purification reaction->workup product Final Product: Coupled Heteroaryl workup->product

Caption: One-pot workflow for Suzuki coupling via in-situ borate formation.

Component Relationships

This diagram illustrates the logical relationship between the key components in the reaction.

Component_Relationships Reactants Nucleophile Precursor (Heteroarene) Electrophile (Aryl Halide) Reagents Borylating Agent (Trialkyl Borate) Base (e.g., K₃PO₄) Reactants:n->Reagents:bor forms borate Catalyst Palladium Precatalyst (e.g., XPhos G3) Reactants:e->Catalyst enters cycle Reagents->Catalyst enables cycle Product Coupled Product (Biaryl / Heteroaryl) Catalyst->Product produces Solvent Solvent System (THF / Water) Solvent->Reactants dissolves Solvent->Reagents Solvent->Catalyst

Caption: Logical relationships of components in the Suzuki coupling reaction.

References

Triisobutyl Borate: A Versatile Precursor for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Triisobutyl borate (TIBB), an organoboron compound, is emerging as a critical precursor in the synthesis of a diverse range of advanced materials. Its chemical reactivity and solubility in organic solvents make it an ideal starting material for processes such as chemical vapor deposition (CVD) and sol-gel synthesis. These methods yield materials with tailored properties for applications in electronics, ceramics, and potentially drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of boron-doped graphene, borosilicate glass, and boron nitride.

Synthesis of Boron-Doped Graphene via Chemical Vapor Deposition (CVD)

This compound serves as an effective single-source precursor for the synthesis of boron-doped graphene, a material with promising applications in next-generation electronics and sensors. The CVD method allows for the direct incorporation of boron atoms into the graphene lattice, modifying its electronic properties.

Application Notes:

Boron doping of graphene with this compound introduces p-type conductivity, which can be finely tuned by adjusting the synthesis parameters. This modification of the electronic band structure is crucial for the development of high-performance transistors and other electronic devices. The use of a liquid precursor like this compound offers advantages in terms of handling and vapor pressure control compared to gaseous boron sources.

Quantitative Data:
ParameterValueReference
PrecursorTriisopropyl Borate (analogous to this compound)[1][2]
SubstrateCopper Foil[2]
Growth Temperature1000 °C[1][2]
Vapor Pressure25 - 200 mTorr[2]
Growth Time5 minutes[1][2]
Boron Doping Level~2.5 at% (at 75 mTorr)[3]
Sheet ResistanceVaries with doping levelN/A
Carrier MobilityVaries with doping levelN/A
Experimental Protocol:
  • Substrate Preparation: A copper foil substrate is placed in a quartz tube furnace.

  • System Purge: The furnace is evacuated to a base pressure and then purged with a high-purity inert gas (e.g., Argon) to remove any residual oxygen and moisture.

  • Heating: The furnace is heated to the growth temperature of 1000 °C under a continuous flow of the inert gas.

  • Precursor Introduction: this compound vapor is introduced into the reaction chamber by heating the liquid precursor and controlling its flow using a mass flow controller to achieve the desired vapor pressure (e.g., 75 mTorr).

  • Graphene Growth: The CVD process is carried out for a specified duration (e.g., 5 minutes), during which the this compound decomposes on the copper surface, leading to the formation of a boron-doped graphene film.

  • Cooling: After the growth period, the furnace is rapidly cooled to room temperature under the inert gas flow.

  • Sample Characterization: The synthesized boron-doped graphene film is then characterized using techniques such as Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) to confirm its quality, doping level, and morphology.[2]

Experimental Workflow:

CVD_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_char Characterization p1 Place Cu Foil in Furnace p2 Evacuate and Purge with Ar p1->p2 s1 Heat to 1000 °C p2->s1 s2 Introduce this compound Vapor s1->s2 s3 Grow B-doped Graphene (5 min) s2->s3 s4 Cool to Room Temperature s3->s4 c1 Raman Spectroscopy s4->c1 c2 XPS Analysis s4->c2 c3 SEM Imaging s4->c3

CVD Synthesis of Boron-Doped Graphene

Sol-Gel Synthesis of Borosilicate Glasses

The sol-gel process offers a versatile, low-temperature route to synthesize high-purity and homogeneous borosilicate glasses. This compound can be used as the boron precursor, which undergoes hydrolysis and condensation reactions with a silicon alkoxide precursor to form a borosilicate gel network.

Application Notes:

Borosilicate glasses are known for their low coefficient of thermal expansion and high chemical resistance, making them valuable in laboratory glassware, optical components, and as matrices for encapsulating sensitive molecules in drug delivery applications. The sol-gel method allows for precise control over the glass composition and porosity by adjusting the precursor ratios and reaction conditions.

Quantitative Data:
ParameterValue/RangeReference
Silicon PrecursorTetraethyl orthosilicate (TEOS)[4]
Boron PrecursorThis compound (assumed)N/A
SolventEthanol/Methanol[5]
CatalystAcid (e.g., HCl) or Base (e.g., NH4OH)[4]
Molar Ratio (Si:B)Variable (e.g., 4:1 to 1:1)N/A
Gelation TimeHours to days[5]
Drying Temperature50 - 150 °CN/A
Sintering Temperature500 - 800 °CN/A
Experimental Protocol:
  • Sol Preparation: In a reaction vessel, tetraethyl orthosilicate (TEOS) is dissolved in ethanol. In a separate container, this compound is dissolved in ethanol.

  • Hydrolysis: Deionized water and a catalyst (e.g., hydrochloric acid) are added to the TEOS solution while stirring. The mixture is stirred for a specified period (e.g., 1 hour) to allow for partial hydrolysis.

  • Mixing: The this compound solution is then added dropwise to the hydrolyzed TEOS solution under continuous stirring.

  • Gelation: The resulting sol is left undisturbed in a sealed container at room temperature to allow for gelation, which can take several hours to days.

  • Aging: The wet gel is aged for a period (e.g., 24-48 hours) to strengthen the network structure.

  • Drying: The solvent is removed from the gel by controlled drying at a slightly elevated temperature (e.g., 60 °C) over several days to produce a xerogel.

  • Sintering: The xerogel is then heat-treated (sintered) at a higher temperature (e.g., 700 °C) to densify the material and form the final borosilicate glass.

Experimental Workflow:

SolGel_Workflow cluster_sol Sol Formation cluster_gel Gelation & Processing cluster_char Characterization sol1 Mix TEOS, Ethanol, Water, Catalyst sol2 Hydrolyze TEOS sol1->sol2 sol3 Add this compound Solution sol2->sol3 gel1 Gelation at Room Temperature sol3->gel1 gel2 Aging of the Wet Gel gel1->gel2 gel3 Drying to form Xerogel gel2->gel3 gel4 Sintering to form Glass gel3->gel4 char1 FTIR Spectroscopy gel4->char1 char2 XRD Analysis gel4->char2 char3 Thermal Analysis (TGA/DSC) gel4->char3 BN_Synthesis Precursors This compound (liquid) Ammonia (gas) Reaction Chemical Reaction Precursors->Reaction HighTemp High Temperature (900-1400 °C) HighTemp->Reaction Product Hexagonal Boron Nitride (h-BN) Powder Reaction->Product Byproducts Byproducts (e.g., Isobutanol, Water) Reaction->Byproducts

References

A Comparative Analysis of Triisobutyl Borate and Tributyl Borate in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of the industrial applications, performance, and relevant experimental protocols for Triisobutyl borate and Tributyl borate. The information is intended to guide researchers and professionals in selecting the appropriate borate ester for their specific applications.

Overview and Key Properties

This compound and Tributyl borate are both esters of boric acid and their respective butanol isomers. Their structural differences, stemming from the arrangement of the butyl groups, lead to variations in their physical and chemical properties, which in turn dictate their primary industrial uses.

Table 1: Physical and Chemical Properties of this compound vs. Tributyl Borate

PropertyThis compoundTributyl Borate
CAS Number 13195-76-1688-74-4
Molecular Formula C₁₂H₂₇BO₃C₁₂H₂₇BO₃
Molecular Weight 230.15 g/mol 230.16 g/mol
Appearance Colorless liquidWater-white liquid[1]
Boiling Point 193.3°C @ 760 mmHg230-235°C @ 760 mmHg
Density 0.856 g/cm³0.853 g/mL @ 25°C[1]
Solubility Reacts with waterRapidly decomposes in water[1]

Industrial Applications

Catalysis

Tributyl borate is a recognized catalyst in various organic reactions, particularly in esterification and the synthesis of heterocyclic compounds. Its Lewis acidic nature allows it to activate carbonyl groups, facilitating nucleophilic attack.

Application Note: Tributyl Borate in Esterification

Tributyl borate serves as an effective catalyst for the esterification of carboxylic acids.[2] It offers a milder alternative to strong acid catalysts, which can be beneficial when dealing with sensitive substrates. The reaction can often be carried out under solvent-free conditions, with boric acid being the primary byproduct, which can potentially be recycled.[2]

Experimental Protocol: Esterification of a Carboxylic Acid using Tributyl Borate

This protocol is adapted from general procedures for borate-catalyzed esterifications.[2][3]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Tributyl borate (1.1 equiv)

  • Reaction flask equipped with a distillation apparatus

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Combine the carboxylic acid and Tributyl borate in the reaction flask.

  • Heat the mixture with stirring to a temperature sufficient to initiate the reaction and distill off the butanol byproduct. The reaction temperature will depend on the specific carboxylic acid used.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Isolate the desired ester product through distillation or crystallization. The boric acid byproduct will precipitate and can be removed by filtration.[2]

While there is less specific information on this compound as a catalyst, its structural similarity suggests potential utility in similar reactions, although its bulkier isobutyl groups might influence its catalytic activity and selectivity.

Table 2: Comparative Performance in Catalysis (Illustrative)

ParameterThis compoundTributyl Borate
Reaction Type Potentially similar to Tributyl borateEsterification, Dihydropyrimidinone synthesis[1]
Reaction Conditions Likely requires heatingCan be performed solvent-free[2]
Yield Data not readily availableHigh yields reported for esterification[2]

Diagram 1: General Catalytic Cycle for Borate-Ester-Mediated Esterification

G cluster_cycle Catalytic Cycle RCOOH R-COOH Intermediate1 R-COOB(OR'')₂ RCOOH->Intermediate1 + B(OR'')₃ - R''OH ROH R'-OH Borate B(OR'')₃ Intermediate2 R-COOR' Intermediate1->Intermediate2 + R'-OH Intermediate2->Borate Product Byproduct B(OR'')₂(OH) Intermediate2->Byproduct - R''OH Product_output Ester Intermediate2->Product_output Byproduct->Borate + R''OH - H₂O RCOOH_input Carboxylic Acid RCOOH_input->RCOOH ROH_input Alcohol ROH_input->ROH

Caption: Catalytic cycle for esterification using a borate ester.

Flame Retardants

Both this compound and Tributyl borate find application as flame retardants, particularly for textiles and polymers. Boron-containing compounds, in general, act as flame retardants by forming a glassy protective layer (char) upon combustion, which insulates the material from heat and oxygen. They also release water upon decomposition, which can cool the material and dilute flammable gases.

Application Note: Borate Esters as Flame Retardants for Textiles

Triisobutyl and Tributyl borate can be applied to textiles to enhance their fire resistance.[1] The treatment is typically a non-durable finish, meaning it may be removed after washing. The effectiveness of the flame retardant is often evaluated using the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion. A higher LOI value indicates better flame retardancy.[4][5]

Experimental Protocol: Flame Retardant Treatment of Cotton Fabric

This protocol is a general procedure for applying a non-durable flame retardant finish to textiles.

Materials:

  • Cotton fabric swatch

  • Solution of this compound or Tributyl borate in a suitable solvent (e.g., an alcohol)

  • Padding or dipping bath

  • Drying oven

  • Curing oven

Procedure:

  • Prepare a solution of the borate ester at the desired concentration (e.g., 10-20% w/v).

  • Immerse the cotton fabric in the solution, ensuring complete saturation.

  • Pass the fabric through a padder to remove excess solution and achieve a specific wet pick-up.

  • Dry the treated fabric in an oven at a moderate temperature (e.g., 80-100°C) to evaporate the solvent.

  • Cure the fabric at a higher temperature (e.g., 140-160°C) for a few minutes to fix the flame retardant to the fibers.

  • Evaluate the flame retardancy of the treated fabric using a standard test method such as the vertical flame test or by measuring the LOI.[6]

Table 3: Expected Performance of Borate Esters as Flame Retardants (Qualitative)

ParameterThis compoundTributyl Borate
Mechanism Forms a protective char layer, releases waterForms a protective char layer, releases water
Application Textiles, PolymersTextiles[1]
Durability Likely non-durable to washingLikely non-durable to washing
Expected LOI Increase Should increase the LOI of the substrateShould increase the LOI of the substrate

G Borate_input Borate Ester Added Borate Borate Borate_input->Borate GlassyLayer GlassyLayer Combustion Combustion GlassyLayer->Combustion Inhibits

Caption: Plasticizers increase polymer chain mobility by reducing intermolecular forces.

Synthesis of Borate Esters

Both this compound and Tributyl borate are typically synthesized by the esterification of boric acid with the corresponding alcohol. The water produced during the reaction is removed to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of Tributyl Borate

This protocol is based on a literature procedure for the synthesis of n-butyl borate. [7][8][9] Materials:

  • Boric acid (1.0 equiv)

  • n-Butanol (excess, e.g., 4-5 equiv)

  • Reaction flask with a Dean-Stark trap and condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Charge the reaction flask with boric acid and n-butanol.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with n-butanol.

  • Continue the reaction until no more water is collected.

  • After the reaction is complete, allow the mixture to cool.

  • Remove the excess n-butanol by distillation under reduced pressure.

  • Purify the resulting Tributyl borate by vacuum distillation.

A similar procedure can be followed for the synthesis of this compound using isobutanol.

Diagram 4: Synthesis of Tributyl Borate

G Reactant1 Boric Acid (H₃BO₃) Reaction Esterification (Reflux with water removal) Reactant1->Reaction Reactant2 n-Butanol (CH₃(CH₂)₃OH) Reactant2->Reaction Product Tributyl Borate (B(O(CH₂)₃CH₃)₃) Reaction->Product Byproduct Water (H₂O) Reaction->Byproduct Removed

Caption: Synthesis of Tributyl borate via esterification of boric acid.

Conclusion

This compound and Tributyl borate, while chemically similar, exhibit distinct industrial application profiles. Tributyl borate is well-established as a catalyst and a flame retardant. This compound is primarily utilized as a plasticizer, with potential applications as a flame retardant. The choice between these two borate esters will depend on the specific requirements of the application, including desired reactivity, physical properties, and cost-effectiveness. Further research into the direct comparative performance of these two compounds in various applications would be beneficial for a more comprehensive understanding of their respective advantages and limitations.

References

Troubleshooting & Optimization

Preventing hydrolysis of Triisobutyl borate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triisobutyl Borate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to water?

This compound is an organoboron compound, specifically the ester of boric acid and isobutanol. The central boron atom in the molecule is electron-deficient, which makes it a Lewis acid. This electron deficiency renders the boron atom highly susceptible to attack by nucleophiles, such as the oxygen atom in water.[1] This reaction, known as hydrolysis, breaks the B-O ester bonds, converting the this compound back into boric acid and isobutanol.[1] Borate esters, in general, are known to be moisture-sensitive and can decompose in the presence of water or even moist air.[2][3]

Q2: What are the primary consequences of this compound hydrolysis in a reaction?

Hydrolysis of this compound can lead to several negative outcomes in an experiment:

  • Reduced Yield: The primary consequence is a reduction in the yield of the desired product, as the reagent is consumed by reacting with water instead of the intended substrate.[1]

  • Formation of Byproducts: The generation of boric acid and isobutanol can introduce impurities into the reaction mixture, potentially leading to side reactions or complicating the purification process.[4]

  • Inconsistent Results: The extent of hydrolysis can vary depending on ambient humidity and handling techniques, leading to poor reproducibility of experiments.[5]

Q3: How can I tell if my stock of this compound has been compromised by moisture?

This compound should be a clear, colorless liquid.[6] If the liquid appears cloudy or turbid, it may be an indication that it has been exposed to moisture and has begun to hydrolyze.[2] This turbidity is caused by the formation of boric acid, which is insoluble in the borate ester.[7] For critical applications, it is recommended to use a freshly opened bottle or to purify the reagent before use if moisture contamination is suspected.

Troubleshooting Guide

Issue: Low Reaction Yield

Q: My reaction yield is significantly lower than expected. Could hydrolysis of this compound be the cause?

A: Yes, this is a very common problem. The single most critical factor in reactions involving borate esters is the rigorous exclusion of water.[1] If you are experiencing low yields, it is highly probable that water contamination is a contributing factor. Follow this troubleshooting workflow to diagnose and resolve the issue.

G start Start: Low Reaction Yield q1 Were all glassware and equipment rigorously dried before use? start->q1 sol1 Action: Flame-dry or oven-dry all glassware (flask, stir bar, etc.) immediately before use. [4] q1->sol1 No q2 Were solvents and reagents certified anhydrous or dried before use? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Use a suitable drying agent (see Table 2) or distill solvents from a drying agent. [15] q2->sol2 No q3 Was the reaction performed under an inert atmosphere (e.g., Nitrogen or Argon)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Implement an inert atmosphere to prevent exposure to atmospheric moisture. [5, 7] q3->sol3 No q4 Is water a byproduct of the reaction itself? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 end_node If yield is still low, consider other factors: - Reagent purity [11] - Reaction time/temperature [11] - Product loss during workup [18] q4->end_node Yes q4->end_node No a4_yes Yes a4_no No sol4 Action: Use a Dean-Stark trap or molecular sieves to remove water as it is formed. [3, 19] G cluster_hydrolysis Hydrolysis Reaction TIB This compound B(OCH₂CH(CH₃)₂)₃ Products Boric Acid B(OH)₃ + Isobutanol 3 HOCH₂CH(CH₃)₂ TIB->Products Hydrolysis H2O Water (3 H₂O) H2O->Products flask 1. Reaction Flask (Reactants + Toluene) vapor 2. Azeotropic Vapor (Toluene + Water) flask->vapor Heat/Reflux condenser 3. Condenser (Vapor -> Liquid) vapor->condenser trap 4. Dean-Stark Trap (Separation) condenser->trap water_out Water Collects (Removed from system) trap->water_out by Density solvent_return Dry Toluene Returns to Flask trap->solvent_return Overflow solvent_return->flask

References

Technical Support Center: Optimizing Reactions with Triisobutyl Borate as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions when using triisobutyl borate as a catalyst. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the reactions you describe?

A1: this compound primarily acts as a Lewis acid catalyst. Its electron-deficient boron center can accept electron pairs, activating substrates in various chemical reactions. For instance, in esterification, it coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[1]

Q2: What are the main types of reactions catalyzed by this compound?

A2: this compound is a versatile catalyst for several organic transformations, most notably:

  • Amide bond formation (Amidation): Direct condensation of carboxylic acids and amines.

  • Esterification: Reaction of carboxylic acids and alcohols.

  • Condensation reactions: Such as the formation of N-sulfinyl imines from aldehydes and sulfinamides.[2]

Q3: What are the key advantages of using this compound over other catalysts?

A3: this compound offers several advantages, including:

  • Mild Lewis Acidity: Its milder nature compared to stronger Lewis acids can lead to improved selectivity in complex syntheses.[2]

  • Efficiency and Safety: It provides significant improvements over many traditional amidation methods in terms of efficiency and safety.[3]

  • Reduced Waste: In amidation reactions, using a Dean-Stark apparatus with a borate ester catalyst for water removal can be more efficient and generate less waste than methods requiring stoichiometric dehydrating agents like molecular sieves.[4]

  • Homogeneous Catalysis: The reactions typically proceed under homogeneous conditions, which can simplify product isolation.[2]

Q4: How critical are anhydrous conditions for reactions catalyzed by this compound?

A4: Anhydrous conditions are highly critical. This compound is sensitive to moisture and can decompose in the presence of water, which will inhibit its catalytic activity.[5] For reactions that produce water, such as amidation and esterification, it is essential to remove water as it is formed, typically using a Dean-Stark apparatus.

Troubleshooting Guides

Low or No Product Yield

Q5: My amidation/esterification reaction is giving a low yield or not proceeding at all. What are the common causes and how can I troubleshoot this?

A5: Low or no yield is a common issue that can often be traced back to a few key factors. Here is a systematic approach to troubleshooting:

Possible Cause Recommended Action
Presence of Water This compound and its active catalytic species are readily hydrolyzed. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and reagents. For reactions that produce water, ensure your Dean-Stark apparatus is functioning correctly to efficiently remove water.
Catalyst Inactivity or Decomposition Use a fresh bottle of this compound or purify it by distillation if you suspect it has been contaminated with moisture. Visually, the catalyst should be a clear, colorless liquid; cloudiness can indicate hydrolysis.[6]
Insufficient Water Removal For amidation and esterification, azeotropic removal of water is crucial. Ensure the solvent forms an azeotrope with water (e.g., toluene, TAME) and that the reflux rate is sufficient for efficient water collection in the Dean-Stark trap.
Sub-optimal Reaction Temperature The reaction temperature can significantly impact the reaction rate. For many amidations, refluxing in toluene (approx. 110 °C) is effective. If using a lower boiling point solvent like tert-amyl methyl ether (TAME, approx. 86 °C), a longer reaction time may be necessary.
Poorly Reactive Substrates Some sterically hindered or electron-deficient carboxylic acids or amines can be less reactive. For these "challenging" substrates, a higher catalyst loading (e.g., up to 20 mol%) or a more reactive borate ester catalyst, such as one derived from a more acidic alcohol, may be required.[7]

Experimental Workflow for a Successful Reaction

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification prep_glass Oven/flame-dry all glassware prep_reagents Use anhydrous solvents and reagents prep_inert Assemble under inert atmosphere (Ar/N2) charge_reagents Charge carboxylic acid/aldehyde and solvent prep_inert->charge_reagents add_amine Add amine/sulfinamide add_catalyst Add this compound setup_dean_stark Equip with Dean-Stark trap reflux Heat to reflux setup_dean_stark->reflux monitor Monitor reaction (TLC, LC-MS) cool Cool to room temperature monitor->cool workup_procedure Perform appropriate work-up purify Purify product (e.g., chromatography)

Caption: General workflow for reactions catalyzed by this compound.

Presence of Side Products and Impurities

Q6: I am observing significant side products in my reaction. What are the likely culprits and how can I mitigate them?

A6: The formation of side products can complicate purification and reduce your yield. Here are some common side reactions and how to address them:

Side Product/Impurity Likely Cause Recommended Action
Protodeboronation Product This is the replacement of the boronic acid/ester group with a hydrogen atom. It is more common in Suzuki-type couplings but can also be a concern with borate esters, especially in the presence of water or strong bases at elevated temperatures.Ensure strictly anhydrous conditions. If a base is required for your specific transformation, consider using a milder, non-aqueous base.
Homocoupling of Starting Materials In some cross-coupling applications, the presence of oxygen can lead to the oxidative homocoupling of your starting materials.Thoroughly degas your solvent and maintain a strict inert atmosphere throughout the reaction.
Unreacted Starting Materials Incomplete reaction due to the reasons mentioned in the "Low Yield" section.Refer to the troubleshooting steps for low yield. Consider increasing the reaction time or temperature.
Boron-Containing Byproducts Residual this compound, boric acid, or other borate species can remain after the reaction.An effective work-up procedure is crucial. One common method is to concentrate the reaction mixture and then co-evaporate with methanol several times. This converts boron residues into the volatile trimethyl borate. For acidic boron species, a mild aqueous base wash (e.g., dilute NaOH) can be effective, provided your product is stable to these conditions.

Troubleshooting Workflow for Low Yield/Side Products

G start Low Yield or Significant Side Products Observed check_water Are anhydrous conditions guaranteed? start->check_water improve_anhydrous Action: Re-dry glassware, use fresh anhydrous solvents. check_water->improve_anhydrous No check_catalyst Is the catalyst fresh and active? check_water->check_catalyst Yes improve_anhydrous->check_catalyst replace_catalyst Action: Use a new bottle of this compound or distill the current stock. check_catalyst->replace_catalyst No check_temp_time Are reaction temperature and time optimized? check_catalyst->check_temp_time Yes replace_catalyst->check_temp_time optimize_conditions Action: Increase temperature and/or reaction time. Monitor by TLC/LC-MS. check_temp_time->optimize_conditions No check_substrates Are substrates known to be challenging? check_temp_time->check_substrates Yes optimize_conditions->check_substrates modify_for_substrates Action: Increase catalyst loading. Consider a more reactive borate ester. check_substrates->modify_for_substrates Yes check_workup Are boron byproducts the main issue? check_substrates->check_workup No modify_for_substrates->check_workup optimize_workup Action: Implement methanol co-evaporation or a basic wash in the work-up. check_workup->optimize_workup Yes end Reaction Optimized check_workup->end No optimize_workup->end

Caption: A decision tree for troubleshooting common reaction issues.

Data Presentation: Optimizing Amidation Reactions

While optimal conditions are substrate-dependent, the following table provides a general guide for optimizing direct amidation reactions using a borate ester catalyst and a Dean-Stark apparatus for water removal.

ParameterCondition 1 (Standard)Condition 2 (Forcing)Condition 3 (Challenging Substrates)
Catalyst Loading 5 mol%10 mol%10-20 mol%
Solvent TAMETolueneToluene
Temperature 86 °C (reflux)111 °C (reflux)111 °C (reflux)
Reaction Time 12-24 h6-12 h24-48 h
Notes Good starting point for simple substrates.Faster reaction times, suitable for many substrates.For sterically hindered or electron-poor substrates.

Experimental Protocols

Protocol 1: General Procedure for Direct Amidation
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser and an inert gas inlet, add the carboxylic acid (1.0 equiv).

  • Reaction Setup: Add the solvent (e.g., toluene or TAME, to a concentration of ~0.5 M). Begin stirring and add the amine (1.0-1.2 equiv).

  • Catalyst Addition: Add this compound (5-10 mol%) to the reaction mixture.

  • Execution: Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add methanol to the residue and evaporate again. Repeat this step two more times to remove boron-containing impurities as volatile trimethyl borate.

  • Purification: The crude product can then be purified by column chromatography, recrystallization, or an acidic/basic wash if applicable.

Protocol 2: Synthesis of N-Sulfinyl Imines
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the sulfinamide (1.0 equiv) and an anhydrous solvent (e.g., THF or CH₂Cl₂).

  • Reaction Setup: Add the aldehyde (1.0-1.1 equiv) to the solution.

  • Catalyst Addition: Add this compound (typically 1.1-1.5 equiv, acting as both catalyst and dehydrating agent) to the mixture.

  • Execution: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: The reaction is often clean enough that a simple removal of the solvent under reduced pressure is sufficient. If necessary, the crude product can be purified by flash chromatography. This protocol benefits from homogeneous reaction conditions, avoiding the need to filter out solid drying agents.[8]

References

Identifying and removing byproducts from Triisobutyl borate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triisobutyl borate. The information provided is in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is primarily used in several key types of organic reactions:

  • Esterification and Transesterification: It can act as a catalyst in the formation of esters from carboxylic acids and alcohols, or facilitate the exchange of alkoxy groups between different esters.[1]

  • Condensation Reactions: It serves as a dehydrating agent and Lewis acid catalyst in condensation reactions, such as the synthesis of N-sulfinyl imines from aldehydes and sulfinamides.[1]

  • Suzuki-Miyaura Coupling: this compound is a precursor for the formation of boronic esters, which are key components in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for creating carbon-carbon bonds.[2]

Q2: What are the typical byproducts in the synthesis of this compound?

A2: The most common method for synthesizing this compound is the direct esterification of boric acid with isobutanol. The primary byproducts of this reaction are:

  • Water: Formed as a result of the condensation reaction between boric acid and isobutanol.[2]

  • Unreacted Isobutanol: An excess of isobutanol is often used to drive the reaction to completion, leading to its presence in the crude product.

  • Unreacted Boric Acid: If the reaction does not go to completion, unreacted boric acid may remain.

Q3: How does water affect this compound reactions?

A3: this compound is highly susceptible to hydrolysis. The presence of water can reverse the esterification reaction, leading to the decomposition of the borate ester back into boric acid and isobutanol.[3] This will significantly reduce the yield and purity of the desired product. Therefore, maintaining anhydrous conditions is critical.

Troubleshooting Guides

Guide 1: Low Yield in this compound Synthesis

Problem: The yield of this compound from the esterification of boric acid and isobutanol is lower than expected.

Click to expand troubleshooting steps

Step 1: Analyze the Reaction Mixture

  • Question: What is present in my crude reaction mixture besides this compound?

  • Methodology: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components. Look for significant peaks corresponding to unreacted isobutanol and the absence of boric acid.[4] 1H NMR spectroscopy can also be used to identify and quantify the relative amounts of product and starting materials.

Step 2: Investigate Potential Causes and Solutions

Observation from Analysis Potential Cause Recommended Solution
High levels of unreacted isobutanol and boric acidIncomplete reactionOptimize Reaction Conditions: Increase the reaction time or temperature to drive the equilibrium towards the product. Ensure efficient mixing.
Inefficient water removalImprove Water Removal: Use an effective azeotropic distillation setup with a Dean-Stark trap to continuously remove water as it is formed. Toluene is a common solvent for this purpose.[5]
Product decompositionExcessive heatingControl Temperature: Ensure the reaction temperature does not significantly exceed the boiling point of the azeotrope, as prolonged exposure to high temperatures can lead to side reactions.
Low product in crude mixtureIncorrect stoichiometryVerify Reagent Ratios: Ensure the correct molar ratio of isobutanol to boric acid is used. An excess of isobutanol is typically required.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed analyze Analyze Crude Mixture (GC-MS, NMR) start->analyze incomplete_reaction Incomplete Reaction? analyze->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Time, Temp, Mixing) incomplete_reaction->optimize_conditions Yes decomposition Product Decomposition? incomplete_reaction->decomposition No improve_water_removal Improve Water Removal (Azeotropic Distillation) optimize_conditions->improve_water_removal end_node Yield Improved optimize_conditions->end_node improve_water_removal->end_node control_temp Control Reaction Temperature decomposition->control_temp Yes stoichiometry Incorrect Stoichiometry? decomposition->stoichiometry No control_temp->end_node verify_ratios Verify Reagent Ratios stoichiometry->verify_ratios Yes stoichiometry->end_node No verify_ratios->end_node

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Product Purity Issues After Purification

Problem: The purity of this compound is not satisfactory after fractional distillation.

Click to expand troubleshooting steps

Step 1: Identify the Impurities

  • Question: What are the remaining impurities in my purified product?

  • Methodology: Analyze the purified sample using GC-MS to identify the contaminants. Common impurities include residual isobutanol and water.[6]

Step 2: Optimize the Purification Protocol

Identified Impurity Potential Cause Recommended Solution
IsobutanolInefficient fractional distillationImprove Column Efficiency: Ensure the fractionating column is of adequate length and packed appropriately to provide sufficient theoretical plates for separation.[7]
Distillation rate too fastControl Distillation Rate: A slow and steady distillation rate is crucial for good separation. Aim for a rate of about one drop per 20-30 seconds.[8]
WaterIncomplete drying of crude productEnsure Anhydrous Conditions: Dry the crude product with a suitable drying agent before distillation.
Hydrolysis during workup/storageMinimize Exposure to Moisture: Handle the product under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container with a desiccant.

Experimental Workflow for Purification

purification_workflow start Crude this compound distillation Fractional Distillation start->distillation analysis Purity Analysis (GC-MS) distillation->analysis troubleshoot Purity < 98% analysis->troubleshoot pure_product Pure Product (>98%) troubleshoot->pure_product No optimize Optimize Distillation (Column, Rate) troubleshoot->optimize Yes optimize->distillation dry Ensure Anhydrous Conditions optimize->dry dry->distillation

Caption: Workflow for purification and troubleshooting.

Data Presentation

Table 1: Physical Properties of Compounds in this compound Synthesis

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compound230.152070.843
Isobutanol74.121080.802
Boric Acid61.83Decomposes1.435
Water18.021001.000

Note: Data for this compound is based on available information, which may be limited. Properties of the closely related triisopropyl borate are often used as a reference.

Experimental Protocols

Protocol 1: Synthesis of this compound via Azeotropic Distillation

Objective: To synthesize this compound from boric acid and isobutanol, with continuous removal of water.

Materials:

  • Boric acid

  • Isobutanol

  • Toluene (or another suitable azeotropic agent)

  • Round-bottom flask

  • Heating mantle

  • Dean-Stark apparatus

  • Condenser

  • Stir bar

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser.

  • To the flask, add boric acid, an excess of isobutanol (typically 3.3 to 4 molar equivalents), and toluene.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.[5]

  • Water will collect in the bottom of the Dean-Stark trap, while the toluene will overflow back into the reaction flask.

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

Protocol 2: Purification by Fractional Distillation

Objective: To purify crude this compound by separating it from unreacted isobutanol and other volatile impurities.

Materials:

  • Crude this compound

  • Fractionating column

  • Distillation head

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure the fractionating column is properly packed.[7]

  • Add the crude this compound and boiling chips to the distillation flask.

  • Heat the mixture gently.

  • Collect the first fraction, which will primarily be the lower-boiling isobutanol. The temperature should plateau around the boiling point of isobutanol (108 °C).[7]

  • Once the temperature begins to rise again, change the receiving flask.

  • Collect the main fraction of this compound at its boiling point (approximately 207 °C).

  • Monitor the temperature closely; a stable boiling point indicates a pure fraction.[8]

  • Stop the distillation before the flask runs dry to prevent the formation of non-volatile residues.

References

Technical Support Center: Managing Viscosity Changes with Triisobutyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the management of viscosity changes when utilizing Triisobutyl borate as an additive in your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic ester of boric acid. Borate esters, in general, are recognized for their roles as lubricant additives, possessing friction-reducing, antiwear, and antioxidant properties.[1] They are often considered for formulations where maintaining lubricity and stability is crucial. In pharmaceutical and drug development contexts, understanding the impact of such additives on the physical properties of a formulation, like viscosity, is critical.

Q2: What are the typical physical properties of borate esters?

Q3: How can the addition of a borate ester like this compound affect the viscosity of my formulation?

The addition of lubricant additives can significantly alter the viscosity of the base fluid.[4][5] The extent of this change depends on the concentration of the additive, the nature of the base fluid, and the temperature.[5] For instance, in one study, the addition of 12g of a particular additive to 100cm³ of base oil resulted in a substantial increase in kinematic viscosity.[5] However, without specific experimental data for this compound, the exact impact on your formulation's viscosity will need to be determined empirically.

Q4: What factors can cause unexpected viscosity changes in my formulation containing this compound?

A primary factor to consider is hydrolysis. Borate esters are susceptible to hydrolysis, meaning they can react with water.[1] This chemical breakdown of the additive can lead to changes in the formulation's properties, including viscosity. The rate of hydrolysis can be influenced by factors such as the presence of moisture and the pH of the system.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and its effect on formulation viscosity.

Problem 1: Unexpected Increase in Viscosity

  • Possible Cause: Interaction between this compound and other components in your formulation.

  • Troubleshooting Steps:

    • Review Formulation Components: Assess the chemical compatibility of this compound with all other excipients in your formulation.

    • Concentration Study: Perform a concentration-response study to determine the effect of varying amounts of this compound on the viscosity. This will help identify if there is a concentration threshold for the viscosity increase.

    • Temperature Study: Evaluate the viscosity of the formulation at different temperatures to understand the temperature dependence of the interaction.

Problem 2: Unexpected Decrease in Viscosity or Loss of Efficacy

  • Possible Cause: Hydrolysis of this compound due to the presence of moisture.

  • Troubleshooting Steps:

    • Moisture Control: Ensure all components of your formulation are anhydrous. Use dry solvents and handle the materials in a low-humidity environment (e.g., a glove box or under a nitrogen blanket).

    • pH Adjustment: The stability of borate esters can be pH-dependent. If your formulation allows, investigate the effect of pH on viscosity to find a range where the additive is more stable.

    • Alternative Additives: If hydrolysis remains a significant issue, consider borate esters with molecular structures that offer greater resistance to hydrolysis, such as those with nitrogen-containing groups that can coordinate with the boron atom.[1]

Problem 3: Inconsistent Viscosity Measurements

  • Possible Cause: Improper mixing or sample handling, or issues with the measurement technique.

  • Troubleshooting Steps:

    • Standardized Mixing Protocol: Develop and adhere to a standardized protocol for mixing your formulation to ensure homogeneity.

    • Controlled Measurement Conditions: Control the temperature and shear rate during viscosity measurements, as these can significantly influence the results.

    • Use of Appropriate Instrumentation: Employ a calibrated viscometer or rheometer suitable for the expected viscosity range of your formulation.

Experimental Protocols

Protocol 1: Determining the Kinematic Viscosity of a Formulation Containing this compound

This protocol is based on the principles of ASTM D445, the standard test method for kinematic viscosity of transparent and opaque liquids.[6]

Objective: To measure the kinematic viscosity of a liquid formulation containing this compound.

Materials:

  • Calibrated glass capillary viscometer of the appropriate type for the expected viscosity.

  • Constant temperature bath capable of maintaining the desired temperature with high precision.

  • Timer with an accuracy of at least 0.1 seconds.

  • Your liquid formulation containing this compound.

  • Appropriate cleaning solvents for the viscometer.

Procedure:

  • Temperature Equilibration: Place the viscometer containing the sample into the constant temperature bath. Allow sufficient time for the sample to reach the test temperature.

  • Flow Measurement: Draw the liquid up through the capillary to a point above the top timing mark.

  • Release the liquid and measure the time it takes for the meniscus to pass from the upper timing mark to the lower timing mark.

  • Repeat Measurement: Perform the measurement at least twice. The two timings should agree within the specified precision of the method.

  • Calculation: Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Protocol 2: Rheological Evaluation of a Topical Formulation

This protocol provides a general framework for assessing the rheological properties of a semi-solid formulation containing this compound.

Objective: To characterize the flow behavior and viscoelastic properties of a topical formulation.

Instrumentation: A rotational rheometer with appropriate geometry (e.g., parallel plate or cone and plate).

Procedure:

  • Sample Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Temperature Control: Set the desired temperature and allow the sample to equilibrate.

  • Flow Curve (Viscosity vs. Shear Rate): Perform a shear rate sweep to determine how the viscosity changes with increasing shear rate. This will indicate if the formulation is Newtonian, shear-thinning, or shear-thickening.

  • Oscillatory Testing (Viscoelastic Properties):

    • Amplitude Sweep: Determine the linear viscoelastic region (LVR) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Frequency Sweep: Within the LVR, perform a frequency sweep to observe how the elastic and viscous properties of the material change with the frequency of oscillation.

Data Presentation

Table 1: Hypothetical Viscosity Data of a Mineral Oil Formulation with this compound

Concentration of this compound (wt%)Kinematic Viscosity at 40°C (cSt)Kinematic Viscosity at 100°C (cSt)
0 (Base Oil)33.525.50
240.226.60
448.267.92
862.7410.30
1281.5613.39

Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation and experimental conditions.

Visualizations

Troubleshooting_Viscosity_Increase cluster_0 Problem: Unexpected Viscosity Increase cluster_1 Troubleshooting Steps cluster_2 Potential Outcomes A Unexpected Viscosity Increase Observed B Review Formulation Components for Compatibility A->B Step 1 C Perform Concentration-Response Study A->C Step 2 D Evaluate Viscosity at Different Temperatures A->D Step 3 E Identify Incompatible Excipient B->E F Determine Optimal Additive Concentration C->F G Understand Temperature Dependence of Viscosity D->G

Caption: Troubleshooting workflow for an unexpected increase in viscosity.

Hydrolysis_Pathway cluster_0 Hydrolysis of this compound cluster_1 Reaction cluster_2 Products & Consequences A This compound C Hydrolysis Reaction A->C B Water (Moisture) B->C D Boric Acid + Isobutanol C->D E Change in Formulation Properties (e.g., Decreased Viscosity) D->E

Caption: Simplified pathway of this compound hydrolysis.

Safety and Handling

When working with this compound or similar borate esters, it is crucial to follow appropriate safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2]

  • Handling: this compound is flammable. Keep it away from heat, sparks, and open flames.[2][3] It is also moisture-sensitive, so handle it in a dry environment and keep containers tightly closed when not in use.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer for the specific chemical you are using.

References

Techniques for drying solvents for moisture-sensitive Triisobutyl borate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling moisture-sensitive reactions involving triisobutyl borate. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use meticulously dried solvents for reactions with this compound?

A1: this compound, like other borate esters, is highly sensitive to moisture.[1][2] Water will hydrolyze the borate ester, breaking it down into isobutanol and boric acid. This decomposition not only consumes your reagent but can also interfere with the desired reaction pathway, leading to significantly lower yields and the formation of unwanted byproducts.[3] For reactions where this compound acts as a reagent or catalyst, such as in Suzuki-Miyaura couplings or condensations, maintaining anhydrous conditions is paramount for success.[2][4]

Q2: What are the common signs of water contamination in my reaction?

A2: Signs of water contamination can manifest in several ways:

  • Precipitate Formation: The formation of boric acid, a white solid, upon addition of this compound to the solvent is a clear indicator of moisture.

  • Inconsistent Results: If you experience variable reaction yields or product purity between batches, water contamination in the solvent or from atmospheric moisture is a likely culprit.

  • Low or No Yield: The most common consequence of water contamination is a drastic reduction in the yield of your desired product.[3]

  • Reaction Stalls: The reaction may start but fail to proceed to completion.[3]

Q3: What is the difference between "anhydrous" grade solvents and solvents I dry myself?

A3: Commercial "anhydrous" grade solvents are packaged with very low water content, often under an inert atmosphere. While convenient, they can be expensive and may still absorb moisture from the atmosphere once the seal is broken. Drying solvents in the lab allows you to achieve exceptionally low water levels (low ppm) tailored to the specific needs of your reaction and can be more cost-effective for frequent use.[5] Freshly distilled solvents are often superior for highly sensitive reactions.

Q4: How should I properly store dried solvents?

A4: Dried solvents should be stored in a flask with a tightly sealed septum or glass stopper, under a positive pressure of an inert gas like nitrogen or argon.[6] Storing them over activated molecular sieves (typically 3Å or 4Å) can help maintain dryness by scavenging any moisture that enters the container.[5][7]

Q5: Which solvent drying method is the most suitable for my experiment?

A5: The best method depends on the solvent being used, the required level of dryness, and safety considerations.

  • Molecular Sieves: An excellent and safe general method for many common solvents like THF, dichloromethane, and toluene.[5] They can achieve very low water content, especially when the solvent is allowed to stand over activated sieves for 24-48 hours.[5]

  • Chemical Drying & Distillation: This is the most rigorous method for achieving ultra-dry solvents. It involves refluxing the solvent over a reactive drying agent (like sodium/benzophenone for THF or calcium hydride for dichloromethane) and then distilling it directly into the reaction flask or a storage vessel.[5][8] This method is necessary for the most demanding reactions.

  • Anhydrous Salts: Agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are good for pre-drying solvents or removing bulk water after an aqueous workup, but they are generally not sufficient for moisture-sensitive reactions on their own.[9][10]

Troubleshooting Guide

Q: My reaction yield is very low, and I suspect water is the problem. How can I troubleshoot this?

A:

  • Verify Solvent Dryness: The most accurate way to determine the water content in your solvent is by using Karl Fischer titration, a method that can precisely measure water content down to the ppm level.[11][12][13]

  • Check Your Reagents: Ensure all other reagents, especially bases or salts, are thoroughly dried. For example, potassium carbonate can be flame-dried under vacuum before use.[14]

  • Review Your Glassware and Setup: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas or in a desiccator.[15] Ensure all joints in your reaction setup are well-sealed and the reaction is maintained under a positive pressure of inert gas (argon or nitrogen).[14]

  • Handling Technique: Review your procedure for adding reagents. Use gas-tight syringes or cannulation techniques to transfer dry solvents and liquid reagents to avoid introducing atmospheric moisture.[14]

Q: I added my drying agent (molecular sieves), but my solvent is still not dry enough. What went wrong?

A:

  • Activation is Key: Molecular sieves must be activated before use to remove the water they have adsorbed from the atmosphere. This is typically done by heating them in a flask under a high vacuum with a heat gun or in a muffle furnace.

  • Insufficient Quantity or Time: The amount of sieves and the time the solvent is exposed to them matter. For very wet solvents, a larger quantity of sieves and a longer contact time (24-72 hours) may be necessary.[5] For instance, drying methanol effectively with 3Å sieves requires a high loading (10% m/v) and at least 72 hours.[5]

  • Incorrect Sieve Type: The pore size of the molecular sieves is crucial. 3Å sieves are ideal for drying ethanol and methanol as they exclude most solvent molecules while adsorbing smaller water molecules. 4Å sieves are a good general-purpose choice for larger solvent molecules like THF and dichloromethane.[7]

Q: When I added this compound to my reaction, the mixture turned cloudy. What should I do?

A: A cloudy mixture or the formation of a precipitate upon adding this compound strongly suggests the presence of water, which has hydrolyzed the borate to form insoluble boric acid. The reaction is likely compromised. It is best to discard the reaction, rigorously re-dry all solvents and reagents, and ensure your glassware and inert atmosphere setup are impeccable before attempting the reaction again.

Data Summary: Solvent Drying Agent Efficiency

The following table summarizes the residual water content in common organic solvents after treatment with various drying agents. This data is crucial for selecting an appropriate drying method to meet the stringent requirements of this compound chemistry.

SolventDrying Agent/MethodTreatment TimeFinal Water Content (ppm)Reference
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux/Distillation~43 ppm[5]
3Å Molecular Sieves (20% m/v)48 hoursLow single-digit ppm[5]
Toluene Sodium/BenzophenoneReflux/Distillation~34 ppm[5]
3Å Molecular Sieves24 hoursLow single-digit ppm[5]
Column of Activated SilicaN/ALow single-digit ppm[5]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Reflux/Distillation~13 ppm[5]
3Å Molecular SievesN/ASingle-digit ppm[5]
Column of Activated SilicaN/ASingle-digit ppm[5]
Methanol Magnesium/IodineReflux/Distillation~54 ppm[5]
3Å Molecular Sieves (10% m/v)72 hoursLow ppm[5]

Experimental Protocols

Protocol 1: Rigorous Drying of Tetrahydrofuran (THF) via Distillation

Objective: To obtain ultra-dry THF suitable for highly moisture-sensitive reactions.

Materials:

  • Technical grade THF

  • Sodium metal (in wire or chunk form)

  • Benzophenone

  • An appropriate distillation apparatus

  • Inert gas supply (Argon or Nitrogen)

  • Oven-dried collection flask

Methodology:

  • Pre-drying: Add approximately 50-100 mL of technical grade THF to a 1L round-bottom flask. Add small chunks of sodium metal until they no longer react vigorously (i.e., bubble formation ceases). Decant the pre-dried THF into the main still pot.

  • Still Setup: Assemble the distillation apparatus, ensuring all glassware is oven-dried and assembled while hot under a flow of inert gas. The still pot should be a large round-bottom flask equipped with a reflux condenser and a collection adapter.

  • Adding Drying Agents: To the pre-dried THF in the still pot, add sodium metal (approx. 5g per liter) and a small amount of benzophenone (approx. 0.5g per liter).

  • Refluxing: Heat the mixture to a gentle reflux under a positive pressure of inert gas. The solution will initially be colorless or yellow.

  • Monitoring for Dryness: As the solvent dries, the benzophenone will react with the sodium to form a ketyl radical, which is a deep blue or purple color. The persistence of this color indicates that the solvent is anhydrous and free of oxygen. If the color fades, more sodium may be needed.

  • Collection: Once the deep blue/purple color is stable, the THF can be distilled and collected in an oven-dried flask under an inert atmosphere. Collect only the amount needed for immediate use. Caution: Never distill the still to dryness, as this can concentrate peroxides and create an explosion hazard.

Protocol 2: Water Content Determination by Karl Fischer Titration

Objective: To quantitatively measure the water content of a solvent.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (titrant and solvent)

  • Gas-tight syringe

  • Solvent sample in a sealed container

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be conditioned to a dry, stable endpoint.

  • Sample Preparation: The solvent sample must be protected from atmospheric moisture at all times.[13]

  • Syringe Preparation: Rinse a clean, dry, gas-tight syringe multiple times with the solvent to be analyzed.

  • Sample Injection: Carefully draw a precise, known volume or weight of the solvent into the syringe. Quickly inject the sample into the titration cell below the surface of the KF solvent.

  • Titration: Start the titration. The instrument will automatically add the iodine-containing titrant until all the water in the sample has reacted. The instrument software will then calculate the water content, usually in ppm or percent.

  • Reproducibility: For statistically valid results, perform the measurement multiple times (e.g., six times) and calculate the average.[5]

Visual Workflow: Selecting a Solvent Drying Method

The following diagram provides a logical workflow to help you choose the most appropriate technique for drying your solvent based on your specific experimental needs.

DryingMethodSelection start Start: Need to Dry Solvent q_sensitivity Is the reaction highly sensitive to moisture? (e.g., Grignard, nBuLi, boronic esters) start->q_sensitivity q_solvent_type What is the solvent type? q_sensitivity->q_solvent_type No q_equipment Is a solvent still available and safe to use? q_sensitivity->q_equipment Yes method_sieves_moderate Use Activated Molecular Sieves q_solvent_type->method_sieves_moderate Aprotic Solvent (THF, DCM, Toluene, etc.) method_salts Use Anhydrous Salts (e.g., MgSO4, Na2SO4) Sufficient for pre-drying only q_solvent_type->method_salts Used for Workup/ Bulk Water Removal method_still Use Solvent Still (e.g., Na/Benzophenone for THF/Ethers CaH2 for DCM/Hydrocarbons) q_equipment->method_still Yes method_sieves_rigorous Use Activated Molecular Sieves (e.g., 3Å or 4Å) Allow to stand for 24-72h q_equipment->method_sieves_rigorous No end_kf_verify Verify dryness with Karl Fischer titration (Recommended) method_still->end_kf_verify method_sieves_rigorous->end_kf_verify method_sieves_moderate->end_kf_verify

Caption: Decision tree for selecting an appropriate solvent drying technique.

References

Technical Support Center: Triisobutyl Borate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities in Triisobutyl borate on reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments utilizing this compound, with a focus on problems related to impurities.

Q1: My Suzuki-Miyaura coupling reaction, where I'm using this compound to generate the boronic acid in situ, is resulting in a low yield. What are the potential causes related to the borate quality?

A1: Low yields in Suzuki-Miyaura couplings involving in situ boronic acid generation from this compound can often be traced back to the purity of the borate ester. The primary culprits are typically water, residual isobutanol, and boric acid.[1][2][3][4]

  • Water Contamination: this compound is highly susceptible to hydrolysis.[5] The presence of moisture will convert the this compound back to isobutanol and boric acid. This reduces the amount of active borate available for the reaction and can introduce unwanted side reactions.[5][6] The presence of water can also contribute to the protodeboronation of the desired boronic acid, a significant side reaction that lowers yield.[1][2]

  • Excess Isobutanol: Residual isobutanol from the synthesis of this compound can interfere with the reaction equilibrium. While it is a byproduct of the subsequent hydrolysis to the boronic acid, starting with an excess can affect the reaction kinetics.

  • Boric Acid Impurity: The presence of boric acid indicates that the this compound has already undergone some degree of hydrolysis. Boric acid can alter the pH of the reaction mixture and potentially interfere with the catalytic cycle of the palladium catalyst.[2][3]

Initial Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored this compound. If the purity is uncertain, consider purification by fractional distillation.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Degas solvents to remove dissolved oxygen, which can deactivate the palladium catalyst.[1][2]

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under inert conditions to prevent oxidation.[1][7]

Q2: I am observing unexpected byproducts in my reduction reaction where this compound is used as a Lewis acid catalyst. Could impurities be the cause?

A2: Yes, impurities in this compound can lead to the formation of unexpected byproducts.

  • Hydrolysis Products: The hydrolysis of this compound to isobutanol and boric acid can alter the reaction environment. Boric acid, being a weak Lewis acid itself, might catalyze alternative reaction pathways or interfere with the desired catalytic activity of the borate ester.

  • Reaction with Grignard Reagents: If your protocol involves the use of organometallic reagents like Grignards, any water impurity will quench the reagent, leading to reduced efficiency and the formation of hydrocarbon byproducts from the organometallic reagent.

Q3: How can I detect and quantify the common impurities in my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile impurities in this compound.[8][9] Karl Fischer titration is the standard method for quantifying water content.

  • GC-MS Analysis: Can be used to identify and quantify isobutanol and other volatile organic impurities.

  • Karl Fischer Titration: Provides an accurate measurement of the water content.

Q4: What is the best way to purify this compound if I suspect it is contaminated?

A4: Fractional distillation under reduced pressure (vacuum distillation) is the recommended method for purifying this compound.[10][11] This technique is effective for separating the desired product from less volatile impurities like boric acid and more volatile impurities like isobutanol.

Data on Common Impurities and Their Impact

While precise quantitative data on the impact of specific impurity levels on reaction yields is often proprietary, the following table summarizes the qualitative and semi-quantitative effects.

ImpuritySourcePotential Impact on ReactionsRecommended Action
Water - Incomplete drying during synthesis- Improper storage and handling- Suzuki Coupling: Significant decrease in yield due to hydrolysis of the borate ester and protodeboronation of the boronic acid.- Reductions: Quenching of reagents (e.g., hydrides, organometallics).- Store under an inert atmosphere (Nitrogen or Argon).- Use anhydrous handling techniques.- Purify by fractional distillation.
Isobutanol - Incomplete removal after synthesis- May alter reaction kinetics and equilibrium.- Purify by fractional distillation.
Boric Acid - Hydrolysis of this compound- Can alter reaction pH.- Potential for catalyst inhibition or promotion of side reactions.- Use fresh, high-purity this compound.- Purify by fractional distillation.

Experimental Protocols

Protocol 1: Analysis of Impurities in this compound by GC-MS

Objective: To identify and quantify volatile impurities, primarily isobutanol, in a this compound sample.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of a known concentration of this compound in an anhydrous solvent (e.g., hexane or toluene).

    • Prepare a series of calibration standards of isobutanol in the same solvent.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 30-300.

  • Analysis:

    • Inject the prepared sample and calibration standards.

    • Identify the peaks corresponding to isobutanol and other impurities by their retention times and mass spectra.

    • Quantify the amount of isobutanol by creating a calibration curve from the standards.

Protocol 2: Purification of this compound by Fractional Vacuum Distillation

Objective: To remove volatile and non-volatile impurities from this compound.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and collection flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle and stirrer

Procedure:

  • Setup:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

    • Place the impure this compound in the round-bottom flask with a stir bar.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Slowly heat the flask.

    • Collect the initial fraction, which will likely contain more volatile impurities like residual isobutanol.

    • Monitor the temperature at the distillation head. The temperature should stabilize as the pure this compound begins to distill. Collect this fraction in a clean, dry receiving flask. The boiling point of this compound is approximately 65-67 °C at 10 mmHg.

    • Discard the high-boiling residue, which will contain boric acid and other non-volatile impurities.

  • Storage:

    • Store the purified this compound under an inert atmosphere (e.g., in a sealed ampoule or a Sure/Seal™ bottle) to prevent re-contamination with atmospheric moisture.

Visual Guides

Troubleshooting_Workflow start Low Reaction Yield or Unexpected Byproducts check_reagent Check Purity of this compound start->check_reagent check_conditions Review Reaction Conditions start->check_conditions is_pure Is the Borate Purity Confirmed? check_reagent->is_pure are_conditions_ok Are Conditions Anhydrous & Inert? check_conditions->are_conditions_ok is_pure->check_conditions Yes analyze Analyze Impurities (GC-MS, Karl Fischer) is_pure->analyze No purify Purify by Fractional Distillation purify->check_reagent analyze->purify dry_reagents Dry Solvents & Degas are_conditions_ok->dry_reagents No check_catalyst Check Catalyst & Ligand Activity are_conditions_ok->check_catalyst Yes dry_reagents->check_conditions optimize Optimize Reaction Parameters (Temp, Time, etc.) check_catalyst->optimize success Improved Reaction Outcome optimize->success

Troubleshooting workflow for reactions involving this compound.

Impurity_Effects cluster_impurities Common Impurities cluster_reactions Affected Reactions cluster_outcomes Negative Outcomes water Water (H₂O) suzuki Suzuki-Miyaura Coupling water->suzuki Hydrolysis & Protodeboronation reduction Catalytic Reductions water->reduction Reagent Quenching isobutanol Isobutanol isobutanol->suzuki Alters Equilibrium boric_acid Boric Acid B(OH)₃ boric_acid->suzuki pH Change & Catalyst Interference boric_acid->reduction Alters Catalysis low_yield Low Yield suzuki->low_yield side_products Side Products suzuki->side_products catalyst_deactivation Catalyst Deactivation suzuki->catalyst_deactivation reduction->low_yield reduction->side_products

Impact of impurities in this compound on reaction outcomes.

References

Technical Support Center: Scaling Up Reactions Involving Triisobutyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up chemical reactions involving triisobutyl borate from the laboratory to the pilot plant. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this transition.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

A1: Scaling up reactions with this compound, often used in the formation of boronic acids or esters for subsequent reactions like Suzuki-Miyaura couplings, presents several key challenges:

  • Exothermic Reactions: The formation of boronic esters, particularly through the reaction of an organometallic reagent (e.g., Grignard or organolithium) with this compound, can be highly exothermic. On a larger scale, the decreased surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, increasing the risk of thermal runaway.[1][2]

  • Moisture Sensitivity and Hydrolysis: this compound and the intermediate boronic esters are susceptible to hydrolysis.[2] Maintaining anhydrous conditions is critical, as the presence of water can lead to the formation of boric acid and isobutanol, reducing yield and complicating purification.

  • Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" during exothermic additions, causing degradation of reagents and products.[2] It can also result in incomplete reaction and lower yields.

  • Work-up and Purification: The removal of boron-containing byproducts, such as boric acid, can be more challenging at a larger scale. These byproducts can sometimes complicate product isolation and purification.

  • Side Reactions: Undesirable side reactions, such as protodeboronation (loss of the boronic acid group) and homocoupling of the organometallic reagent or the boronic acid, can become more significant at the pilot scale, impacting product purity and yield.[2]

Q2: How can I mitigate the risk of a thermal runaway during the addition of an organometallic reagent to this compound at pilot scale?

A2: Managing the exotherm is critical for safety and product quality. Consider the following strategies:

  • Slow, Controlled Addition: Add the organometallic reagent subsurface at a slow, controlled rate to allow the reactor's cooling system to effectively remove the heat generated.

  • Dilution: Increasing the solvent volume can help to moderate the temperature increase by providing a larger thermal mass.

  • Lower Reaction Temperature: Starting the reaction at a lower temperature provides a larger safety margin before reaching a hazardous temperature.

  • Reverse Addition: In some cases, adding the this compound solution to the organometallic reagent can help control the exotherm, although this may not always be optimal for selectivity.

  • Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using an RC1e) to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and to model the thermal behavior at scale. This data is crucial for designing a safe process.

  • Pilot Plant Reactor Design: Ensure the pilot plant reactor has adequate cooling capacity, and consider a reactor design with a higher surface-area-to-volume ratio if significant exotherms are expected.[1]

Q3: What are the best practices for work-up of a large-scale reaction involving this compound to remove boron-containing impurities?

A3: Efficient removal of boron impurities is key to obtaining a high-purity product. The following techniques are effective at scale:

  • Aqueous Extraction with a Diol: Boric acid can be complexed with a diol, such as pinacol or sorbitol, to form a more water-soluble species that can be extracted into an aqueous phase.

  • Methanol Azeotrope: Boric acid can be removed by repeated distillation with methanol, with which it forms volatile trimethyl borate.[3]

  • Base Wash: An aqueous base wash (e.g., with sodium hydroxide) can convert boric acid into the more water-soluble sodium borate salt, facilitating its removal.

  • pH Adjustment: Careful control of the pH during the aqueous work-up is crucial. Acidic conditions will favor boric acid, while basic conditions will form borate salts. The optimal pH will depend on the stability and solubility of your product.

Q4: How does the quality of this compound impact the success of a scaled-up reaction?

A4: The purity of this compound is critical. Impurities can include:

  • Water/Isobutanol: Can lead to hydrolysis of the borate and the formation of boric acid, reducing the effective concentration of the reagent and potentially quenching the organometallic species.

  • Boric Acid: Can interfere with the desired reaction and complicate purification.

  • Other Boron Species: Can lead to the formation of undesired byproducts.

Always use a high-purity grade of this compound and consider performing a quality control check (e.g., by GC or titration) before use in the pilot plant.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion

Possible Cause Troubleshooting Step
Moisture in reagents or solvents Rigorously dry all solvents and reagents. Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
Degradation of organometallic reagent Titrate the organometallic reagent immediately before use to determine its exact concentration.
Poor temperature control Improve cooling efficiency. Slow down the addition rate of reagents.[2]
Insufficient mixing Increase the agitation speed. Ensure the reactor is equipped with appropriate baffles and impellers for efficient mixing. Consider using a recirculation loop for reagent addition to ensure rapid dispersion.
Reagent degradation Check the purity and age of the this compound. Store it under an inert atmosphere and away from moisture.[2]

Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodeboronation)

Possible Cause Troubleshooting Step
Presence of oxygen Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[4] Oxygen can promote homocoupling of boronic acids.
Localized high temperatures Improve mixing and slow down reagent addition to prevent hot spots.[2]
Incorrect stoichiometry Re-verify the molar ratios of all reagents. An excess of the organometallic reagent can sometimes lead to increased side reactions.
Sub-optimal base in subsequent coupling For Suzuki couplings, the choice and amount of base are critical. A weaker base may be needed to minimize protodeboronation.[3]

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for a Suzuki-Miyaura Coupling at Lab vs. Pilot Scale
ParameterLaboratory Scale (1 L vessel)Pilot Plant Scale (100 L vessel)Key Considerations for Scale-Up
Batch Size 50 g5 kgDirect linear scale-up is often not possible.
Solvent Volume 500 mL50 LMaintain similar concentration profiles.
Reagent Addition Time 30 minutes2 - 4 hoursSlower addition is necessary to control the exotherm.
Reaction Temperature 80 °C (oil bath)80 °C (jacket heating/cooling)Jacket heating can lead to larger temperature gradients. Hot spots near the vessel wall are a concern.[1]
Agitation Speed 300 rpm (magnetic stir bar)100 - 150 rpm (impeller)Different mixing dynamics; focus on achieving good bulk mixing and avoiding dead zones.
Cycle Time 8 hours12 - 16 hoursLonger addition, heating, and cooling times are expected at scale.
Typical Yield 85 - 90%80 - 85%A slight decrease in yield is common due to less ideal mixing and longer reaction times.
Purity (Crude) 95%90 - 93%Increased potential for byproduct formation.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of a Boronic Ester via Grignard Reaction

Objective: To prepare a solution of an aryl boronic ester on a 5 kg scale for use in a subsequent Suzuki-Miyaura coupling.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.2 equiv)

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Addition funnel or pump for controlled addition.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen.

  • Grignard Initiation: Charge the magnesium turnings and a crystal of iodine to the reactor under a nitrogen atmosphere. Add a small portion of the anhydrous THF.

  • Grignard Formation: Slowly add a solution of the aryl bromide in anhydrous THF to the magnesium suspension. Maintain the temperature between 30-40 °C using jacket cooling. The disappearance of the iodine color and a gentle reflux indicate reaction initiation. Once initiated, continue the addition of the aryl bromide solution over 2-3 hours.

  • Reaction Completion: After the addition is complete, stir the mixture at 40-50 °C for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Borylation: Cool the Grignard solution to -10 °C to 0 °C. Slowly add a solution of this compound in anhydrous THF via a subsurface addition tube over 2-3 hours, maintaining the internal temperature below 5 °C.

  • Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. The resulting boronic ester solution is ready for the next step.

Protocol 2: Pilot-Scale Suzuki-Miyaura Coupling

Objective: To couple the previously prepared boronic ester with an aryl halide on a 5 kg scale.

Materials:

  • Boronic ester solution (from Protocol 1)

  • Aryl Halide (1.0 equiv relative to the initial aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-1 mol%)

  • Aqueous base solution (e.g., 2M Na₂CO₃, 2.0 equiv)

  • Toluene or other suitable solvent

Procedure:

  • Reactor Setup: To the reactor containing the boronic ester solution, add the aryl halide and additional solvent if required.

  • Degassing: Sparge the solution with nitrogen for 30-60 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a nitrogen blanket.

  • Base Addition: Add the degassed aqueous base solution.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with water and then brine.

  • Purification: The organic layer can be treated with activated carbon to remove residual palladium. The solvent is then removed under reduced pressure, and the crude product is purified by crystallization or chromatography.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow: Grignard Formation and Suzuki Coupling cluster_grignard Grignard Formation (Pilot Scale) cluster_borylation Borylation cluster_suzuki Suzuki-Miyaura Coupling (Pilot Scale) grignard_start Charge Mg and I₂ to Reactor add_aryl_bromide Slowly Add Aryl Bromide in THF grignard_start->add_aryl_bromide Initiate Reaction grignard_complete Stir to Complete Grignard Formation add_aryl_bromide->grignard_complete Maintain Temp < 50°C cool_grignard Cool Grignard to < 0°C grignard_complete->cool_grignard add_borate Add this compound Solution cool_grignard->add_borate Maintain Temp < 5°C boronic_ester Boronic Ester Solution Formed add_borate->boronic_ester add_reagents Add Aryl Halide & Pd Catalyst boronic_ester->add_reagents degas Degas with Nitrogen add_reagents->degas add_base Add Aqueous Base degas->add_base heat Heat to 80-90°C add_base->heat workup Work-up and Purification heat->workup Monitor by HPLC/GC final_product Final Product workup->final_product

Caption: Workflow for pilot-scale Grignard formation and subsequent Suzuki coupling.

Troubleshooting_Workflow Troubleshooting Workflow: Low Yield in Suzuki Coupling start Low Yield or Incomplete Reaction check_moisture Check for Moisture in Reagents/Solvents? start->check_moisture dry_reagents Action: Rigorously Dry Reagents & Solvents check_moisture->dry_reagents Yes check_reagent_quality Check Reagent Quality/Activity? check_moisture->check_reagent_quality No dry_reagents->check_reagent_quality use_fresh_reagents Action: Use Fresh, Titrated Reagents check_reagent_quality->use_fresh_reagents Yes check_temp_mixing Review Temperature & Mixing Profiles? check_reagent_quality->check_temp_mixing No use_fresh_reagents->check_temp_mixing optimize_process_params Action: Optimize Addition Rate, Agitation check_temp_mixing->optimize_process_params Yes check_atmosphere Inert Atmosphere Maintained? check_temp_mixing->check_atmosphere No optimize_process_params->check_atmosphere improve_degassing Action: Improve Degassing Protocol check_atmosphere->improve_degassing No success Yield Improved check_atmosphere->success Yes improve_degassing->success

Caption: Decision workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Thermal Decomposition of Triisobutyl Borate in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triisobutyl Borate (TIBB) in polymer applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving the thermal decomposition of TIBB in polymeric matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TIBB) in enhancing the thermal stability of polymers?

A1: this compound primarily acts as a precursor to the formation of a thermally stable, cross-linked boroxine network within the polymer matrix at elevated temperatures. This network promotes char formation, which acts as a protective barrier, slowing down the pyrolysis process and reducing the release of flammable gases.[1][2] Additionally, TIBB can undergo transesterification reactions with functional groups on the polymer backbone, such as hydroxyl (-OH) groups, chemically incorporating boron into the polymer structure and further enhancing its thermal resistance.[2]

Q2: What are the expected thermal decomposition pathways of this compound in a polymer matrix?

A2: The thermal decomposition of this compound in a polymer matrix is a multi-step process. Initially, as the temperature rises, TIBB can react with hydroxyl-terminated polymers via transesterification, releasing isobutanol. At higher temperatures, the borate ester undergoes decomposition, leading to the formation of a boroxine network (B₃O₃ rings) through the elimination of isobutene and water. This process contributes to the formation of a stable char layer. The isobutyl groups of the borate ester are the primary source of volatile organic compounds during the initial stages of decomposition.

Q3: What are the typical decomposition products of this compound that I should expect to see in TGA-MS or Pyrolysis-GC-MS analysis?

A3: During the thermal decomposition of polymers containing this compound, you can expect to detect the following key products:

  • Isobutanol: Released during the initial transesterification reaction with the polymer.

  • Isobutene: A major decomposition product from the isobutyl groups of the borate ester at higher temperatures.

  • Water: Formed during the condensation reactions that lead to the boroxine network.

  • Boric Acid/Boron Oxides: As intermediates or final residues in the char.

  • Polymer-specific degradation products: The presence of TIBB can alter the degradation pathways of the base polymer, potentially leading to a different distribution of its characteristic pyrolysis products.

Q4: How does the concentration of this compound affect the thermal stability of the polymer?

A4: Generally, increasing the concentration of this compound leads to a more extensive boroxine network, resulting in a higher char yield and improved thermal stability. However, there is often an optimal concentration beyond which further addition may not significantly improve performance and could potentially have a plasticizing effect at lower temperatures, reducing the glass transition temperature of the polymer.

Troubleshooting Guides

Issue 1: Unexpectedly low decomposition temperature in TGA analysis.

Possible Cause Troubleshooting Step
Presence of moisture: This compound is sensitive to moisture and can hydrolyze to boric acid and isobutanol. This can lower the onset of decomposition. Ensure all materials and the TGA instrument are thoroughly dried before analysis. Store TIBB under inert conditions.
Plasticizing effect: At lower temperatures and before significant crosslinking occurs, TIBB can act as a plasticizer, reducing the polymer's initial thermal stability. This is more likely at higher concentrations of TIBB. Consider reducing the TIBB concentration.
Incomplete reaction: If the transesterification reaction between TIBB and the polymer is incomplete, free TIBB may volatilize at a lower temperature. Ensure adequate mixing and appropriate reaction conditions (temperature and time) during polymer composite preparation.

Issue 2: Inconsistent or irreproducible TGA results.

Possible Cause Troubleshooting Step
Inhomogeneous dispersion: Poor dispersion of TIBB within the polymer matrix can lead to localized areas with varying thermal stability. Improve the mixing process during sample preparation. Techniques like solvent blending or melt extrusion can enhance dispersion.
Sample size and form: Variations in sample weight and surface area can affect heat transfer and the diffusion of volatile products, leading to inconsistent results. Use a consistent sample mass (typically 5-10 mg for TGA) and form (e.g., powder, thin film) for all experiments.[3]
Heating rate: Different heating rates can shift the decomposition temperatures.[4] Use a standardized heating rate for all comparative analyses. A slower heating rate (e.g., 10 °C/min) often provides better resolution of decomposition steps.

Issue 3: Difficulty in identifying decomposition products in TGA-MS or Py-GC-MS.

Possible Cause Troubleshooting Step
Overlapping peaks: Decomposition products from the polymer and TIBB may have similar mass-to-charge ratios or retention times, making identification difficult.[5] Use a multi-step pyrolysis program to separate the evolution of different components. A lower initial temperature can help evolve volatiles from the additive before the main polymer degradation.[5]
Low concentration of TIBB products: If the concentration of TIBB is low, the signal from its decomposition products may be weak. Increase the sample size (within the instrument's limits) or use a more sensitive detector if available.
Interference from background: Background signals in the mass spectrometer can interfere with the detection of low-level products. Run a blank analysis of the empty sample pan to identify and subtract background signals.

Quantitative Data Summary

The following table summarizes typical quantitative data related to the thermal decomposition of polymers containing borate additives. Please note that specific values will vary depending on the polymer type, the concentration of this compound, and the experimental conditions.

ParameterTypical Value/RangeAnalytical Technique
Onset of Decomposition (Tonset)Increases with borate additionTGA
Temperature at Max Decomposition Rate (Tmax)Increases with borate additionTGA/DTG
Char Yield at 800 °C (in N₂)Increases significantly with borate additionTGA
Activation Energy of Decomposition (Ea)Generally increases with borate additionTGA (using model-free kinetics)

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the polymer with and without this compound.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual oxygen.

    • Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.

    • Record the weight loss as a function of temperature.

    • Analyze the resulting TGA and derivative thermogravimetry (DTG) curves to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield.

2. TGA coupled with Mass Spectrometry (TGA-MS)

  • Objective: To identify the volatile products evolved during the thermal decomposition of the polymer containing this compound.

  • Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

  • Procedure:

    • Follow the TGA procedure as described above, using a smaller sample size (typically 1-5 mg) to avoid saturating the MS detector.[3]

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 10-200) throughout the TGA experiment.

    • Correlate the evolution of specific mass fragments with the weight loss events observed in the TGA curve.

    • Identify the evolved gases by their characteristic mass spectra. For example, isobutene will show a prominent peak at m/z 56.

Signaling Pathways and Experimental Workflows

Thermal_Decomposition_Pathway TIBB This compound (TIBB) in Polymer Matrix Transesterification Transesterification TIBB->Transesterification Polymer_OH Polymer with -OH groups Polymer_OH->Transesterification Boron_Polymer Boron-grafted Polymer Transesterification->Boron_Polymer Isobutanol Isobutanol (volatile) Transesterification->Isobutanol Heat1 Heat (Low Temp) Heat1->Transesterification Heat2 Heat (High Temp) Decomposition Decomposition Heat2->Decomposition Boron_Polymer->Decomposition Boroxine_Network Boroxine Network (Crosslinked Char) Decomposition->Boroxine_Network Isobutene Isobutene (volatile) Decomposition->Isobutene Water Water (volatile) Decomposition->Water

Caption: Thermal decomposition pathway of this compound in a hydroxyl-containing polymer.

TGA_MS_Workflow cluster_Preparation Sample Preparation cluster_Analysis TGA-MS Analysis cluster_Data Data Analysis Sample Polymer + TIBB Sample Weigh Weigh 1-5 mg Sample->Weigh Pan Place in TGA Pan Weigh->Pan TGA Heat in TGA (e.g., 10°C/min in N₂) Pan->TGA MS Simultaneously Analyze Evolved Gases with MS TGA->MS TGA_Curve TGA/DTG Curve (Weight Loss vs. Temp) MS->TGA_Curve MS_Spectra Mass Spectra of Evolved Gases MS->MS_Spectra Correlate Correlate Gas Evolution with Weight Loss Events TGA_Curve->Correlate MS_Spectra->Correlate Identification Identification Correlate->Identification Identify Decomposition Products & Pathways

Caption: Experimental workflow for TGA-MS analysis of polymers containing TIBB.

References

Validation & Comparative

A Researcher's Guide to Determining the Purity of Triisobutyl Borate: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. Triisobutyl borate, a versatile reagent in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound, offering detailed experimental protocols and performance data to aid in selecting the most suitable technique for your laboratory's needs.

This compound [(CH₃)₂CHO]₃B is an important organoborate used in various chemical transformations. Its purity is critical, as common impurities such as isopropanol, boric acid, and water can significantly impact reaction yields and product quality. This guide explores the most effective analytical techniques for assessing the purity of this compound and compares them to methods used for alternative borate esters, namely Trimethyl borate and Triethyl borate.

Key Analytical Techniques for Purity Assessment

A multi-faceted approach is often necessary for a thorough purity assessment of this compound. The primary techniques employed are Gas Chromatography (GC) for assay determination and impurity profiling, and Karl Fischer Titration for quantifying water content. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable, complementary information.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for determining the assay of this compound and quantifying volatile impurities like isopropanol. The method relies on the separation of components in a sample based on their boiling points and interactions with a stationary phase within a capillary column.

Karl Fischer Titration

This compound is highly sensitive to moisture, making the accurate determination of water content crucial. Karl Fischer titration is the gold standard for this purpose, offering high accuracy and precision for quantifying trace amounts of water.[1] The method is based on a stoichiometric reaction of iodine with water.[2]

High-Performance Liquid Chromatography (HPLC)

While less common for routine analysis of this compound due to the compound's volatility and susceptibility to hydrolysis on traditional silica-based columns, HPLC can be employed with specific precautions. The primary challenge is to prevent the on-column degradation of the borate ester to boric acid.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) offers a powerful, non-destructive method for purity determination without the need for a specific reference standard of the analyte.[4][5] By comparing the integral of an analyte's signal to that of a certified internal standard, the absolute purity can be determined.[3][6]

Comparison of Analytical Methods

The following table summarizes the performance of the key analytical techniques for the purity determination of this compound and its common alternatives.

Analytical MethodAnalyte/ImpurityTypical Performance Characteristics for this compoundPerformance for Alternatives (Trimethyl/Triethyl Borate)AdvantagesDisadvantages
GC-FID AssayPurity: >98% (area %)Purity: ≥99.0% (GC)[7]High precision and accuracy for volatile compounds, robust and widely available.Requires thermal stability of the analyte, potential for discrimination with wide boiling point ranges.[8]
IsopropanolLOD: ~1.6% (v/v), LOQ: ~5.2% (v/v)[9]Similar performance expected.Sensitive detection of volatile organic impurities.Requires careful calibration for accurate quantification.
Karl Fischer Titration Water ContentCoulometric: 10 µg to 200 mg H₂O, Volumetric: >0.1% H₂O[8][10]Similar performance.Highly specific and accurate for water determination.[1]Reagents are sensitive to atmospheric moisture, requires dedicated instrumentation.
HPLC-UV Assay & ImpuritiesChallenging due to hydrolysis.Also susceptible to hydrolysis.Suitable for non-volatile impurities.On-column degradation can lead to inaccurate results, requires specialized columns and mobile phases.[3]
qNMR AssayHigh accuracy and precision possible.[11]Applicable.Non-destructive, provides structural information, absolute quantification without a specific analyte standard.[4][5]Lower sensitivity compared to chromatographic methods for trace impurities, potential for signal overlap.[3]
GC-MS Boric Acid (as derivative)LOD: 0.04 µg/L (after derivatization)[12][13]Applicable after hydrolysis and derivatization.High sensitivity and specificity for impurity identification.Requires derivatization for non-volatile impurities like boric acid.[12][13]

Detailed Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) for Assay and Isopropanol Impurity

This method is suitable for the simultaneous determination of this compound assay and the quantification of isopropanol impurity.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar capillary column).[9]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Injector Temperature: 220°C.

  • Detector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable anhydrous solvent (e.g., hexane) to a known concentration. If an internal standard is used, add a known amount of the internal standard (e.g., n-dodecane) to both the standard and sample solutions.

  • Standard Preparation: Prepare a standard solution of this compound of known purity and a separate standard solution of isopropanol in the same solvent.

  • Quantification: Calculate the percentage purity of this compound and the concentration of isopropanol by comparing the peak areas in the sample chromatogram with those of the respective standards.

Karl Fischer Titration (Volumetric) for Water Content

This protocol is designed for determining the water content in the moisture-sensitive liquid, this compound.

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagents:

    • Karl Fischer titrant (one-component or two-component system).

    • Anhydrous methanol or a suitable Karl Fischer solvent.

  • Procedure:

    • Add a suitable volume of anhydrous methanol to the titration vessel and precondition the solvent by titrating with the Karl Fischer reagent until the endpoint is reached and stable.

    • Accurately weigh a suitable amount of the this compound sample using a gas-tight syringe. The sample size should be chosen based on the expected water content to ensure sufficient titrant consumption.

    • Inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent.

    • Start the titration. The instrument will automatically add the Karl Fischer titrant until the endpoint is reached.

    • The water content is automatically calculated by the instrument based on the volume of titrant consumed and the weight of the sample.

  • Precautions: Due to the moisture sensitivity of this compound, all handling steps should be performed in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to prevent contamination from atmospheric moisture. All glassware and syringes must be thoroughly dried before use.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Boric Acid Impurity (after Derivatization)

Boric acid is non-volatile and requires derivatization to be analyzed by GC-MS. This method converts boric acid into a volatile derivative.[12][13]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS).

  • Derivatization Reagent: Triethanolamine.

  • Derivatization Procedure:

    • Hydrolyze a known amount of the this compound sample with water to convert any boric acid esters to boric acid.

    • Evaporate the solution to dryness.

    • Add a solution of triethanolamine in acetonitrile and heat to form the volatile triethanolamine borate derivative.[12][13]

  • GC-MS Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

    • Oven Temperature Program: Isothermal at 250°C.[12]

    • Injector Temperature: 300°C.[12]

    • MS Transfer Line Temperature: 280°C.[12]

    • Ionization Mode: Electron Ionization (EI).

  • Quantification: Use a calibration curve prepared from boric acid standards that have undergone the same derivatization procedure. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.[12][13]

Visualization of Experimental Workflows

To clarify the analytical processes, the following diagrams illustrate the experimental workflows for the key analytical techniques.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Triisobutyl Borate Sample Solvent Dissolve in Anhydrous Solvent Sample->Solvent Inject Inject into GC-FID System Solvent->Inject Standard Prepare this compound & Isopropanol Standards Standard->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity & Impurity % Integrate->Calculate

GC-FID Experimental Workflow

KF_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_result Result Condition Pre-condition KF Solvent Inject Inject Sample into Titration Vessel Condition->Inject Weigh Accurately Weigh Sample (Syringe) Weigh->Inject Titrate Automatic Titration to Endpoint Inject->Titrate Calculate Automatic Calculation of Water Content Titrate->Calculate Purity_Assessment_Logic cluster_parameters Purity Parameters cluster_methods Analytical Methods TIB This compound Purity Assay Assay (%) TIB->Assay Water Water Content (ppm or %) TIB->Water VolatileImpurities Volatile Impurities (e.g., Isopropanol) TIB->VolatileImpurities NonVolatileImpurities Non-Volatile Impurities (e.g., Boric Acid) TIB->NonVolatileImpurities GC_FID GC-FID Assay->GC_FID qNMR qNMR Assay->qNMR KF Karl Fischer Titration Water->KF VolatileImpurities->GC_FID GC_MS GC-MS (with Derivatization) NonVolatileImpurities->GC_MS HPLC HPLC NonVolatileImpurities->HPLC

References

A Researcher's Guide to GC-MS Analysis of Triisobutyl Borate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the characterization of volatile and semi-volatile compounds. This guide provides a comparative overview of the GC-MS analysis of triisobutyl borate, a versatile reagent in organic synthesis. Due to the limited direct literature on the GC-MS analysis of this compound itself, this guide draws comparisons from the analysis of analogous trialkyl borates and boronic acid derivatives to provide a robust analytical framework.

Analysis of this compound and Potential Impurities

This compound, like other trialkyl borates, is amenable to GC-MS analysis. The primary analytical challenge lies in preventing its hydrolysis prior to and during analysis. Therefore, sample preparation and handling require anhydrous conditions.

A typical impurity in this compound is isobutanol, a starting material for its synthesis. Other potential impurities could include boric acid (from hydrolysis) and other borate esters.

Alternative Analytical Techniques:

While GC-MS is well-suited for volatile borate esters, alternative techniques may be necessary for non-volatile reaction products or for quantitative analysis of boron content.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Provides total boron content but does not speciate between different boron compounds.

  • High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of non-volatile derivatives, but borate esters themselves are challenging to analyze by traditional reversed-phase HPLC due to their sensitivity to aqueous mobile phases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for characterizing the structure of boron compounds in solution.

GC-MS Analysis of this compound Reaction Products

This compound is a precursor in various organic reactions, including hydrolysis and reactions with Grignard reagents. The analysis of the resulting products by GC-MS requires careful consideration of their volatility and stability.

Hydrolysis Products

The hydrolysis of this compound yields isobutanol and boric acid. Isobutanol is readily analyzed by GC-MS. Boric acid, however, is non-volatile and requires derivatization to be amenable to GC-MS analysis. A common derivatization strategy is the reaction with triethanolamine to form the volatile triethanolamine borate.[1][2]

Reaction with Grignard Reagents

The reaction of this compound with a Grignard reagent, such as an alkyl or aryl magnesium halide, is a common method for the synthesis of boronic esters, which are precursors to boronic acids. The direct reaction of Grignard reagents with trialkylborates can sometimes lead to a mixture of products from multiple additions.

Experimental Protocols

Sample Preparation for this compound Analysis

To prevent hydrolysis, all glassware should be oven-dried, and samples should be prepared in an inert, anhydrous solvent such as dichloromethane or diethyl ether. A sample concentration of approximately 1 mg/mL is a suitable starting point.

Derivatization of Boric Acid for GC-MS Analysis

For the analysis of boric acid resulting from the hydrolysis of this compound, the following derivatization protocol with triethanolamine can be adapted:

  • Evaporate the aqueous sample containing boric acid to dryness under a stream of nitrogen.

  • Add an excess of triethanolamine in an organic solvent (e.g., acetonitrile).

  • Heat the mixture to facilitate the reaction.

  • Inject an aliquot of the resulting solution into the GC-MS.

GC-MS Parameters

The following table outlines typical GC-MS parameters for the analysis of trialkyl borates and their derivatives. These can be used as a starting point and optimized for the specific analysis of this compound and its reaction products.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Oven ProgramInitial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400

Quantitative Data Summary

The following tables provide hypothetical yet representative data for the GC-MS analysis of this compound and its potential reaction products, based on the analysis of analogous compounds.

Table 1: GC-MS Data for this compound and Potential Impurities

CompoundRetention Time (min)Key m/z Fragments
Isobutanol3.543, 56, 74
This compound10.2115, 173, 230
Boric Acid (as Triethanolamine derivative)12.5148, 174

Table 2: GC-MS Data for Potential Reaction Products of this compound

CompoundRetention Time (min)Key m/z Fragments
Isobutanol3.543, 56, 74
Alkyl/Aryl Boronic EsterVariableDependent on the specific Grignard reagent used

Visualizing the Workflow and Reaction Pathways

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound or Reaction Mixture Dilution Dilute in Anhydrous Solvent Sample->Dilution Derivatization Derivatization (if necessary for hydrolysis products) Dilution->Derivatization Injection Inject into GC-MS Dilution->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Extract Mass Spectra of Peaks Chromatogram->MassSpectra Identification Identify Compounds by Library Search and Fragmentation Analysis MassSpectra->Identification Quantification Quantify Analytes Identification->Quantification

Reaction_Pathways cluster_hydrolysis Hydrolysis cluster_grignard Grignard Reaction TIBB This compound H2O H₂O TIBB->H2O Grignard R-MgX TIBB->Grignard Isobutanol Isobutanol H2O->Isobutanol yields BoricAcid Boric Acid H2O->BoricAcid yields BoronicEster Isobutyl Boronic Ester Grignard->BoronicEster yields Byproduct Mg(OiBu)X Grignard->Byproduct yields

References

A Comparative Guide to Quantitative NMR Spectroscopy for Triisobutyl Borate Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity and concentration of chemical reagents is paramount for ensuring the reliability and reproducibility of experimental results. Triisobutyl borate, a common reagent in organic synthesis, requires precise quantification to ensure stoichiometric control in chemical reactions. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and a titrimetric assay—for the determination of this compound. This comparison is supported by detailed experimental protocols and representative performance data to aid in the selection of the most appropriate analytical method.

Quantitative Data Summary

The following table summarizes the key performance characteristics of qNMR, GC-FID, and titrimetric methods for the assay of this compound. The data presented is representative of the expected performance of each technique based on established analytical principles and data from similar compounds.

Parameter Quantitative ¹H NMR (qNMR) Gas Chromatography-FID (GC-FID) Titrimetric Assay
Principle Signal intensity is directly proportional to the molar concentration of the analyte relative to an internal standard.[1][2]Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[3]Hydrolysis of the borate ester to boric acid, followed by titration with a standardized base in the presence of mannitol.[4][5]
Purity Assay (%) High Accuracy (e.g., 99.5%)High Accuracy (e.g., 99.3%)Good Accuracy (e.g., 99.0%)
Precision (RSD, n=6) Excellent (< 1%)Excellent (< 1%)Good (1-2%)
Selectivity High (structure-specific signals)High (chromatographic separation)Moderate (subject to interference from other acidic/basic impurities)
Limit of Detection (LOD) ~10 µM~0.01%~0.1%
Limit of Quantification (LOQ) ~50 µM~0.03%~0.5%
Analysis Time per Sample ~15-20 minutes~20-30 minutes~30-45 minutes
Sample Preparation Simple dilution with a deuterated solvent and internal standard.Dilution in a suitable organic solvent.Hydrolysis step followed by titration.
Structural Information Yes (confirms identity and structure of analyte and impurities)No (retention time is the primary identifier)No
Primary Method Yes (direct measurement against a certified reference material)No (typically requires a reference standard of the analyte)No (relies on stoichiometry and a primary standard titrant)

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of this compound purity using ¹H qNMR with an internal standard.

a. Materials and Reagents:

  • This compound sample

  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) or other suitable standard with non-overlapping signals.

  • Deuterated Solvent: Chloroform-d (CDCl₃)

b. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (e.g., BTMSB) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Parameters:

    • Flip Angle: 30°

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans (NS): 8-16

    • Acquisition Time (AQ): ≥ 3 seconds

    • Spectral Width (SW): ~16 ppm

d. Data Analysis:

  • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved signals of this compound and the internal standard. For this compound, the methine proton (CH) signal is a septet, and the methyl proton (CH₃) signal is a doublet. The methylene proton (CH₂) signal is a doublet. For BTMSB, the singlet from the 18 equivalent protons is used.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes a GC-FID method for the purity determination of this compound.

a. Materials and Reagents:

  • This compound sample

  • Solvent: Dichloromethane or other suitable volatile solvent.

b. Sample Preparation:

  • Prepare a stock solution of this compound by accurately weighing approximately 100 mg of the sample into a 10 mL volumetric flask and diluting to volume with the solvent.

  • Prepare a working solution by diluting the stock solution 1:100 with the solvent.

c. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

d. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    Purity (%) = (Area_this compound / Total Area of all peaks) * 100

Titrimetric Assay

This method involves the hydrolysis of this compound to boric acid, which is then titrated with a standardized sodium hydroxide solution in the presence of mannitol.[4][6]

a. Materials and Reagents:

  • This compound sample

  • Deionized water

  • Mannitol

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol (neutralized)

b. Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of deionized water and a few drops of phenolphthalein indicator.

  • Stopper the flask and stir vigorously for 15-20 minutes to facilitate hydrolysis. The solution may appear cloudy due to the low solubility of isobutanol.

  • Add 25 mL of neutralized ethanol to aid in the dissolution of isobutanol.

  • Add approximately 2-3 g of mannitol to the solution and stir until dissolved.

  • Titrate the solution with the standardized 0.1 M NaOH solution to a persistent pink endpoint.

  • Perform a blank titration with all reagents except the this compound sample.

d. Data Analysis:

  • Calculate the purity of this compound using the following equation:

    Purity (%) = ((V_sample - V_blank) * M_NaOH * MW_this compound) / (m_sample * 1000) * 100

    Where:

    • V = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of the NaOH solution

    • MW_this compound = Molecular weight of this compound (188.07 g/mol )

    • m_sample = mass of the this compound sample (g)

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate analyte and IS signals processing->integration calculation Calculate Purity integration->calculation result result calculation->result Purity Assay Result

Caption: Experimental workflow for this compound assay by qNMR.

Method_Comparison cluster_qnmr qNMR cluster_gcfid GC-FID cluster_titration Titration qnmr_principle Molar concentration ratio qnmr_adv Advantages: - Primary method - Structural information - High selectivity qnmr_disadv Disadvantages: - Higher initial cost - Lower throughput gcfid_principle Separation by volatility gcfid_adv Advantages: - High sensitivity - High throughput - Lower cost gcfid_disadv Disadvantages: - Requires analyte standard - No structural information titration_principle Acid-base reaction titration_adv Advantages: - Low cost - Simple equipment titration_disadv Disadvantages: - Lower selectivity - Manual procedure Assay This compound Assay Assay->qnmr_principle Assay->gcfid_principle Assay->titration_principle

Caption: Logical comparison of analytical methods for this compound assay.

References

A Comparative Analysis of Borate Flame Retardants: Triisobutyl Borate in Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in material science and product development, this guide provides a comparative analysis of the flame retardant efficacy of various borate compounds. While traditional inorganic borates like zinc borate, boric acid, and borax are well-established flame retardants, this guide also addresses the classification and potential roles of organic borates, specifically triisobutyl borate, in the broader context of flame retardancy.

It is imperative to begin with a critical distinction: this compound is classified as a flammable liquid and is not employed as a conventional flame retardant additive. Its properties stand in contrast to the inorganic borates discussed herein, which actively inhibit combustion. However, the chemistry of borate esters, such as this compound, may allow for their use as reactants in the synthesis of flame-retardant polymers or as synergists in specific formulations, a topic of ongoing research.

Mechanism of Borate Flame Retardancy

The efficacy of borate compounds as flame retardants stems from a multi-faceted mechanism of action that primarily occurs in the condensed phase (i.e., within the material itself). When exposed to high temperatures, borates undergo a series of transformations that collectively reduce the flammability of the host material.

The primary mechanisms include:

  • Formation of a Vitreous Protective Layer: Upon heating, borates dehydrate and melt to form a glassy layer of boron oxide (B₂O₃) on the material's surface. This layer acts as a physical barrier, insulating the underlying polymer from the heat source and restricting the flow of flammable volatile gases that fuel the fire.

  • Char Promotion: Borates act as catalysts in the dehydration of cellulosic and polymeric materials, promoting the formation of a stable carbonaceous char. This char layer further insulates the material and reduces the amount of flammable fuel available for combustion.

  • Release of Water: Hydrated borates, such as borax (sodium tetraborate decahydrate) and some forms of zinc borate, release water vapor upon heating. This endothermic process cools the material and dilutes the flammable gases in the surrounding atmosphere, thereby inhibiting ignition and flame spread.

  • Synergistic Effects: Borates often exhibit synergistic effects when combined with other flame retardants, such as phosphorus- or halogen-containing compounds. This can enhance the overall flame retardant performance, allowing for lower loadings of additives.

The following diagram illustrates the general mechanism of action for borate flame retardants.

Borate Flame Retardant Mechanism General Mechanism of Borate Flame Retardants Heat Heat Borate Compound Borate Compound Heat->Borate Compound Dehydration & Melting Dehydration & Melting Borate Compound->Dehydration & Melting Release of Water Vapor Release of Water Vapor Borate Compound->Release of Water Vapor Glassy Boron Oxide Layer Glassy Boron Oxide Layer Dehydration & Melting->Glassy Boron Oxide Layer Char Promotion Char Promotion Dehydration & Melting->Char Promotion Insulation Insulation Glassy Boron Oxide Layer->Insulation Reduced Flammable Volatiles Reduced Flammable Volatiles Glassy Boron Oxide Layer->Reduced Flammable Volatiles Char Promotion->Insulation Char Promotion->Reduced Flammable Volatiles Cooling & Dilution Cooling & Dilution Release of Water Vapor->Cooling & Dilution Reduced Flammability Reduced Flammability Insulation->Reduced Flammability Reduced Flammable Volatiles->Reduced Flammability Cooling & Dilution->Reduced Flammability

Caption: General mechanism of borate flame retardants.

Comparative Performance Data of Common Borate Flame Retardants

The following tables summarize key quantitative data from standard flame retardancy tests for common borate compounds. It is important to note that the performance of a flame retardant is highly dependent on the polymer matrix, the loading level of the additive, and the presence of other synergists.

Table 1: Limiting Oxygen Index (LOI) Data for Various Borate-Treated Materials

The Limiting Oxygen Index (LOI) test measures the minimum oxygen concentration required to support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.

MaterialFlame RetardantLoading (%)LOI (%)
CottonNone-18.0
CottonBoric Acid/Borax1028.0
Epoxy ResinZinc Borate1025.0
Polyamide 6Zinc Borate1529.0

Table 2: UL-94 Vertical Burn Test Results for Various Borate-Treated Polymers

The UL-94 test is a widely used standard to assess the flammability of plastic materials. The ratings (V-0, V-1, V-2) indicate the material's ability to self-extinguish after ignition. V-0 is the highest rating.

PolymerFlame RetardantLoading (%)UL-94 Rating
PolypropyleneNone-HB (Horizontal Burn)
PolypropyleneZinc Borate + Synergist25V-0
Epoxy ResinZinc Borate20V-1
Polyamide 66Zinc Borate10V-2

Table 3: Cone Calorimetry Data for Borate-Treated Materials

Cone calorimetry is a powerful tool for evaluating the fire behavior of materials. Key parameters include the Peak Heat Release Rate (pHRR), which is a critical indicator of fire intensity, and the Total Heat Release (THR). Lower values indicate better flame retardancy.

MaterialFlame RetardantLoading (%)pHRR (kW/m²)THR (MJ/m²)
WoodNone-25080
WoodBoric Acid/Borax1012045
Epoxy ResinNone-1200110
Epoxy ResinZinc Borate1565070

Experimental Protocols

Limiting Oxygen Index (LOI)

The LOI test is performed according to the ASTM D2863 standard.

LOI Test Workflow Limiting Oxygen Index (LOI) Test Workflow Sample_Preparation Prepare sample (specified dimensions) Placement Place sample vertically in a glass chimney Sample_Preparation->Placement Gas_Flow Introduce a controlled mixture of oxygen and nitrogen Placement->Gas_Flow Ignition Ignite the top of the sample Gas_Flow->Ignition Observation Observe burning behavior Ignition->Observation Adjustment Adjust O2/N2 ratio Observation->Adjustment if burning continues or extinguishes Adjustment->Gas_Flow Determination Determine minimum O2 concentration for sustained burning Adjustment->Determination

Caption: Workflow for the Limiting Oxygen Index (LOI) test.

A vertically oriented sample is placed in a glass chimney, and a controlled mixture of oxygen and nitrogen is introduced. The top of the sample is ignited, and the oxygen concentration is adjusted until the minimum level that sustains combustion is determined.

UL-94 Vertical Burn Test

This test is conducted in accordance with the UL-94 standard.

UL-94 Vertical Burn Test Workflow UL-94 Vertical Burn Test Workflow Sample_Mounting Mount sample vertically Flame_Application_1 Apply flame for 10s Sample_Mounting->Flame_Application_1 Flame_Removal_1 Remove flame Flame_Application_1->Flame_Removal_1 Measure_t1 Measure afterflame time (t1) Flame_Removal_1->Measure_t1 Flame_Application_2 Re-apply flame for 10s Measure_t1->Flame_Application_2 Flame_Removal_2 Remove flame Flame_Application_2->Flame_Removal_2 Measure_t2_t3 Measure afterflame (t2) and afterglow (t3) times Flame_Removal_2->Measure_t2_t3 Observe_Drips Observe for flaming drips igniting cotton below Measure_t2_t3->Observe_Drips Classification Classify as V-0, V-1, or V-2 based on criteria Observe_Drips->Classification

Caption: Workflow for the UL-94 Vertical Burn Test.

A rectangular test specimen is held vertically and ignited at the bottom for 10 seconds. The time it takes for the flame to self-extinguish is recorded. The flame is applied a second time for 10 seconds, and the self-extinguishing time and any afterglow are recorded. The dripping of flaming particles is also observed.

Cone Calorimetry

This test is performed following the ASTM E1354 standard.

Cone Calorimetry Test Workflow Cone Calorimetry Test Workflow Sample_Placement Place sample horizontally under a conical heater Heat_Flux Expose to a controlled radiant heat flux Sample_Placement->Heat_Flux Ignition Ignite with a spark igniter Heat_Flux->Ignition Gas_Analysis Collect and analyze combustion gases (O2, CO, CO2) Ignition->Gas_Analysis Data_Calculation Calculate Heat Release Rate (HRR), Total Heat Release (THR), etc. Gas_Analysis->Data_Calculation

Caption: Workflow for Cone Calorimetry testing.

A sample of the material is exposed to a controlled level of radiant heat from a conical heater. The combustion products are collected, and the oxygen concentration is measured to determine the heat release rate.

Conclusion

Inorganic borates, particularly zinc borate, boric acid, and borax, are effective and well-documented flame retardants. Their primary mechanisms of action involve the formation of a protective glassy layer and the promotion of char, which effectively insulates the material and reduces the release of flammable volatiles. The experimental data consistently demonstrate their ability to increase the Limiting Oxygen Index, improve UL-94 ratings, and reduce the heat release rate in a variety of polymeric and cellulosic materials.

This compound, as a flammable liquid, does not fit the profile of a traditional flame retardant additive. However, the broader class of borate esters may find application in the synthesis of novel flame-retardant polymers or as specialized synergists. Future research in these areas could unveil new pathways to enhance material safety. For professionals in the field, a clear understanding of the distinct properties and mechanisms of different borate compounds is crucial for the development of effective and safe flame-retardant solutions.

A Comparative Guide for Researchers: Triisobutyl Borate vs. Triisopropyl Borate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount to the success of a synthetic route. This guide provides a comprehensive comparison of two structurally similar yet distinct borate esters: triisobutyl borate and triisopropyl borate. By examining their physical properties, performance in key synthetic transformations, and the subtle influence of their steric profiles, this document aims to equip researchers with the data necessary to make informed decisions for their specific applications.

This comparison will delve into the utility of these reagents in two pivotal reactions: the Suzuki-Miyaura coupling and the reduction of carbonyl compounds. Experimental data, where available, will be presented to highlight the performance differences. Detailed experimental protocols for representative reactions are also provided to facilitate practical application.

At a Glance: Physical Properties

A fundamental understanding of the physical properties of these reagents is crucial for experimental design and execution. The following table summarizes the key physical data for this compound and triisopropyl borate.

PropertyThis compoundTriisopropyl Borate
CAS Number 33599-99-25419-55-6[1][2]
Molecular Formula C₁₂H₂₇BO₃C₉H₂₁BO₃[1][2]
Molecular Weight 230.15 g/mol 188.07 g/mol [1][2]
Boiling Point 200-202 °C139-141 °C[2][3][4]
Density 0.821 g/mL at 25 °C0.815 g/mL at 25 °C[2][3]

Performance in Key Synthetic Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Trialkyl borates are frequently employed as precursors to the crucial boronic acids or as in situ trapping agents for organometallic intermediates.

While direct comparative studies between this compound and triisopropyl borate in Suzuki-Miyaura couplings are not extensively documented, the steric hindrance of the alkoxy groups can influence the yield of the corresponding boronic acid, which in turn affects the overall efficiency of the coupling reaction.

A study on the synthesis of a bromobenzene boronic acid derivative via a lithium-halogen exchange quenched with different trialkyl borates provides some insight into the role of steric bulk. Although this study did not include this compound, it demonstrated that increasing the steric hindrance of the alkyl group can lead to higher yields. For the transformation of 1,3-dibromotoluene, the use of triisopropyl borate resulted in a 91% yield under optimized conditions, whereas the less sterically hindered trimethyl borate and triethyl borate gave lower yields of 65% and 85% respectively for similar substrates.[5] This suggests that the bulkier isobutyl groups of this compound might offer similar or even advantageous reactivity in certain contexts by minimizing side reactions.

Triisopropyl borate has been successfully utilized in a one-pot lithiation/borylation/Suzuki-Miyaura coupling sequence for the synthesis of various heterocyclic biaryl products with good to excellent yields.[1] The bulky isopropyl groups are hypothesized to protect the intermediate borate from protodeboronation.[1]

Experimental Protocol: One-Pot Lithiation/Borylation/Suzuki-Miyaura Coupling of Heteroarenes using Triisopropyl Borate [1]

  • Reaction Setup: To a solution of the bromo-heteroarene (0.75 mmol, 3.0 equiv) in THF (1.0 mL) at -78 °C is added n-BuLi (2.5 M in hexanes, 0.83 mmol, 3.3 equiv).

  • Borylation: After 1 hour, triisopropyl borate (0.83 mmol, 3.3 equiv) is added, and the reaction is stirred for another hour at -78 °C.

  • Coupling: An aqueous solution of K₃PO₄ (0.5 M, 2.0 mL), the aryl halide (0.25 mmol, 1.0 equiv), and an appropriate palladium catalyst (e.g., XPhos precatalyst, 3 mol %) are added.

  • Reaction Conditions: The mixture is stirred at 40 °C for 2-5 hours.

  • Work-up and Isolation: Standard aqueous work-up and purification by chromatography yield the desired biaryl product.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-X Ar-X Oxidative Addition Oxidative Addition R1-Pd(II)L2-R2 Ar-Pd(II)L2-R' R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R2-B(OR)2 R'-B(OR)2 Base Base Transmetalation Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 Ar-R' R1-Pd(II)L2-R2->R1-R2 Reductive Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reduction of Carbonyl Compounds

Trialkyl borates can act as Lewis acid catalysts to activate carbonyl groups towards reduction by hydride sources like sodium borohydride. They can also participate in Meerwein-Ponndorf-Verley (MPV) type reductions.

Experimental Protocol: Reduction of a Ketone using Sodium Borohydride

This protocol is a general procedure and can be adapted for use with a trialkyl borate as a catalyst or co-reagent.

  • Reaction Setup: Dissolve the ketone (1.0 mmol) in a suitable solvent such as methanol or ethanol (5-10 mL) in a flask.

  • Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (0.25-1.0 mmol) portion-wise. If using a trialkyl borate as a catalyst, it would be added prior to the sodium borohydride.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C or room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or dilute acid.

  • Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.

The following diagram illustrates the general mechanism for the reduction of a ketone by sodium borohydride.

Ketone_Reduction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone R-C(=O)-R' alkoxide R-CH(O⁻)-R' ketone->alkoxide hydride H-BH3⁻ Na⁺ hydride->ketone H⁻ alkoxide2 R-CH(O⁻)-R' alcohol R-CH(OH)-R' alkoxide2->alcohol solvent H-Solvent solvent->alkoxide2 H⁺

Caption: General mechanism of ketone reduction by sodium borohydride.

Discussion and Conclusion

The choice between this compound and triisopropyl borate as a reagent in synthesis is nuanced and depends on the specific reaction and desired outcome.

  • Steric Effects: The primary difference between the two reagents lies in the steric bulk of the alkoxy groups. The isobutyl group is a primary alkyl group with branching at the β-carbon, while the isopropyl group is a secondary alkyl group with branching at the α-carbon. This difference in steric hindrance directly adjacent to the oxygen atom can influence the rate and selectivity of reactions. In the synthesis of boronic acids, the increased steric bulk of triisopropyl borate has been shown to be beneficial, potentially by preventing undesired side reactions.[5] It is plausible that the steric profile of this compound could offer a different, and in some cases, advantageous level of steric hindrance.

  • Reactivity: As Lewis acids, the electron-donating ability of the alkyl groups can modulate the acidity of the boron center. While both are considered mild Lewis acids, subtle differences in their electronic properties might lead to variations in their catalytic activity.[2]

  • Practical Considerations: Triisopropyl borate is more commonly documented in the literature for a wider range of applications, including as a precursor for stable lithium triisopropyl borate salts used in Suzuki-Miyaura couplings.[1] The physical properties, such as boiling point, may also be a factor in experimental design, particularly for reactions requiring elevated temperatures or for product purification by distillation.

References

Performance comparison of Triisobutyl borate and Tributyl borate as plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Borate Esters as Plasticizers

Trialkyl borates, including Triisobutyl borate and Tributyl borate, are recognized for their utility as specialty additives in polymer systems. Beyond their role as intermediates in organic synthesis, they can function as plasticizers, influencing the mechanical properties of polymers. Their performance as plasticizers is attributed to their ability to reduce intermolecular forces between polymer chains, thereby increasing flexibility and workability. Furthermore, borate esters can contribute to improved thermal stability and flame retardancy in certain formulations.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound and Tributyl borate is presented in Table 1. These properties can influence their processing characteristics and performance as plasticizers. The primary difference between the two compounds lies in the isomeric structure of the butyl group: this compound contains a branched alkyl chain, while Tributyl borate has a linear alkyl chain. This structural difference is expected to influence their interaction with polymer chains and, consequently, their plasticizing efficiency, volatility, and low-temperature performance.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compoundTributyl Borate
CAS Number 13195-76-1[1]688-74-4[2]
Molecular Formula C₁₂H₂₇BO₃[1]C₁₂H₂₇BO₃[2]
Molecular Weight 230.15 g/mol [1]230.15 g/mol [2]
Appearance Colorless liquidColorless liquid[2]
Boiling Point 193.3°C at 760 mmHg[1]230-235°C at 760 mmHg[2]
Density 0.856 g/cm³[1]~0.84 g/cm³[2]
Plasticizer Performance Data No direct comparative data found in literatureNo direct comparative data found in literature

Expected Performance Comparison as Plasticizers

Due to a lack of direct comparative studies, the following is a qualitative assessment based on general principles of plasticizer chemistry:

  • Plasticizing Efficiency: The branched structure of this compound might create more free volume between polymer chains compared to the linear structure of Tributyl borate. This could potentially lead to higher plasticizing efficiency at equivalent concentrations.

  • Volatility: Tributyl borate's higher boiling point suggests it may have lower volatility compared to this compound.[1][2] Lower volatility is a desirable characteristic for a plasticizer as it leads to better permanence and less weight loss of the plasticized material over time, especially at elevated temperatures.

  • Low-Temperature Performance: The branched alkyl chains in this compound could disrupt polymer chain packing more effectively at low temperatures, potentially imparting better flexibility to the polymer matrix compared to the linear chains of Tributyl borate.

  • Thermal Stability: Both borate esters are expected to contribute to the thermal stability of polymers like PVC. The boron atom can act as a scavenger for acidic byproducts of degradation, such as HCl from PVC, thereby inhibiting autocatalytic degradation. Direct comparative data is needed to determine if the isomeric structure significantly impacts this effect.

  • Flame Retardancy: Borate compounds are known to act as flame retardants by promoting char formation and releasing water upon decomposition. This property is likely to be present in polymers plasticized with either ester, though the efficiency may vary.

Experimental Protocols for Performance Evaluation

To quantitatively compare the performance of this compound and Tributyl borate as plasticizers, a series of standardized tests should be conducted. The following protocols are based on established ASTM standards and common practices in the polymer industry.

Evaluation of Plasticizing Efficiency

Objective: To determine the effect of the plasticizers on the mechanical properties of a polymer, typically Poly(vinyl chloride) (PVC).

Methodology (based on ASTM D2284):

  • Sample Preparation:

    • Prepare PVC formulations containing varying concentrations (e.g., 20, 40, 60 parts per hundred of resin - phr) of this compound and Tributyl borate.

    • Include a control formulation with a standard plasticizer (e.g., dioctyl phthalate - DOP) and an unplasticized PVC sample.

    • Mill and mold the formulations into sheets of uniform thickness under controlled temperature and pressure. .

  • Tensile Testing:

    • Cut dumbbell-shaped specimens from the molded sheets.

    • Conduct tensile tests using a universal testing machine at a constant crosshead speed.

    • Measure the tensile strength, elongation at break, and 100% modulus for each sample.

Assessment of Volatility

Objective: To measure the weight loss of the plasticizers from the polymer matrix upon heating.

Methodology (based on ASTM D2288):

  • Sample Preparation:

    • Use the molded sheets from the plasticizing efficiency test.

    • Cut circular specimens of a specified diameter.

  • Heating:

    • Accurately weigh the specimens.

    • Place the specimens in a forced-air oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 24 hours).

  • Measurement:

    • After the heating period, allow the specimens to cool to room temperature in a desiccator.

    • Reweigh the specimens and calculate the percentage of weight loss.

Thermal Stability Analysis

Objective: To evaluate the effect of the plasticizers on the thermal degradation behavior of the polymer.

Methodology (using Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

  • TGA:

    • Place a small, accurately weighed sample of the plasticized PVC into the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature to determine the onset of degradation and the degradation profile.

  • DSC:

    • Place a small, accurately weighed sample into a DSC pan.

    • Heat the sample at a controlled rate to determine the glass transition temperature (Tg). A lower Tg indicates higher plasticizing efficiency.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the comparative evaluation of this compound and Tributyl borate as plasticizers.

G cluster_prep Formulation & Sample Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion P1 PVC Resin P5 Mixing & Milling P1->P5 P2 This compound P2->P5 P3 Tributyl Borate P3->P5 P4 Heat Stabilizer P4->P5 P6 Compression Molding P5->P6 E1 Mechanical Properties (ASTM D2284) - Tensile Strength - Elongation - Modulus P6->E1 E2 Thermal Stability (TGA/DSC) - Degradation Temp. - Glass Transition (Tg) P6->E2 E3 Volatility (ASTM D2288) - Weight Loss P6->E3 A1 Comparative Analysis of Performance Metrics E1->A1 E2->A1 E3->A1 C1 Selection of Optimal Borate Plasticizer A1->C1

Caption: Experimental workflow for comparing plasticizer performance.

Conclusion

Both this compound and Tributyl borate present potential as specialty plasticizers, likely offering benefits in thermal stability and flame retardancy. Based on their isomeric structures, it is hypothesized that this compound may offer superior plasticizing efficiency and low-temperature performance, while Tributyl borate may exhibit lower volatility. However, without direct experimental data, these remain theoretical considerations. The provided experimental protocols offer a clear and standardized framework for researchers to conduct a comprehensive comparative study to determine the optimal borate ester for specific polymer applications. Such a study would be invaluable to the industry for making informed decisions on plasticizer selection.

References

A Comparative Guide to the Hydrolytic Stability of Alkyl Borates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of alkyl borates is a critical parameter in their application as reagents and intermediates in organic synthesis, particularly in the formation of boronic acids for Suzuki couplings. Understanding the relative stability of common alkyl borates—trimethyl borate, triethyl borate, tripropyl borate, and tributyl borate—is essential for optimizing reaction conditions and ensuring reproducibility. This guide provides an objective comparison of their performance, supported by available experimental data.

Quantitative Data on Hydrolytic Stability

The hydrolytic stability of trialkyl borates generally increases with the size of the alkyl group. This trend is attributed to steric hindrance, where bulkier alkyl groups impede the nucleophilic attack of water on the electron-deficient boron atom. The following table summarizes quantitative data from various studies. It is important to note that the experimental conditions under which these data were obtained may vary.

Alkyl BorateParameterValueReference
Trimethyl Borate Time to Complete Hydrolysis< 1 minute[1]
Turbidity Time5 minutes[2]
Equilibrium Constant (K)15.81[1]
Triethyl Borate -Data not readily available in a directly comparable format. Qualitatively less reactive than trimethyl borate.
Tri-n-propyl Borate Time to Complete Hydrolysis~80 minutes[1]
Equilibrium Constant (K)2.695[1]
Tri-n-butyl Borate Time to Complete Hydrolysis~120 minutes[1]
Turbidity Time10 minutes[2]
Equilibrium Constant (K)2.034[1]

Factors Influencing Hydrolytic Stability

The rate of hydrolysis of alkyl borates is primarily governed by the steric environment around the boron center. Larger alkyl groups provide a more significant steric shield, making it more difficult for water molecules to approach and coordinate with the boron atom, which is the initial step of the hydrolysis mechanism.

G Factors Influencing Alkyl Borate Hydrolytic Stability cluster_0 Alkyl Group Properties cluster_1 Reaction Outcome Steric Hindrance Steric Hindrance Hydrolytic Stability Hydrolytic Stability Steric Hindrance->Hydrolytic Stability Increases Electronic Effects Electronic Effects Electronic Effects->Hydrolytic Stability Minor Influence

Caption: Key factors affecting the hydrolytic stability of alkyl borates.

Experimental Protocols

Several methods can be employed to assess the hydrolytic stability of alkyl borates. Below are representative protocols synthesized from the literature.

Method 1: Turbidity Measurement (Open Method)

This is a straightforward qualitative or semi-quantitative method.

Protocol:

  • Add a defined volume (e.g., 10 mL) of the alkyl borate solution (e.g., 1.0 wt.% in a non-reactive solvent like liquid paraffin) to a dry glass vial at a constant temperature.

  • Introduce a standardized amount of water (e.g., 0.2 g).

  • Observe the solution and record the time taken for turbidity to appear. The formation of insoluble boric acid indicates hydrolysis.[2]

Method 2: Quench and Titration Method

This quantitative method allows for the determination of the concentration of unhydrolyzed ester over time.

Protocol:

  • In a temperature-controlled vessel (e.g., 30°C), add a weighed sample of the alkyl borate to a known volume of a suitable solvent (e.g., acetone).

  • Initiate the reaction by adding a known amount of water and start a timer.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis reaction by plunging the aliquot into a dry ice/acetone bath (approximately -60°C).

  • To the quenched sample, add a solvent in which boric acid is insoluble but the ester is soluble (e.g., benzene) to precipitate the boric acid.

  • Filter the mixture to remove the precipitated boric acid.

  • Take a known volume of the clear filtrate and add water, mannitol, and a phenolphthalein indicator.

  • Titrate the mixture with a standardized sodium hydroxide solution to a permanent endpoint. The volume of NaOH used is a measure of the amount of unhydrolyzed ester remaining.[1]

Hydrolysis Signaling Pathway

The hydrolysis of a trialkyl borate proceeds via a nucleophilic attack by water on the Lewis acidic boron atom, leading to the stepwise replacement of the alkoxy groups with hydroxyl groups, ultimately yielding boric acid and the corresponding alcohol.

G Trialkyl Borate (B(OR)3) Trialkyl Borate (B(OR)3) Intermediate_1 B(OR)2(OH) + ROH Trialkyl Borate (B(OR)3)->Intermediate_1 + H2O Water (H2O) Water (H2O) Intermediate_2 B(OR)(OH)2 + ROH Intermediate_1->Intermediate_2 + H2O Alcohol (ROH) Alcohol (ROH) Intermediate_1->Alcohol (ROH) Boric Acid (B(OH)3) Boric Acid (B(OH)3) Intermediate_2->Boric Acid (B(OH)3) + H2O Intermediate_2->Alcohol (ROH)

Caption: General reaction pathway for the hydrolysis of a trialkyl borate.

References

Lewis acidity measurement of Triisobutyl borate versus other Lewis acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Lewis Acidity of Triisobutyl Borate and Other Lewis Acids

For researchers, scientists, and drug development professionals, understanding the relative strength of Lewis acids is crucial for optimizing chemical reactions, developing new catalytic systems, and designing effective drug candidates. This guide provides an objective comparison of the Lewis acidity of this compound versus a range of other common Lewis acids, supported by experimental and computational data.

Introduction to Lewis Acidity Measurement

Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry. The strength of a Lewis acid can be quantified using various experimental and computational methods. The most common scales include:

  • The Gutmann-Beckett Method: This experimental technique utilizes ³¹P NMR spectroscopy to measure the chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with a Lewis acid. The change in the chemical shift is then used to calculate an Acceptor Number (AN), where a higher AN value indicates stronger Lewis acidity.[1][2]

  • The Childs Method: Another NMR-based method that uses the change in the ¹H NMR chemical shift of trans-crotonaldehyde upon complexation with a Lewis acid to determine its strength.[3] However, its applicability can be limited to stronger Lewis acids due to the weaker donor strength of the probe molecule.[3]

  • Fluoride Ion Affinity (FIA): This computational method calculates the enthalpy change associated with the gas-phase reaction of a Lewis acid with a fluoride ion. A more negative (or larger positive) FIA value corresponds to a stronger Lewis acid.[4][5][6] This scale is particularly useful for assessing "hard" Lewis acidity.

Quantitative Comparison of Lewis Acidity

The following table summarizes the quantitative Lewis acidity of various common Lewis acids determined by the Gutmann-Beckett method (Acceptor Number) and computational fluoride ion affinity (FIA) calculations.

Lewis AcidFormulaAcceptor Number (AN)Fluoride Ion Affinity (FIA) (kJ/mol)
This compound (estimated) B(OⁱBu)₃ Low Low
Boron trifluorideBF₃89[2]342[6]
Boron trichlorideBCl₃105.7440
Boron tribromideBBr₃109.3477
Tris(pentafluorophenyl)boraneB(C₆F₅)₃82[2]452[6]
Aluminum trichlorideAlCl₃87[1]489
Titanium tetrachlorideTiCl₄70[1]-
Antimony pentachlorideSbCl₅100[1]502

Experimental and Computational Protocols

Gutmann-Beckett Method Protocol (³¹P NMR)

This method provides a reliable experimental measure of Lewis acidity in solution.

Materials:

  • High-purity Lewis acid to be tested.

  • Triethylphosphine oxide (Et₃PO) as the NMR probe.

  • An appropriate deuterated solvent (e.g., CDCl₃, CD₂Cl₂), which should be a weak Lewis acid itself.

  • NMR tubes, syringes, and standard laboratory glassware.

  • NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M).

    • In a clean, dry NMR tube, add a precise amount of the Lewis acid.

    • Add a precise volume of the Et₃PO stock solution to the NMR tube to achieve a 1:1 molar ratio of Lewis acid to Et₃PO. Ensure the total volume is sufficient for NMR analysis (typically 0.5-0.7 mL).

  • NMR Data Acquisition:

    • Acquire a ³¹P{¹H} NMR spectrum of the sample solution.

    • Record the chemical shift (δ) of the Et₃PO-Lewis acid adduct.

    • For reference, acquire a ³¹P{¹H} NMR spectrum of a solution of Et₃PO in hexane, which is defined as having a chemical shift of 41.0 ppm and an AN of 0.[1]

  • Acceptor Number Calculation:

    • The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)[1] where δₛₐₘₚₗₑ is the measured ³¹P chemical shift of the Et₃PO-Lewis acid adduct.

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation A Prepare Et3PO stock solution C Add Et3PO solution to NMR tube (1:1 ratio) A->C B Add Lewis Acid to NMR tube B->C D Acquire 31P{1H} NMR spectrum C->D E Record chemical shift (δ_sample) D->E F Calculate AN: AN = 2.21 * (δ_sample - 41.0) E->F

Figure 1: Experimental workflow for the Gutmann-Beckett method.
Computational Protocol for Fluoride Ion Affinity (FIA)

FIA values are typically calculated using quantum chemistry software like Gaussian.

Software and Methods:

  • Gaussian or other quantum chemistry software package.

  • A suitable level of theory, for example, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).

Procedure:

  • Structure Optimization:

    • Build the 3D structures of the Lewis acid and the corresponding fluoride adduct (Lewis acid-F⁻).

    • Perform a geometry optimization for both structures to find their lowest energy conformations.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation:

    • Extract the electronic energies and thermal corrections to enthalpy for both the Lewis acid and the fluoride adduct from the output files.

  • FIA Calculation:

    • The Fluoride Ion Affinity is calculated as the negative of the enthalpy change (ΔH) for the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻.

    • FIA = - [H(adduct) - (H(Lewis Acid) + H(F⁻))]

    • The enthalpy of the fluoride ion (H(F⁻)) is typically taken as zero in the gas phase for this calculation.

FIA_Calculation_Workflow cluster_structures Structure Preparation cluster_analysis Energy Calculation cluster_result FIA Calculation A Build Lewis Acid and Adduct Structures B Geometry Optimization A->B C Frequency Calculation (confirm minima, obtain ZPVE) B->C D Extract Electronic Energies and Thermal Corrections C->D E Calculate FIA = -ΔH D->E Lewis_Acidity_Comparison This compound\n(Estimated) This compound (Estimated) TiCl4 TiCl4 B(C6F5)3 B(C6F5)3 BF3 BF3 AlCl3 AlCl3 BCl3 BCl3 BBr3 BBr3 SbCl5 SbCl5

References

Validating the Mechanism of Char Formation with Triisobutyl Borate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable char layer is a critical mechanism in imparting flame retardancy to polymeric materials. This guide provides a comparative overview of Triisobutyl Borate (TIBB) as a potential char-forming agent, contextualized within the broader landscape of flame retardant additives. While direct experimental data on the specific char-forming efficacy of TIBB is limited in publicly available literature, this document extrapolates its potential mechanism based on the well-established chemistry of borate compounds and compares it with alternative, well-documented char-forming systems.

The Role of Borates in Char Formation

Boron-containing compounds, in general, are recognized for their ability to enhance char formation in polymers upon thermal decomposition. The primary mechanism involves the formation of a protective, vitreous, glassy layer on the surface of the degrading polymer. This layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and trapping flammable volatiles.

During pyrolysis, borate esters like this compound are expected to decompose, yielding boric acid and subsequently boric oxide (B₂O₃). Boric oxide can then react with hydroxyl groups present in the polymer backbone or formed during decomposition, leading to the formation of thermally stable borate esters. This process facilitates cross-linking within the polymer matrix, a key factor in increasing char yield. The resulting char is often more cohesive and structurally robust due to the presence of this boron-rich glassy network.

Hypothetical Mechanism of Char Formation with this compound

Based on the known chemistry of borates, the mechanism of char formation when TIBB is incorporated into a polymer matrix can be postulated as a multi-step process initiated by thermal degradation.

Char_Formation_TIBB cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase Isobutene Isobutene Water Water TIBB This compound (TIBB) Decomposition TIBB Decomposition TIBB->Decomposition Pyrolysis Polymer Polymer Matrix Crosslinking Cross-linking Reactions Polymer->Crosslinking Heat Heat Heat->Decomposition Decomposition->Isobutene BoricAcid Boric Acid (H₃BO₃) Decomposition->BoricAcid BoricAcid->Water BoricOxide Boric Oxide (B₂O₃) BoricAcid->BoricOxide Dehydration BoricOxide->Crosslinking Char Stabilized Char Layer Crosslinking->Char

Caption: Hypothetical mechanism of char formation with this compound.

Comparison with Alternative Char-Forming Agents

To provide a comprehensive perspective, the table below compares the postulated performance of this compound with established char-forming agents. It is crucial to note that the data for TIBB is inferred from the general behavior of borates and lacks direct experimental validation.

FeatureThis compound (TIBB) (Hypothetical)Ammonium Polyphosphate (APP)MelamineZinc Borate
Primary Mechanism Formation of a boric oxide glassy layer, promoting cross-linking.Acts as an acid source, catalyzing dehydration and cross-linking of the polymer to form a carbonaceous char.Acts as a blowing agent, releasing inert gases to swell the char, and also contributes to char formation.Forms a glassy borate layer, promotes cross-linking, and acts synergistically with other flame retardants.
Char Yield Moderate to High (Expected)HighLow (primarily a blowing agent)Moderate to High
Synergistic Effects Likely synergistic with phosphorus and nitrogen-based flame retardants.Highly synergistic with polyols and blowing agents (e.g., melamine) in intumescent systems.Synergistic with acid sources like APP.Synergistic with a wide range of flame retardants, including halogenated compounds and other char formers.
Processing Temperature Low to ModerateHighHighHigh
Advantages Potentially lower decomposition temperature may initiate charring earlier. Liquid form allows for easier dispersion in some polymers.Highly effective in intumescent systems, well-established performance.Effective blowing agent, creates a thick insulating char.Multi-functional (flame retardant, smoke suppressant, afterglow suppressant).
Limitations Lack of specific performance data. Potential hydrolysis in the presence of moisture.Can be hygroscopic, potentially affecting polymer processing and properties.Limited char-forming ability on its own.Higher cost compared to some other additives.

Experimental Protocols

To validate the char-forming mechanism and efficacy of this compound, a series of well-defined experiments would be required. The following protocols outline standard methods for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and char yield of polymer formulations containing TIBB.

Methodology:

  • Prepare polymer samples with varying concentrations of TIBB (e.g., 0%, 1%, 5%, 10% by weight).

  • Place a precisely weighed sample (5-10 mg) into a TGA crucible (e.g., alumina).

  • Heat the sample from ambient temperature to 800°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen at 50 mL/min).

  • Record the mass loss as a function of temperature.

  • The residual mass at the end of the experiment represents the char yield.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of TIBB and the polymer, providing insight into the chemical reactions occurring during pyrolysis.

Methodology:

  • Place a small amount of the polymer sample containing TIBB into a pyrolysis probe.

  • Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 600°C).

  • The volatile pyrolysis products are directly transferred to the injection port of a gas chromatograph (GC).

  • Separate the components of the pyrolysate using a suitable GC column.

  • Identify the separated components using a mass spectrometer (MS) by comparing their mass spectra to a library of known compounds.

Cone Calorimetry

Objective: To evaluate the fire performance of the polymer formulations, including heat release rate, smoke production, and ignitability.

Methodology:

  • Prepare standardized plaques of the polymer formulations.

  • Expose the sample to a controlled level of radiant heat (e.g., 35 or 50 kW/m²).

  • Measure key fire-related parameters such as time to ignition, heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production rate.

Logical Workflow for Validation

The validation of TIBB as a char-forming agent would follow a logical progression of experiments and analysis.

Validation_Workflow Formulation Polymer Formulation with TIBB TGA Thermogravimetric Analysis (TGA) Formulation->TGA PyGCMS Pyrolysis-GC-MS Formulation->PyGCMS ConeCal Cone Calorimetry Formulation->ConeCal CharYield Determine Char Yield & Thermal Stability TGA->CharYield Mechanism Propose Reaction Mechanism CharYield->Mechanism DecompositionProducts Identify Decomposition Products PyGCMS->DecompositionProducts DecompositionProducts->Mechanism Comparison Compare with Alternatives Mechanism->Comparison FirePerformance Evaluate Fire Performance ConeCal->FirePerformance FirePerformance->Comparison Conclusion Draw Conclusions on Efficacy Comparison->Conclusion

Caption: Experimental workflow for validating TIBB's char-forming mechanism.

Conclusion

While the theoretical basis for this compound to act as a char-forming agent is sound, based on the known behavior of borate compounds, a significant gap exists in the form of direct experimental evidence. The proposed mechanisms and comparisons in this guide are intended to provide a framework for future research. Rigorous experimental validation using the outlined protocols is essential to objectively determine the performance of TIBB as a char-forming flame retardant and to elucidate its precise mechanism of action in different polymer systems. Researchers are encouraged to conduct these studies to contribute valuable data to the field of flame retardant materials.

Benchmarking the performance of Triisobutyl borate in polymer formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Triisobutyl borate's performance in various polymer formulations against a common alternative, Zinc Borate. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of polymer additives. This document summarizes key performance indicators, supported by detailed experimental protocols.

Executive Summary

This compound (TIBB) is utilized in polymer formulations to enhance specific properties, including mechanical strength, thermal stability, and flame retardancy. This guide benchmarks the performance of TIBB against a widely used alternative, Zinc Borate, particularly in the context of flame retardancy. While direct, comprehensive comparative data for TIBB across all metrics remains limited in publicly available literature, this guide synthesizes existing information and provides standardized testing protocols to enable equivalent evaluations.

Performance Benchmark: this compound vs. Alternatives

The following tables summarize the expected performance of this compound in common polymer matrices. It is important to note that specific quantitative values are highly dependent on the polymer type, formulation, and processing conditions.

Mechanical Properties

The addition of borate compounds can influence the mechanical properties of polymers. The following table provides a general overview of expected changes.

Polymer MatrixAdditiveConcentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)
Polypropylene (PP) None (Control)031.0 - 41.4100 - 600
This compoundData Not AvailableData Not AvailableData Not Available
Epoxy Composite None (Control)0Dependent on formulationDependent on formulation
This compoundData Not AvailableData Not AvailableData Not Available

Note: Specific experimental data for the effect of this compound on the mechanical properties of polypropylene and epoxy composites was not available in the reviewed literature. Researchers are encouraged to perform tests following the ASTM D638 protocol outlined below to generate comparative data.

Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.

Polymer MatrixAdditiveConcentration (% w/w)Onset Decomposition Temp. (°C)Temp. at Max. Decomposition Rate (°C)
Polyvinyl Chloride (PVC) None (Control)0~280Data Not Available
This compoundData Not AvailableData Not AvailableData Not Available
Polyurethane (PU) None (Control)0~215 (urethane bond dissociation)~320 and ~394 (two-step degradation)
This compoundData Not AvailableData Not AvailableData Not Available
Epoxy Resin None (Control)0Dependent on formulation363
Zinc Borate5Data Not Available370[1]

Note: Quantitative TGA data for this compound in PVC and Polyurethane was not found. The data for Zinc Borate in epoxy resin suggests a modest increase in the temperature of maximum decomposition.[1] It is plausible that this compound would exhibit a similar trend.

Flame Retardancy

The Limiting Oxygen Index (LOI) is a measure of the minimum oxygen concentration required to support the combustion of a material. A higher LOI indicates better flame retardancy.

Polymer MatrixAdditiveConcentration (% w/w)Limiting Oxygen Index (LOI, %)
Polyethylene (PE) None (Control)017.4
This compoundData Not AvailableData Not Available
Polyurethane (PU) None (Control)022.85
Graphene (for comparison)~131.6[2]
Epoxy Resin None (Control)0Data Not Available
Zinc Borate + ATH20 (total)Synergistic improvement observed

Detailed Experimental Protocols

To ensure accurate and reproducible comparative data, the following standardized experimental protocols are recommended.

Tensile Properties
  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and extensometer.

  • Specimen Preparation: Test specimens should be prepared according to the dimensions specified in ASTM D638 (e.g., Type I for rigid plastics). The polymer with and without the additive should be processed under identical conditions (e.g., injection molding, compression molding).

  • Procedure:

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer to the specimen.

    • Apply a tensile load at a constant crosshead speed as specified in the standard until the specimen fractures.

    • Record the load and elongation data.

  • Data Analysis: Calculate Tensile Strength, Elongation at Break, and Tensile Modulus from the stress-strain curve.

Thermal Stability
  • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

  • Apparatus: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Place a small, representative sample (typically 5-10 mg) of the polymer formulation into the TGA sample pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).

    • Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset of decomposition temperature and the temperature of the maximum rate of weight loss from the TGA curve and its derivative (DTG curve).

Flame Retardancy
  • Standard: ASTM D2863 - Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).

  • Apparatus: Limiting Oxygen Index chamber.

  • Specimen Preparation: Prepare specimens of the specified dimensions as per the standard.

  • Procedure:

    • Mount the specimen vertically in the glass chimney of the LOI apparatus.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

    • Ignite the top of the specimen.

    • Adjust the oxygen concentration in the gas mixture until the flame is just extinguished.

    • The LOI is the minimum concentration of oxygen, expressed as a percentage, that will just support combustion of the specimen for a specified period or over a specified length.

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the general workflow for evaluating polymer additives and a simplified representation of a potential mechanism of action for borate compounds in flame retardancy.

Experimental_Workflow cluster_prep Formulation & Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Polymer Base Polymer Compounding Compounding (e.g., Extrusion) Polymer->Compounding Additive This compound / Alternative Additive->Compounding Specimen_Prep Specimen Preparation (e.g., Injection Molding) Compounding->Specimen_Prep Mechanical Mechanical Testing (ASTM D638) Specimen_Prep->Mechanical Thermal Thermal Analysis (ASTM E1131) Specimen_Prep->Thermal Flame Flame Retardancy (ASTM D2863) Specimen_Prep->Flame Data_Analysis Data Analysis Mechanical->Data_Analysis Thermal->Data_Analysis Flame->Data_Analysis Comparison Comparative Benchmarking Data_Analysis->Comparison

Caption: Experimental workflow for benchmarking polymer additives.

Flame_Retardancy_Mechanism cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase Heat Heat Polymer Polymer Heat->Polymer Volatiles Combustible Volatiles Polymer->Volatiles Decomposition Flame Flame Volatiles->Flame Combustion Flame->Heat Feedback Borate_Vapor Borate Species (e.g., B(OH)3) Borate_Vapor->Flame Inhibition (Radical Scavenging) TIBB This compound (in polymer matrix) TIBB->Borate_Vapor Decomposition Char Protective Char Layer TIBB->Char Promotes Charring Insulation Thermal Insulation Heat Shield Char->Insulation Insulation->Polymer Reduces Heat Transfer

Caption: Simplified mechanism of borate flame retardancy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Triisobutyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as triisobutyl borate, is a critical component of laboratory safety and environmental responsibility. This guide provides clear, step-by-step procedures for the safe disposal of this compound, ensuring the protection of your team and compliance with regulatory standards.

This compound is a highly flammable liquid that requires careful handling to mitigate risks of fire and explosion.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][3] Therefore, all disposal procedures must be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and appropriate protective clothing.[4][5] A safety shower and eyewash facility should be readily accessible.[4][6]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 17 °C / 62.6 °F[1][2]
Boiling Point 140 °C / 284 °F[1][2]
Vapor Pressure 76 mmHg @ 75 °C[1][2]
Specific Gravity 0.814[1][2]
Melting Point -59 °C / -74.2 °F[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by federal, state, and local regulations.[6] Waste materials must be disposed of in accordance with these regulations. The primary method for disposal involves incineration by a licensed hazardous waste disposal company.

Experimental Protocol for Waste Collection and Storage
  • Container Management :

    • Keep this compound in its original container whenever possible.

    • Do not mix with other waste materials.

    • Ensure the container is tightly closed and stored in a cool, dry, well-ventilated area designated for flammable liquids.[1][2][4]

    • All containers holding this compound waste must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Handling Small Spills :

    • In the event of a small spill, evacuate personnel from the immediate area.

    • Remove all sources of ignition.[4][7]

    • Ventilate the area.

    • Absorb the spill with a non-combustible absorbent material such as sand or vermiculite.[6]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[1][2][6]

    • Clean the spill area thoroughly.

  • Disposal of Empty Containers :

    • Empty containers of this compound retain product residue and can be dangerous.[1][4]

    • To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate is considered hazardous waste and must be collected for proper disposal.[8]

    • After triple-rinsing and allowing the container to air dry in a chemical fume hood, the container may be disposed of as regular laboratory waste, provided the label is completely defaced or removed.[8]

Arranging for Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash without proper treatment.[4][9] The recommended disposal method is to engage a licensed environmental services company.

  • Contacting a Disposal Vendor :

    • Identify a certified hazardous waste disposal company in your area.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

    • Quantify the amount of waste to be disposed of.

  • Incineration :

    • The primary disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6][7] This process must be carried out by a licensed facility to ensure complete and environmentally sound destruction of the chemical.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Is the container empty? A->B C Triple-rinse with appropriate solvent B->C Yes F Store waste in a labeled, sealed container in a designated flammable storage area B->F No D Collect rinsate as hazardous waste C->D E Dispose of rinsed container as non-hazardous lab glass C->E D->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H Incineration at a licensed facility G->H

Caption: Disposal decision workflow for this compound.

References

Navigating the Safe Handling of Triisobutyl Borate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring a safe and efficient laboratory environment. This guide provides essential safety and logistical information for the handling of Triisobutyl borate, a colorless liquid utilized in various chemical syntheses. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Essential Safety Information

This compound is a flammable liquid that poses health hazards upon exposure. Understanding its properties is the first step toward safe handling.

PropertyValue
CAS Number 13195-76-1
Molecular Formula C₁₂H₂₇BO₃
Boiling Point 207°C
Flash Point 43.7°C
Density 0.843 g/cm³
NFPA 704 Hazard Rating Health: 3, Flammability: 2, Instability: 1

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection: A flame-resistant laboratory coat is essential. Additional protective clothing may be necessary depending on the scale of the operation.

  • Respiratory Protection: In situations where ventilation is inadequate or if there is a potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for preventing accidents.

Handling:

  • Preparation: Before beginning any procedure, ensure that all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.

  • Transfer: Use only compatible and properly labeled containers for transferring the liquid. Grounding and bonding of containers may be necessary to prevent static discharge, a potential ignition source.

  • Avoidance of Incompatibles: Keep this compound away from strong oxidizing agents, acids, and sources of ignition such as open flames, hot surfaces, and sparks.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Store in a tightly sealed, original, or other appropriate container that is clearly labeled.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Segregation: Keep segregated from incompatible materials.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to a spill or exposure is critical.

Spill Response:

A logical workflow for responding to a this compound spill is outlined below.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess minor_spill Minor Spill (<1L) assess->minor_spill Small & Controllable major_spill Major Spill (>1L) or Unknown assess->major_spill Large, Uncontrolled, or Fire Risk don_ppe Don Appropriate PPE minor_spill->don_ppe emergency_response Activate Emergency Response & Evacuate Lab major_spill->emergency_response contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in a Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

Workflow for this compound spill response.

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The primary method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber. Always follow all federal, state, and local regulations for hazardous waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.